EHop-016
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-N-(9-ethylcarbazol-3-yl)-2-N-(3-morpholin-4-ylpropyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O/c1-2-31-22-7-4-3-6-20(22)21-18-19(8-9-23(21)31)28-24-10-12-27-25(29-24)26-11-5-13-30-14-16-32-17-15-30/h3-4,6-10,12,18H,2,5,11,13-17H2,1H3,(H2,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTZZRFCMOAFCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC3=NC(=NC=C3)NCCCN4CCOCC4)C5=CC=CC=C51 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
EHop-016: A Technical Guide to its Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Core Mechanism of Action
EHop-016 is a potent and specific small-molecule inhibitor of the Rho family of small GTPases, primarily targeting Rac1 and Rac3.[1][2][3] Developed as a more potent analog of the parent compound NSC23766, EHop-016 demonstrates approximately 100-fold greater efficacy in inhibiting Rac activity in metastatic cancer cells.[1][4]
The primary mechanism of EHop-016 involves the direct inhibition of Rac activation. It achieves this by binding to a surface groove on Rac1, encompassing the critical Switch I and Switch II regions.[1] This binding sterically hinders the interaction between Rac and its upstream activators, the Guanine Nucleotide Exchange Factors (GEFs).[1][5] Specifically, EHop-016 has been shown to effectively block the interaction between Rac1 and the oncogenic GEF Vav2.[1][6]
By preventing GEF-mediated exchange of GDP for GTP, EHop-016 effectively locks Rac in its inactive, GDP-bound state. This prevents the conformational changes necessary for Rac to engage with its downstream effectors, thereby shutting down Rac-mediated signaling pathways.[5][6]
At concentrations of 5 µM or less, EHop-016 is specific for Rac1 and Rac3. At higher concentrations (>5 µM), it also demonstrates inhibitory activity against the close homolog Cdc42, but not RhoA.[1][6]
Downstream Signaling and Cellular Effects
The inhibition of Rac activation by EHop-016 leads to a cascade of downstream effects, primarily centered on the regulation of the actin cytoskeleton, cell migration, and cell survival.
-
PAK Inhibition and Cytoskeletal Dynamics: A primary downstream effector of active Rac is the p21-activated kinase (PAK). EHop-016 treatment leads to a dramatic reduction in PAK activity.[1][6] Since PAK is a crucial regulator of actin polymerization and cytoskeletal rearrangement, its inhibition results in a significant decrease in the formation of lamellipodia—the actin-rich membrane protrusions that drive cell motility.[1][6] This disruption of the actin cytoskeleton is the direct cause of the observed anti-migratory effects.
-
Cell Migration and Invasion: By preventing the formation of lamellipodia, EHop-016 effectively halts directed cell migration and invasion, key processes in cancer metastasis.[1][2]
-
Cell Survival and Proliferation: Beyond its role in migration, Rac signaling also influences cell survival and proliferation pathways. EHop-016 has been shown to affect cell viability by down-regulating the activity of pro-survival kinases like Akt and Jun kinase (JNK).[2][7] Furthermore, it reduces the expression of key cell cycle regulators such as c-Myc and Cyclin D and promotes apoptosis by increasing the activity of caspases 3 and 7.[2][7][8]
Quantitative Data Summary
The efficacy of EHop-016 has been quantified across various in vitro and in vivo experimental systems.
Table 1: In Vitro Efficacy of EHop-016
| Parameter | Cell Line | Value | Reference(s) |
|---|---|---|---|
| IC₅₀ (Rac1 Inhibition) | MDA-MB-435 | 1.1 µM | [1][4][9] |
| MDA-MB-231 | ~3.0 µM | [1] | |
| IC₅₀ (Cell Viability) | MDA-MB-435 | 10 µM | [3][9] |
| EC₅₀ (Antiproliferative) | MOLM-13 (AML) | 6.1 µM | N/A |
| EC₅₀ (Viability) | MOLM-13 (AML) | 11.3 µM | N/A |
Table 2: Quantitative Cellular Effects of EHop-016
| Effect | Concentration | % Inhibition / Reduction | Cell Line | Reference(s) |
|---|---|---|---|---|
| PAK Activity | 4 µM | ~80% | MDA-MB-435 | [6] |
| Vav2-Rac1 Association | 4 µM | ~50% | MDA-MB-435 | [6] |
| Lamellipodia Extension | 2-4 µM | ~70% | MDA-MB-435 | [1][6] |
| Directed Cell Migration | 2-5 µM | ~60% | MDA-MB-435 |[1] |
Table 3: In Vivo Efficacy of EHop-016
| Animal Model | Dosing Regimen | Key Outcomes | Reference(s) |
|---|
| Nude Mouse (Mammary Fat Pad) | 10-25 mg/kg BW (i.p.), 3x/week | Significant reduction in tumor growth, metastasis, and angiogenesis. |[2][8][10] |
Experimental Protocols
The characterization of EHop-016 relied on several key experimental methodologies.
4.1 Rac Activity Assay (G-LISA) This ELISA-based assay quantifies the amount of active, GTP-bound Rac1 in cell lysates.
-
Cell Culture & Treatment: MDA-MB-435 or MDA-MB-231 cells are cultured in DMEM with 10% FBS. Cells are treated with vehicle (0.1% DMSO) or varying concentrations of EHop-016 (e.g., 0-10 µM) for 24 hours.[3][9]
-
Lysis: Cells are harvested and lysed according to the manufacturer's protocol (G-LISA™ Rac1 Activation Assay Kit, Cytoskeleton, Inc.).
-
Assay: Lysates containing equal amounts of total protein are added to a 96-well plate coated with a Rac-GTP-binding protein.
-
Detection: Active Rac1 captured on the plate is detected using a specific primary antibody followed by a secondary antibody conjugated to HRP.
-
Quantification: The signal is developed with a colorimetric substrate and read on a spectrophotometer. Rac1 activity is expressed relative to the vehicle-treated control.
4.2 Rac-GEF Interaction Assay (GST Pull-Down) This assay assesses the ability of EHop-016 to disrupt the interaction between Rac1 and its GEF, Vav2.
-
Reagent Preparation: A GST-fusion protein of a nucleotide-free Rac1 mutant (Rac1(G15A)), which has a high affinity for active GEFs, is coupled to glutathione-agarose beads.[1]
-
Cell Lysis: MDA-MB-435 cells (which have high endogenous levels of active Vav2) are lysed.[1]
-
Incubation: Cell lysates are incubated with the GST-Rac1(G15A)-coupled beads in the presence of vehicle or varying concentrations of EHop-016 for several hours at 4°C.[1]
-
Pull-Down & Wash: The beads are pelleted by centrifugation and washed multiple times to remove non-specific binding proteins.
-
Analysis: The proteins bound to the beads (the "pull-down") are eluted, separated by SDS-PAGE, and analyzed by Western blotting using an antibody specific for Vav2. A reduction in the Vav2 band in the EHop-016-treated samples indicates inhibition of the interaction.[1]
4.3 Cell Migration Assay (Transwell) This assay measures the ability of cells to move through a porous membrane towards a chemoattractant.
-
Cell Preparation: Quiescent (serum-starved) MDA-MB-435 cells are treated with vehicle or EHop-016 (0-5 µM) for 24 hours.[1]
-
Assay Setup: A defined number of cells (e.g., 2 x 10⁵) are seeded into the top chamber of a Transwell insert (typically with an 8.0 µm pore size membrane) in a serum-free medium. The bottom chamber contains a medium with a chemoattractant, such as 10% FBS.[1][11]
-
Incubation: The chambers are incubated for a set period (e.g., 4-24 hours) at 37°C to allow for cell migration.[1][11]
-
Processing: After incubation, non-migrated cells on the top surface of the membrane are removed with a cotton swab.
-
Staining & Quantification: Cells that have migrated to the underside of the membrane are fixed and stained (e.g., with Crystal Violet or Toluidine Blue).[11] The number of migrated cells is then quantified by counting under a microscope in several representative fields.
4.4 Cell Viability Assay (MTT) This colorimetric assay measures metabolic activity as an indicator of cell viability.
-
Cell Seeding & Treatment: Cells (e.g., MDA-MB-435, MDA-MB-231, MCF-10A) are seeded in a 96-well plate and allowed to adhere.[3] They are then treated with vehicle (0.1% DMSO) or varying concentrations of EHop-016 for 24 hours.[3]
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for several hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured on a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
References
- 1. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of EHop-016: a small molecule inhibitor of Rac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Rac Inhibitor EHop-016 Inhibits Mammary Tumor Growth and Metastasis in a Nude Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. abdullahfarhan.com [abdullahfarhan.com]
EHop-016 Inhibition of the Vav2-Rac1 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the small molecule inhibitor EHop-016 and its mechanism of action in disrupting the interaction between the guanine nucleotide exchange factor (GEF) Vav2 and the Rho family GTPase Rac1. EHop-016 is a potent and selective inhibitor of Rac1 and Rac3, demonstrating significantly greater efficacy than its parent compound, NSC23766.[1] By blocking the Vav2-mediated activation of Rac1, EHop-016 effectively impedes downstream signaling pathways that are crucial for cancer cell migration, invasion, and metastasis. This document details the quantitative inhibitory data of EHop-016, provides comprehensive experimental protocols for studying this interaction, and visualizes the associated signaling pathways and experimental workflows.
Introduction to EHop-016 and the Vav2-Rac1 Signaling Axis
The Rho family of small GTPases, including Rac1, are critical regulators of the actin cytoskeleton, cell adhesion, and motility. Their activity is tightly controlled by guanine nucleotide exchange factors (GEFs), which catalyze the exchange of GDP for GTP, leading to the activation of the GTPase. Vav2, a widely expressed GEF, is a key activator of Rac1 and is often overexpressed or hyperactivated in various cancers. The Vav2-Rac1 signaling axis is a crucial pathway in promoting cancer cell migration and invasion, making it an attractive target for therapeutic intervention.
EHop-016 is a novel small molecule inhibitor designed to specifically target Rac GTPase activity.[2] It has been shown to effectively inhibit the interaction between Vav2 and Rac1, thereby preventing the activation of Rac1 and its downstream effectors.[2][3] This inhibitory action leads to a reduction in lamellipodia formation, cell migration, and ultimately, a decrease in the metastatic potential of cancer cells.[4][5]
Quantitative Data: Inhibitory Activity of EHop-016
The inhibitory potency of EHop-016 has been quantified in various in vitro and cell-based assays. The following tables summarize the key quantitative data regarding the inhibition of Rac1 activity and the Vav2-Rac1 interaction by EHop-016.
Table 1: IC50 Values for EHop-016
| Target | Assay System | Cell Line | IC50 | Reference(s) |
| Rac1 | G-LISA Rac1 Activation Assay | MDA-MB-435 | 1.1 µM | [4][5][6] |
| Rac1 | Rac Activity Assay | MDA-MB-231 | ~3 µM | [7] |
| Cell Viability | MTT Assay | MDA-MB-435 | 10 µM | [6] |
Table 2: Inhibition of Vav2-Rac1 Interaction
| EHop-016 Concentration | Assay | System | % Inhibition of Vav2-Rac1(G15A) Association | Reference(s) |
| 4 µM | GST-Rac1(G15A) Pull-down | MDA-MB-435 cell lysate | ~50% | [8] |
Signaling Pathway and Mechanism of Action
EHop-016 exerts its inhibitory effect by disrupting the direct interaction between Vav2 and Rac1. This prevents the Vav2-mediated exchange of GDP for GTP on Rac1, thereby keeping Rac1 in its inactive, GDP-bound state.
Vav2-Rac1 Signaling Pathway and EHop-016 Inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effect of EHop-016 on the Vav2-Rac1 interaction.
GST Pull-Down Assay to Determine Vav2-Rac1 Interaction
This assay is used to qualitatively and semi-quantitatively assess the ability of EHop-016 to inhibit the binding of Vav2 to a nucleotide-free, constitutively active form of Rac1 (Rac1(G15A)).
Workflow for GST Pull-Down Assay.
Materials:
-
GST-Rac1(G15A) fusion protein
-
Glutathione-Sepharose beads
-
MDA-MB-435 cells
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Triton X-100)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
EHop-016
-
DMSO (vehicle control)
-
Primary antibody against Vav2
-
Secondary HRP-conjugated antibody
-
Chemiluminescence substrate
Procedure:
-
Preparation of GST-Rac1(G15A) beads:
-
Express and purify GST-Rac1(G15A) from E. coli.
-
Incubate the purified protein with glutathione-Sepharose beads to immobilize the fusion protein.
-
Wash the beads to remove unbound protein.
-
-
Cell Lysate Preparation:
-
Culture MDA-MB-435 cells to 80-90% confluency.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Inhibitor Treatment and Pull-Down:
-
Aliquot the GST-Rac1(G15A) beads into separate tubes.
-
Treat the beads with the desired concentration of EHop-016 or an equivalent volume of DMSO (vehicle control) for 1 hour at 4°C with gentle rotation.
-
Add the MDA-MB-435 cell lysate to the treated beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for protein-protein interaction.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
After the final wash, aspirate all remaining buffer.
-
Add elution buffer (e.g., 2x SDS-PAGE sample buffer) to the beads and boil for 5-10 minutes to elute the bound proteins.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using a primary antibody specific for Vav2.
-
Detect the signal using an HRP-conjugated secondary antibody and a chemiluminescence substrate.
-
Compare the intensity of the Vav2 band in the EHop-016-treated sample to the vehicle control to determine the extent of inhibition.
-
G-LISA Rac1 Activation Assay
This is a quantitative ELISA-based assay to measure the levels of active, GTP-bound Rac1 in cell lysates following treatment with EHop-016.
Workflow for G-LISA Rac1 Activation Assay.
Materials:
-
Rac1 G-LISA Activation Assay Kit (contains all necessary buffers, antibodies, and detection reagents)
-
MDA-MB-435 cells
-
EHop-016
-
DMSO (vehicle control)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed MDA-MB-435 cells in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with varying concentrations of EHop-016 or DMSO for the desired time (e.g., 24 hours).[6]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells using the lysis buffer provided in the kit.
-
Determine the protein concentration of each lysate to ensure equal loading.
-
-
G-LISA Assay:
-
Follow the manufacturer's protocol for the G-LISA kit. This typically involves:
-
Adding equal amounts of protein lysate to the wells of the G-LISA plate.
-
Incubating the plate to allow the active, GTP-bound Rac1 to bind to the Rac-GTP binding protein coated on the wells.
-
Washing the wells to remove unbound proteins.
-
Adding a specific primary antibody against Rac1.
-
Washing and adding an HRP-conjugated secondary antibody.
-
Adding the HRP substrate and measuring the absorbance or luminescence using a microplate reader.
-
-
-
Data Analysis:
-
Subtract the background reading from all samples.
-
Calculate the percentage of Rac1 activity for each EHop-016 concentration relative to the vehicle control.
-
Plot the data to determine the IC50 value of EHop-016 for Rac1 inhibition.
-
Conclusion
EHop-016 is a promising small molecule inhibitor that effectively targets the Vav2-Rac1 signaling axis. Its ability to disrupt the interaction between Vav2 and Rac1 leads to the inhibition of key cellular processes involved in cancer metastasis. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further characterize and develop EHop-016 and other inhibitors of this critical signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 3. embopress.org [embopress.org]
- 4. Rac1: A Regulator of Cell Migration and a Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
EHop-016 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent Rac GTPase Inhibitor
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of EHop-016, a potent and selective small molecule inhibitor of Rac GTPase. EHop-016 has emerged as a significant tool for cancer research, particularly in the context of metastasis, by targeting the Rac signaling pathway, which is crucial for cell migration and invasion. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's development, biological activity, and the experimental methodologies used in its evaluation.
Introduction: The Rationale for Targeting Rac GTPase
The Ras-related C3 botulinum toxin substrate (Rac) subfamily of Rho GTPases, particularly Rac1, are critical regulators of the actin cytoskeleton, cell adhesion, and motility.[1][2] Dysregulation of Rac signaling is a hallmark of various cancers, where it promotes tumor progression, invasion, and metastasis. Unlike many oncogenes, Rac proteins are typically overexpressed or hyperactivated in cancer rather than mutated.[2] This makes the development of small molecule inhibitors that block Rac activation a promising therapeutic strategy.
EHop-016 was developed as a derivative of NSC23766, an earlier Rac-specific inhibitor identified through virtual screening.[1][2] While NSC23766 demonstrated the feasibility of targeting the Rac-GEF (Guanine Nucleotide Exchange Factor) interaction, its high effective concentrations limited its therapeutic potential.[1] EHop-016 was synthesized as part of a focused effort to improve upon the potency of NSC23766.
Structure-Activity Relationship (SAR) of EHop-016 and its Analogs
The development of EHop-016 and its subsequent analogs has provided valuable insights into the structural requirements for potent Rac inhibition. The core of these inhibitors is a disubstituted pyrimidine scaffold.
Key Structural Features and Potency
EHop-016 demonstrated a significant leap in potency compared to its parent compound, NSC23766. This enhancement is largely attributed to the substitution of a carbazole moiety at the C4 position of the pyrimidine ring. Docking studies suggest that the carbazole group is key to the increased inhibitory activity, allowing for a deeper interaction within the GEF-binding pocket of Rac1.[2] The morpholinopropyl group at the C2 position also contributes to the overall activity and solubility of the compound.
Subsequent medicinal chemistry efforts led to the development of even more potent analogs, such as MBQ-167 and Ehop-097. MBQ-167, a dual Rac and Cdc42 inhibitor, exhibits nanomolar potency.[3][4] Ehop-097 is reported to be a Vav/Rac specific inhibitor that is 10 times more effective than EHop-016.[3]
Quantitative SAR Data
The following tables summarize the available quantitative data for EHop-016 and its key analogs, highlighting the progression of inhibitory potency.
| Compound | Structure | Rac1 Inhibition IC50 (µM) | Cell Line | Reference |
| NSC23766 | (Structure not shown) | 95 | MDA-MB-435 | [1] |
| EHop-016 | N4-(9-ethyl-9H-carbazol-3-yl)-N2-(3-morpholinopropyl)pyrimidine-2,4-diamine | 1.1 | MDA-MB-435 | [1] |
| MBQ-167 | (Structure not shown) | 0.103 | Metastatic Breast Cancer Cells | [3][4] |
| Ehop-097 | (Structure not shown) | ~0.1 (estimated) | Not specified | [3] |
| Compound | Cdc42 Inhibition IC50 (µM) | Cell Line | Reference |
| EHop-016 | >10 | Metastatic Cancer Cells | [4] |
| MBQ-167 | 0.078 | Metastatic Breast Cancer Cells | [4] |
Biological Effects and Signaling Pathway
EHop-016 exerts its biological effects by specifically inhibiting the interaction between Rac1 and its guanine nucleotide exchange factor (GEF), Vav.[1][2] This prevents the exchange of GDP for GTP on Rac1, thereby keeping it in an inactive state.
Downstream Effects
The inhibition of Rac1 activation by EHop-016 leads to a cascade of downstream effects, including:
-
Inhibition of PAK1 activity: p21-activated kinase 1 (PAK1) is a key downstream effector of Rac1. EHop-016 treatment leads to a significant reduction in PAK1 activity.[2][5]
-
Disruption of the actin cytoskeleton: Inhibition of the Rac-PAK1 axis disrupts the formation of lamellipodia, which are actin-rich protrusions essential for cell motility.[1]
-
Inhibition of cell migration and invasion: By disrupting the machinery of cell movement, EHop-016 effectively reduces the migratory and invasive potential of cancer cells.[1][6]
-
Reduction of tumor growth and metastasis in vivo: In preclinical models, EHop-016 has been shown to reduce mammary tumor growth and metastasis.[5]
Signaling Pathway Diagram
Caption: Rac signaling pathway and the inhibitory action of EHop-016.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of EHop-016 and its analogs.
Rac1 Activation Assay (G-LISA)
This assay quantifies the amount of active, GTP-bound Rac1 in cell lysates.
Principle: A 96-well plate is coated with a Rac-GTP-binding protein. Active Rac1 from the cell lysate binds to the plate, while inactive Rac1 is washed away. The bound active Rac1 is then detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
Protocol:
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with EHop-016 or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse with the provided lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
Add equal amounts of protein from each lysate to the wells of the Rac-GTP-binding plate.
-
Incubate to allow binding of active Rac1.
-
Wash the wells to remove unbound proteins.
-
Add the anti-Rac1 primary antibody and incubate.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add the HRP substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of Rac1 inhibition relative to the vehicle control.
-
Transwell Cell Migration Assay
This assay measures the ability of cells to migrate through a porous membrane in response to a chemoattractant.
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., serum). The number of cells that migrate through the pores to the lower side of the membrane is quantified.
Protocol:
-
Cell Preparation:
-
Pre-treat cells with EHop-016 or vehicle control.
-
Harvest and resuspend the cells in a serum-free medium.
-
-
Assay Setup:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add a medium containing a chemoattractant to the lower chamber.
-
Add the cell suspension to the upper chamber of the insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 24 hours).
-
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
-
PAK1 Activity Assay
This assay measures the activity of PAK1, a downstream effector of Rac1.
Principle: This is typically a kinase assay that measures the phosphorylation of a specific PAK1 substrate. The assay can be performed using various formats, including ELISA-based methods or radioactivity-based assays.
Protocol (ELISA-based):
-
Cell Lysate Preparation:
-
Prepare cell lysates from cells treated with EHop-016 or vehicle control as described for the Rac1 activation assay.
-
-
Immunoprecipitation (Optional but recommended for specificity):
-
Incubate the cell lysate with an anti-PAK1 antibody to immunoprecipitate PAK1.
-
-
Kinase Reaction:
-
Add the immunoprecipitated PAK1 or cell lysate to a well containing a specific PAK1 substrate and ATP.
-
Incubate to allow the phosphorylation reaction to occur.
-
-
Detection:
-
Detect the phosphorylated substrate using a phospho-specific antibody.
-
The detection can be colorimetric, fluorescent, or luminescent, depending on the assay kit.
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for evaluating Rac inhibitors and understanding their structure-activity relationships.
Caption: A typical experimental workflow for the evaluation of Rac inhibitors.
Caption: Logical flow of a structure-activity relationship study.
Conclusion
EHop-016 and its more potent derivatives represent a significant advancement in the development of targeted therapies against cancer metastasis. The structure-activity relationship studies have clearly demonstrated the importance of the carbazole moiety for high-affinity binding to Rac1. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to evaluate novel Rac inhibitors. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical translatability. The continued exploration of the EHop-016 scaffold holds great promise for the development of next-generation anti-metastatic agents.
References
- 1. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The Rac Inhibitor EHop-016 Inhibits Mammary Tumor Growth and Metastasis in a Nude Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Rac1-inhibitor EHop-016 attenuates AML cell migration and enhances the efficacy of daunorubicin in MOLM-13 transplanted zebrafish larvae - PMC [pmc.ncbi.nlm.nih.gov]
EHop-016: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Abstract
EHop-016 is a novel small molecule inhibitor of Rac GTPase, developed as a more potent derivative of the established Rac inhibitor NSC23766.[1] Rac, a member of the Rho GTPase family, is a critical regulator of actin cytoskeleton reorganization, playing a pivotal role in cell migration and invasion, processes that are often hyperactivated in metastatic cancers.[1][2] EHop-016 was synthesized to overcome the moderate efficacy of NSC23766 in highly metastatic cancer cell lines.[1] This technical guide details the discovery, synthesis, mechanism of action, and key experimental protocols for EHop-016, providing a comprehensive resource for researchers in oncology and cell biology.
Discovery and Rationale
The overexpression and hyperactivation of Rac GTPases are strongly associated with aggressive and metastatic cancers, making them a prime target for therapeutic intervention.[1][3] The parent compound, NSC23766, was designed to inhibit Rac activation by preventing its interaction with guanine nucleotide exchange factors (GEFs).[1][3] However, its biological effect on highly metastatic cancer cell lines, such as MDA-MB-435, was found to be moderate, necessitating the development of more potent inhibitors.[1]
EHop-016 was developed through a targeted derivatization of NSC23766.[1] A panel of small molecules derived from NSC23766 were screened for their ability to inhibit Rac activity in metastatic cancer cells.[3] EHop-016 emerged as a lead compound, demonstrating significantly enhanced potency in inhibiting Rac1 activity, with an IC50 of 1.1 μM in MDA-MB-435 cells, approximately 100-fold lower than that of NSC23766.[1]
Synthesis of EHop-016
The synthesis of EHop-016 is a two-step process. The initial step involves the formation of (2-Chloro-pyrimidin-4-yl)-(9-ethyl-9H-carbazol-3-yl)-amine. This intermediate is then further reacted to yield the final product, EHop-016.[1]
References
- 1. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of EHop-016: a small molecule inhibitor of Rac - PubMed [pubmed.ncbi.nlm.nih.gov]
EHop-016: A Potent Derivative of NSC23766 Targeting the Rac GTPase Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The small GTPase Rac is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell migration, proliferation, and survival.[1][2] Its hyperactivation is a hallmark of many aggressive cancers, making it a prime target for therapeutic intervention.[3][4] NSC23766 was one of the first small molecules identified to inhibit Rac activation by preventing its interaction with specific guanine nucleotide exchange factors (GEFs), Trio and Tiam1.[5][6] However, its relatively low potency, with IC50 values in the high micromolar range, limited its clinical potential.[4][7] This led to the development of EHop-016, a derivative of NSC23766, which demonstrates significantly enhanced potency and a distinct mechanism of action, primarily by inhibiting the interaction between Rac and the GEF Vav.[4][8] This technical guide provides a comprehensive overview of EHop-016, including its development, mechanism of action, and key experimental data, presented for the scientific community.
Introduction: From NSC23766 to EHop-016
NSC23766 was identified as a selective inhibitor of the interaction between Rac1 and its GEFs, TrioN and Tiam1, with an IC50 of approximately 50 μM.[5] It achieves this by fitting into a surface groove on Rac1 that is crucial for GEF binding.[6] While effective in vitro and in some preclinical models for inhibiting Rac1-mediated functions, the high concentrations required for its activity prompted the search for more potent analogs.[4][5][6]
EHop-016 emerged from a rational drug design approach using NSC23766 as a lead compound.[4][8] The goal was to develop a Rac inhibitor effective at physiologically relevant concentrations.[4] EHop-016 was identified as a compound that potently inhibits Rac activity in metastatic cancer cells, proving to be approximately 100-fold more effective than its parent compound, NSC23766.[4][8]
Mechanism of Action
EHop-016 exerts its inhibitory effect on Rac GTPase by specifically blocking the interaction between Rac and the guanine nucleotide exchange factor Vav2.[4][8] Unlike NSC23766, which primarily targets the Rac-Trio/Tiam1 interaction, EHop-016 shows a preference for inhibiting the Rac-Vav2 association.[4][9] This is a significant distinction, as Vav proteins are also implicated in the progression of various cancers.[4]
At lower, physiologically relevant concentrations (≤ 5 µM), EHop-016 is specific for Rac1 and Rac3.[8][10] At higher concentrations (>5 µM), it can also inhibit the activity of the closely related Rho GTPase, Cdc42.[4][8] This dual inhibitory activity at higher concentrations may offer synergistic effects in targeting multiple aspects of cancer metastasis.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for EHop-016 and its parent compound, NSC23766, for comparative analysis.
| Compound | Target | IC50 | Cell Line | Assay | Reference |
| EHop-016 | Rac1 | 1.1 µM | MDA-MB-435 | G-LISA Rac1 Activation Assay | [8][11][12] |
| Rac1 | ~1 µM | Metastatic Cancer Cells | Rac Activity Assay | [4][13] | |
| Cell Viability | 10 µM | MDA-MB-435 | MTT Assay | [11] | |
| NSC23766 | Rac1-TrioN/Tiam1 | ~50 µM | In vitro | GEF Interaction Assay | [5] |
| Rac Activity | ~100 µM | MDA-MB-435 | Rac Activity Assay | [4] | |
| Cell Viability | ~10 µM | MDA-MB-468, MDA-MB-231 | Cell Viability Assay | [6] |
| EHop-016 Concentration | Effect | Cell Line | Reference |
| ≤ 5 µM | Specific inhibition of Rac1 and Rac3 | - | [8][10] |
| > 5 µM | Inhibition of Cdc42 activity | - | [4][8] |
| 10 µM | 75% inhibition of Cdc42 activity | - | [4] |
| 2-5 µM | Inhibition of Vav2 association with Rac1 | MDA-MB-435 | [11] |
| 4 µM | ~80% reduction in PAK activity | MDA-MB-435 | [4] |
| < 5 µM | ~60% reduction in directed cell migration | MDA-MB-435 | [4] |
| 25 mg/kg (in vivo) | Significant reduction in tumor growth and metastasis | Nude mice with MDA-MB-435 xenografts | [13][14] |
Signaling Pathways and Experimental Workflows
Rac Signaling Pathway and Inhibition by EHop-016
The following diagram illustrates the canonical Rac signaling pathway and the point of intervention for EHop-016.
Caption: EHop-016 inhibits the Rac signaling pathway by blocking the Vav-Rac interaction.
Experimental Workflow: Rac Activity Assay (G-LISA)
This diagram outlines the typical workflow for a G-LISA Rac activation assay used to quantify the inhibitory effect of EHop-016.
Caption: Workflow for measuring Rac activity using a G-LISA assay.
Detailed Experimental Protocols
Cell Culture
Metastatic breast cancer cell lines such as MDA-MB-435 and MDA-MB-231 are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[11]
Rac Activity Assay (G-LISA)
This protocol is adapted from methodologies described in studies on EHop-016.[11]
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of EHop-016 (e.g., 0-10 µM) or vehicle (0.1% DMSO) for 24 hours.[11]
-
Lysis: Wash cells with ice-cold PBS and lyse them using the lysis buffer provided with the G-LISA Rac1 Activation Assay Kit (Cytoskeleton, Inc.).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Assay Procedure:
-
Add 50 µL of lysate (equalized for protein concentration) to the wells of the Rac-GTP binding plate.
-
Incubate for 30 minutes at 4°C with gentle agitation.
-
Wash the wells three times with the provided wash buffer.
-
Add 50 µL of the primary antibody to each well and incubate for 45 minutes at room temperature.
-
Wash the wells three times.
-
Add 50 µL of the HRP-conjugated secondary antibody and incubate for 45 minutes at room temperature.
-
Wash the wells three times.
-
Add 50 µL of HRP substrate and incubate for 15-30 minutes.
-
Read the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate Rac activity relative to the vehicle-treated control.
Cell Viability Assay (MTT)
This protocol is a standard method for assessing the effect of compounds on cell proliferation and viability.[11]
-
Cell Seeding: Seed MDA-MB-231, MDA-MB-435, or MCF-10A cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.[11][15]
-
Treatment: Treat the cells with a range of EHop-016 concentrations (e.g., 0-10 µM) or vehicle (0.1% DMSO) for 24 hours.[11][15]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the vehicle-treated control.
Transwell Migration Assay
This assay is used to assess the effect of EHop-016 on directed cell migration.[4][16]
-
Cell Preparation: Culture cells to sub-confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours.
-
Assay Setup:
-
Place Transwell inserts (8 µm pore size) into a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Resuspend the starved cells in serum-free medium containing different concentrations of EHop-016 or vehicle.
-
Add 1 x 10^5 cells to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C to allow for cell migration.
-
Staining and Counting:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde.
-
Stain the cells with 0.1% crystal violet.
-
Elute the stain with 10% acetic acid and measure the absorbance, or count the number of migrated cells in several random fields under a microscope.
-
-
Data Analysis: Quantify migration as the percentage of migrated cells compared to the vehicle control.
In Vivo Studies
Preclinical studies in nude mouse models of experimental metastasis have demonstrated the efficacy of EHop-016 in a whole-animal system.[13][14] Administration of EHop-016 at doses of 10-25 mg/kg body weight significantly reduced mammary fat pad tumor growth and metastasis to distant organs.[13][14][17] These studies also confirmed that EHop-016 inhibits angiogenesis in vivo.[13] Importantly, no significant toxicity was observed in the treated mice, highlighting its potential as a therapeutic agent.[14]
Conclusion and Future Directions
EHop-016 represents a significant advancement in the development of Rac GTPase inhibitors. Its increased potency and distinct mechanism of action compared to its predecessor, NSC23766, make it a valuable tool for studying Rac signaling and a promising candidate for anti-cancer therapy.[4][8] Future research should focus on further elucidating the full spectrum of its molecular targets, optimizing its pharmacokinetic and pharmacodynamic properties, and exploring its efficacy in combination with other anti-cancer agents. The development of next-generation EHop-016-based inhibitors may lead to even more potent and selective compounds for the treatment of metastatic disease.[18]
References
- 1. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rac1 Signaling: From Intestinal Homeostasis to Colorectal Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Active RAC1 Promotes Tumorigenic Phenotypes and Therapy Resistance in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSC 23766 | Rho GTPase Inhibitors: R&D Systems [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Characterization of Novel Derivatives of MBQ-167, an Inhibitor of the GTP-binding Proteins Rac/Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Rac1 Inhibitor NSC23766 Exerts Anti-Influenza Virus Properties by Affecting the Viral Polymerase Complex Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EHop-016, Rac GTPase inhibitor (CAS 1380432-32-5) | Abcam [abcam.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The Rac Inhibitor EHop-016 Inhibits Mammary Tumor Growth and Metastasis in a Nude Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. selleckchem.com [selleckchem.com]
- 16. The Rac1-inhibitor EHop-016 attenuates AML cell migration and enhances the efficacy of daunorubicin in MOLM-13 transplanted zebrafish larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
EHop-016: A Technical Guide to its Regulation of Cellular Functions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EHop-016 is a potent and selective small molecule inhibitor of the Rho GTPases, Rac1 and Rac3. It exerts its effects by interfering with the interaction between Rac and its guanine nucleotide exchange factor (GEF), Vav2. This inhibition sets off a cascade of downstream effects, primarily impacting the actin cytoskeleton and cellular motility. EHop-016 has demonstrated significant potential as an anti-metastatic agent by attenuating cancer cell migration, invasion, and proliferation. This technical guide provides an in-depth overview of the cellular functions regulated by EHop-016, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Mechanism of Action and Core Signaling Pathway
EHop-016's primary mechanism of action is the inhibition of Rac GTPase activity. Unlike many kinase inhibitors, EHop-016 does not target the ATP-binding pocket but rather disrupts the protein-protein interaction between Rac and its activator, the guanine nucleotide exchange factor (GEF) Vav2.[1][2] This prevents the exchange of GDP for GTP on Rac, thereby locking Rac in an inactive state.
The inhibition of Rac activity by EHop-016 has several critical downstream consequences:
-
Inhibition of PAK1 Activation: p21-activated kinase 1 (PAK1) is a key downstream effector of Rac. By preventing Rac activation, EHop-016 significantly reduces the phosphorylation and activation of PAK1.[1][3]
-
Disruption of Actin Cytoskeleton Dynamics: Activated Rac and PAK1 are central to the regulation of the actin cytoskeleton. Their inhibition by EHop-016 leads to a reduction in the formation of lamellipodia, the dynamic, actin-rich protrusions at the leading edge of migrating cells.[1][2][4]
-
Impairment of Cell Motility: The disruption of lamellipodia formation directly translates to a decrease in cancer cell migration and invasion, key processes in metastasis.[1][2]
-
Effects on Cell Viability and Proliferation: At higher concentrations, EHop-016 can also impact cell viability and proliferation, partly through the inhibition of Cdc42, another Rho GTPase, and by affecting downstream survival pathways involving Akt and JNK.[3]
Signaling Pathway Diagram
Caption: EHop-016 inhibits the Vav2-mediated activation of Rac, leading to downstream effects on PAK1 and cell motility.
Quantitative Data on EHop-016's Cellular Effects
The following tables summarize the key quantitative data from studies on EHop-016, providing a comparative overview of its potency and efficacy in various cellular contexts.
Table 1: In Vitro Inhibitory Activity of EHop-016
| Parameter | Cell Line | Value | Reference |
| IC50 for Rac1 Inhibition | MDA-MB-435 | 1.1 µM | [2][3][5] |
| MDA-MB-231 | ~3 µM | [1] | |
| IC50 for Cdc42 Inhibition | MDA-MB-435 | >5 µM | [1][2] |
| IC50 for Cell Viability | MDA-MB-435 | ~10 µM | [5][6] |
Table 2: Functional Effects of EHop-016 on Cancer Cells
| Cellular Function | Cell Line | EHop-016 Concentration | % Inhibition / Effect | Reference |
| Vav2-Rac1 Association | MDA-MB-435 | 4 µM | ~50% | [1] |
| PAK1 Activity | MDA-MB-435 | 4 µM | ~80% | [1] |
| Lamellipodia Formation | MDA-MB-435 | 2 µM | ~60-70% | [2] |
| MDA-MB-231 | Not specified | Reduced | [2] | |
| Directed Cell Migration | MDA-MB-435 | 2-5 µM | ~60% | [2] |
Table 3: In Vivo Effects of EHop-016
| Animal Model | Treatment | Effect on Tumor Growth | Effect on Metastasis | Reference |
| Nude Mouse Xenograft (MDA-MB-435) | 25 mg/kg EHop-016 | Significantly reduced | Significantly reduced | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of EHop-016's cellular functions.
Rac1 Activity Assay (G-LISA)
This protocol describes a quantitative ELISA-based assay to measure the levels of active, GTP-bound Rac1 in cell lysates.
Materials:
-
G-LISA™ Rac1 Activation Assay Kit (or similar)
-
Cell lysis buffer (provided with kit or 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 150 mM NaCl, 1% Igepal CA-630, supplemented with protease inhibitors)
-
Protein concentration assay reagent (e.g., Bradford or BCA)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-435) in appropriate culture vessels and grow to 70-80% confluency. Treat cells with desired concentrations of EHop-016 or vehicle control for the specified time (e.g., 24 hours).
-
Cell Lysis: Aspirate media and wash cells with ice-cold PBS. Lyse cells by adding ice-cold lysis buffer and scraping.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant. Normalize all samples to the same protein concentration with lysis buffer.
-
G-LISA Assay:
-
Add 50 µL of the normalized cell lysate to the wells of the Rac-GTP affinity plate.
-
Incubate at 4°C for 30 minutes with gentle agitation.
-
Wash the wells three times with the provided wash buffer.
-
Add 50 µL of the anti-Rac1 antibody to each well and incubate at room temperature for 45 minutes.
-
Wash the wells three times.
-
Add 50 µL of the secondary antibody-HRP conjugate and incubate at room temperature for 45 minutes.
-
Wash the wells three times.
-
Add 50 µL of HRP substrate and incubate until color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Analysis: Measure the absorbance at 490 nm. The signal is proportional to the amount of active Rac1 in the sample.
Experimental Workflow: Rac1 G-LISA
Caption: Workflow for the G-LISA Rac1 activation assay.
Transwell Migration Assay
This assay measures the chemotactic migration of cells through a porous membrane.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
24-well tissue culture plates
-
Serum-free cell culture medium
-
Complete cell culture medium (containing a chemoattractant, e.g., 10% FBS)
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Assay Setup:
-
Add 600 µL of complete medium to the lower chamber of the 24-well plate.
-
Place the Transwell insert into the well.
-
Add 200 µL of the cell suspension to the upper chamber of the insert.
-
Treat the cells in the upper chamber with EHop-016 or vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by the cell type's migratory rate (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the underside of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the cells by immersing the insert in Crystal Violet solution for 15 minutes.
-
-
Washing and Imaging: Gently wash the insert in water to remove excess stain. Allow the membrane to air dry. Image the stained cells using a microscope.
-
Quantification: Count the number of migrated cells in several random fields of view. The results are typically expressed as the average number of migrated cells per field or as a percentage of the control.
Cell Viability Assay (MTT)
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of EHop-016 concentrations or vehicle control and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate at 37°C for 4 hours.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. The IC50 value can be calculated from the dose-response curve.
Conclusion
EHop-016 is a valuable research tool and a promising therapeutic candidate for inhibiting cancer metastasis. Its well-defined mechanism of action, centered on the inhibition of the Vav2-Rac1 interaction, provides a clear rationale for its observed effects on cancer cell migration and invasion. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the Rac signaling pathway. Further investigation into the in vivo efficacy and safety profile of EHop-016 and its analogs is warranted to advance its clinical development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. researchhub.com [researchhub.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
EHop-016: A Potent Inhibitor of Rac GTPase and its Impact on the Actin Cytoskeleton
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a dynamic and intricate network of protein filaments that plays a pivotal role in a myriad of cellular processes, including cell motility, morphogenesis, and cytokinesis. Dysregulation of the actin cytoskeleton is a hallmark of numerous pathologies, most notably cancer metastasis. A key family of signaling proteins that orchestrates the dynamic remodeling of the actin cytoskeleton is the Rho family of small GTPases, with Rac1 being a central player in the formation of lamellipodia and membrane ruffles, structures essential for cell migration.[1] EHop-016 has emerged as a potent and specific small molecule inhibitor of Rac GTPase activity, demonstrating significant promise as a tool for both basic research and as a potential therapeutic agent to curtail cancer cell invasion and metastasis.[2][3] This technical guide provides a comprehensive overview of the effects of EHop-016 on the actin cytoskeleton, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its characterization.
Mechanism of Action
EHop-016 is a derivative of the Rac inhibitor NSC23766, but exhibits approximately 100-fold greater potency.[3] Its primary mechanism of action is the inhibition of Rac1 and Rac3 activity.[4] EHop-016 achieves this by specifically disrupting the interaction between Rac1 and its guanine nucleotide exchange factor (GEF), Vav2.[3] GEFs are responsible for activating Rho GTPases by promoting the exchange of GDP for GTP. By preventing the Vav2-mediated activation of Rac1, EHop-016 effectively blocks the downstream signaling cascade that leads to actin polymerization and the formation of migratory structures.[2]
The inhibition of Rac1 activity by EHop-016 has a series of well-documented downstream consequences. A primary effector of Rac1 is the p21-activated kinase 1 (PAK1).[2] Activated Rac1 binds to and activates PAK1, which in turn phosphorylates a host of downstream targets that regulate actin dynamics. EHop-016 treatment leads to a significant reduction in PAK1 activity, thereby disrupting the signaling pathway that connects Rac1 to the actin cytoskeleton.[2] This disruption manifests as a marked inhibition of lamellipodia formation, the broad, actin-rich protrusions at the leading edge of migrating cells, and a consequent decrease in cancer cell migration and invasion.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of EHop-016 from various studies. This data provides a clear indication of the inhibitor's potency and specificity.
Table 1: In vitro Inhibition of Rac1 Activity
| Compound | Cell Line | IC50 for Rac1 Inhibition | Reference |
| EHop-016 | MDA-MB-435 | 1.1 µM | [3][4] |
| EHop-016 | MDA-MB-231 | ~3 µM | [3] |
| NSC23766 | MDA-MB-435 | 95 µM | [3] |
Table 2: Effects of EHop-016 on Downstream Signaling and Cellular Functions
| Parameter | Cell Line | EHop-016 Concentration | Effect | Reference |
| Vav2-Rac1 Interaction | MDA-MB-435 | 4 µM | 50% inhibition | [2] |
| PAK Activity | MDA-MB-435 | 4 µM | ~80% reduction | [2] |
| Lamellipodia Formation | MDA-MB-435 & MDA-MB-231 | 2-4 µM | 60-70% reduction | [3] |
| Cell Migration | MDA-MB-435 | 4 µM | ~60% reduction | [2] |
Table 3: Effects of EHop-016 on Cell Viability
| Cell Line | EHop-016 Concentration | Incubation Time | Effect on Viability | Reference |
| MDA-MB-435 | < 5 µM | 24 h | Not significantly affected | [2] |
| MDA-MB-435 | > 5 µM | 24 h | Significant reduction | [2] |
| MCF-10A | < 5 µM | 24 h | Not significantly affected | [3] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the information discussed, the following diagrams have been generated using the DOT language.
Caption: EHop-016 signaling pathway.
Caption: G-LISA Rac1 activity assay workflow.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Rac1 Activity Assay (G-LISA)
This protocol is based on the principle of the G-LISA™ Rac1 Activation Assay Kit (Cytoskeleton, Inc.).
-
Cell Treatment: Plate MDA-MB-435 or MDA-MB-231 cells and grow to desired confluency. Treat cells with varying concentrations of EHop-016 (e.g., 0-10 µM) or vehicle (0.1% DMSO) in culture medium for 24 hours.
-
Cell Lysis: After treatment, aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells with the provided lysis buffer containing protease inhibitors. Scrape the cells and centrifuge the lysate to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a protein assay (e.g., BCA or Bradford).
-
G-LISA Assay:
-
Add equal amounts of protein lysate to the wells of the Rac-GTP affinity plate.
-
Incubate for 30 minutes at 4°C with gentle agitation.
-
Wash the wells with the provided wash buffer to remove unbound, inactive Rac-GDP.
-
Add the primary antibody specific for Rac1 to each well and incubate.
-
Wash the wells to remove unbound primary antibody.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the wells to remove unbound secondary antibody.
-
Add HRP detection reagent and measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the amount of active Rac1 in the cell lysate.
GEF-Rac Interaction Assay (GST Pull-down)
This assay is used to determine the effect of EHop-016 on the interaction between Vav2 and Rac1.[2]
-
Preparation of GST-Rac1(G15A): Express and purify a GST-tagged, nucleotide-free mutant of Rac1 (G15A), which has a high affinity for active GEFs.
-
Cell Lysate Preparation: Prepare cell lysates from MDA-MB-435 cells as described in the Rac1 activity assay protocol.
-
Pull-down Assay:
-
Incubate the purified GST-Rac1(G15A) bound to glutathione-agarose beads with MDA-MB-435 cell lysates in the presence or absence of EHop-016 (e.g., 4 µM).
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Vav2.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
PAK1 Activity Assay (Western Blot)
This protocol assesses the phosphorylation status of PAK1 as a measure of its activity.[2]
-
Cell Treatment and Lysis: Treat MDA-MB-435 cells with EHop-016 (e.g., 4 µM) for 24 hours. Prepare cell lysates as previously described.
-
Western Blot Analysis:
-
Separate equal amounts of protein from treated and untreated cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody that specifically recognizes the phosphorylated, active form of PAK1 (e.g., anti-phospho-PAK1 (Thr423)).
-
To ensure equal protein loading, re-probe the same membrane with an antibody against total PAK1.
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal using ECL.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated PAK1 to total PAK1.
Lamellipodia Visualization (Rhodamine Phalloidin Staining)
This method is used to visualize the F-actin cytoskeleton and assess the formation of lamellipodia.[2]
-
Cell Culture and Treatment: Plate MDA-MB-435 or MDA-MB-231 cells on glass coverslips. Treat the cells with EHop-016 (e.g., 2-4 µM) for 24 hours.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Staining:
-
Wash the cells with PBS.
-
Incubate the cells with a solution of rhodamine-conjugated phalloidin (to stain F-actin) in PBS for 20-30 minutes at room temperature in the dark.
-
Wash the cells extensively with PBS.
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. Lamellipodia appear as broad, sheet-like protrusions at the cell periphery.
Cell Migration Assay (Transwell Assay)
This assay quantifies the migratory capacity of cells in response to a chemoattractant.[2]
-
Cell Preparation: Culture MDA-MB-435 cells and serum-starve them for several hours before the assay.
-
Assay Setup:
-
Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.
-
Add a chemoattractant (e.g., medium containing 10% FBS) to the lower chamber.
-
Resuspend the serum-starved cells in serum-free medium containing EHop-016 or vehicle.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
Analysis:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the migrated cells with a suitable stain (e.g., crystal violet or DAPI).
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of EHop-016 on cell viability.[2]
-
Cell Plating and Treatment: Plate MDA-MB-435, MDA-MB-231, or MCF-10A cells in a 96-well plate. Allow the cells to adhere overnight. Treat the cells with a range of EHop-016 concentrations for 24 hours.
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control.
Conclusion
EHop-016 is a powerful and specific inhibitor of Rac1 and Rac3 GTPases. Its ability to disrupt the Vav2-Rac1 interaction and subsequently inhibit PAK1 activity provides a direct mechanism for its profound effects on the actin cytoskeleton. The resulting inhibition of lamellipodia formation and cell migration underscores its potential as a valuable research tool for dissecting the complexities of actin dynamics and as a promising lead compound for the development of anti-metastatic therapies. The detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize EHop-016 in their investigations.
References
EHop-016: A Technical Guide to its Role in Inhibiting Cancer Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for therapeutics that can effectively inhibit the migratory and invasive capabilities of cancer cells.[1][2][3] The small molecule EHop-016 has emerged as a promising anti-metastatic agent by targeting the Rac GTPase signaling pathway, a critical regulator of cell motility. This technical guide provides a comprehensive overview of EHop-016, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the complex biological processes it modulates.
Introduction: Targeting Rac GTPases in Cancer
The Rho family of small GTPases, particularly Rac, act as molecular switches that control a myriad of cellular processes, including the organization of the actin cytoskeleton, cell adhesion, and cell motility.[4][5] In many aggressive cancers, Rac proteins are overexpressed or hyperactivated, leading to enhanced cancer cell migration and invasion, the initial steps of the metastatic cascade.[6][7] Unlike other oncogenic proteins such as Ras, Rac proteins are not typically mutated but rather their activity is elevated.[4][5] This makes the upstream activators of Rac, the guanine nucleotide exchange factors (GEFs), attractive targets for therapeutic intervention. EHop-016 was developed as a derivative of NSC23766 to more potently inhibit the interaction between Rac and its GEFs, specifically the Vav family of oncoproteins.[4][5][6][7]
Mechanism of Action of EHop-016
EHop-016 functions as a competitive inhibitor of the interaction between Rac1 and the Dbl homology (DH) domain of Vav2, a prominent Rac GEF.[4][7] By binding to a critical region on Rac1, EHop-016 prevents Vav2 from catalyzing the exchange of GDP for GTP, thereby locking Rac1 in an inactive, GDP-bound state. This inhibition is specific, as EHop-016 does not significantly affect the activity of RhoA at concentrations where it potently inhibits Rac1.[4][8][9]
The inhibition of Rac1 activation by EHop-016 has several downstream consequences that collectively impair cancer cell migration:
-
Inhibition of PAK1 Activity: p21-activated kinase 1 (PAK1) is a major downstream effector of Rac1.[1][3][4][6][10][11] Activated PAK1 plays a crucial role in cytoskeletal reorganization and cell motility. EHop-016 treatment leads to a significant reduction in PAK1 activity in metastatic cancer cells.[1][4]
-
Disruption of Lamellipodia Formation: Lamellipodia are actin-rich protrusions at the leading edge of migrating cells, driven by Rac1 activity. EHop-016 effectively reduces the formation of these structures, thereby hindering directed cell movement.[2][3][4][6][7][10]
-
Reduction in Cell Migration and Invasion: By inhibiting the key molecular machinery for cell movement, EHop-016 significantly reduces the migratory and invasive potential of various cancer cells.[1][3][4][10]
Signaling Pathway Diagram
Quantitative Data Summary
The efficacy of EHop-016 has been quantified in various cancer cell lines. The following tables summarize the key inhibitory concentrations and effects.
Table 1: IC50 Values of EHop-016 for Rac Activity Inhibition
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-435 | Breast Cancer | ~1.0 - 1.1 | [4][6][7] |
| MDA-MB-231 | Breast Cancer | ~3.0 | [4][7] |
Table 2: Effects of EHop-016 on Downstream Signaling and Cell Viability
| Parameter | Cell Line | Concentration (µM) | Effect | Reference |
| PAK Activity | MDA-MB-435 | 4 | ~80% reduction | [4] |
| Lamellipodia Extension | MDA-MB-435 | 1-5 | ~70% reduction | [4] |
| Directed Cell Migration | MDA-MB-435 | 1-5 | ~60% reduction | [4] |
| Cell Viability | MDA-MB-435 | < 5 | ~20% reduction | [6][7] |
| Cell Viability | MDA-MB-435 | 10 | ~50% reduction | [7] |
| Cell Viability | MCF-10A | < 5 | No significant effect | [6][7] |
| Cdc42 Activity | General | > 5 | Inhibition | [4][7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of EHop-016.
Cell Migration Assays
4.1.1. Transwell Migration Assay
This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.[12][13]
-
Cell Preparation:
-
Assay Procedure:
-
Place Transwell inserts (typically 8 µm pore size) into the wells of a 24-well plate.[12]
-
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.[12]
-
Add 100 µL of the cell suspension (containing the desired concentration of EHop-016 or vehicle control) to the upper chamber of the Transwell insert.[12]
-
Incubate for 4-24 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific cell line.[12][14]
-
-
Quantification:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.[12]
-
Fix the migrated cells on the lower surface of the membrane with 70% ethanol or 4% paraformaldehyde.[12]
-
Stain the cells with a solution such as Crystal Violet or DAPI.[12]
-
Count the number of migrated cells in several random fields under a microscope. Alternatively, the dye can be eluted and the absorbance measured.
-
4.1.2. Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" created in the monolayer.[16][17][18][19]
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.[16]
-
-
Creating the Wound:
-
Treatment and Imaging:
-
Analysis:
-
Measure the width of the wound at different points for each time point and treatment condition.
-
Calculate the rate of wound closure as the percentage of the initial wound area that has been repopulated by cells over time. ImageJ software is commonly used for this analysis.[18]
-
Experimental Workflow for a Typical Cell Migration Study
Rac1 Activation Assay (G-LISA or Pull-down)
This assay measures the levels of active, GTP-bound Rac1 in cell lysates.
-
Cell Lysis:
-
Treat cells with EHop-016 or vehicle for the desired time.
-
Lyse cells on ice with a lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
-
G-LISA (ELISA-based):
-
Add cell lysates to a 96-well plate coated with a Rac-GTP binding protein.
-
Incubate to allow active Rac1 to bind.
-
Wash away unbound proteins.
-
Detect the bound active Rac1 using a specific primary antibody against Rac1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
-
Measure the absorbance at the appropriate wavelength.
-
-
Pull-down Assay:
-
Incubate cell lysates with agarose beads conjugated to the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-bound Rac1.[20][21][22]
-
Incubate at 4°C with gentle rotation to allow for the binding of active Rac1 to the beads.[20][21]
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[20][21]
-
Analyze the eluted proteins by Western blotting using an anti-Rac1 antibody.[20][21][22]
-
Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay can be used to determine the effect of EHop-016 on the ability of a GEF (like Vav2) to catalyze the exchange of GDP for GTP on Rac1.
-
Fluorescence-based Assay:
-
This assay often uses a fluorescently labeled guanine nucleotide analog, such as mant-GDP or BODIPY-GDP.[23][24]
-
Load purified Rac1 protein with the fluorescent GDP analog.
-
Initiate the exchange reaction by adding purified Vav2 protein in the presence of a large excess of non-fluorescent GTP, with and without EHop-016.
-
The exchange of the fluorescent GDP for the non-fluorescent GTP results in a decrease in fluorescence intensity, which can be monitored over time using a plate reader.[24]
-
The rate of fluorescence decay is proportional to the GEF activity.
-
In Vivo Studies and Future Directions
In preclinical mouse models of metastatic breast cancer, EHop-016 has demonstrated significant efficacy in reducing primary tumor growth, angiogenesis, and metastasis to distant organs.[1][3] Treatment with EHop-016 has also been shown to affect the tumor microenvironment by reducing the infiltration of tumor-associated macrophages.[1][25] Furthermore, EHop-016 can down-regulate the activities of pro-survival kinases like Akt and Jun kinase, and decrease the expression of c-Myc and Cyclin D, while increasing caspase 3/7 activities, suggesting it may also induce apoptosis in cancer cells.[2][3][10][11]
The promising preclinical data for EHop-016 has paved the way for its further development as a potential anti-metastatic therapeutic.[4][5] Ongoing research is focused on developing next-generation analogs of EHop-016 with improved potency and pharmacokinetic properties.[4][5] The continued investigation of Rac inhibitors like EHop-016 holds significant promise for the development of novel strategies to combat cancer metastasis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Rac Inhibitor EHop-016 Inhibits Mammary Tumor Growth and Metastasis in a Nude Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of EHop-016: a small molecule inhibitor of Rac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 14. stackscientific.nd.edu [stackscientific.nd.edu]
- 15. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]
- 16. clyte.tech [clyte.tech]
- 17. Wound healing assay - Wikipedia [en.wikipedia.org]
- 18. Scratch Wound Healing Assay [bio-protocol.org]
- 19. Scratch Wound Healing Assay [en.bio-protocol.org]
- 20. Active Rac1 Detection Kit | Cell Signaling Technology [cellsignal.com]
- 21. media.cellsignal.com [media.cellsignal.com]
- 22. abcam.com [abcam.com]
- 23. tebubio.com [tebubio.com]
- 24. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Targeting Breast Cancer Metastasis | The Scientist [the-scientist.com]
EHop-016: A Technical Guide to its Mechanism and Application in Lamellipodia Formation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule EHop-016 has emerged as a potent and specific inhibitor of the Rho GTPase Rac, a key regulator of actin cytoskeletal dynamics and cell motility. Its ability to disrupt lamellipodia formation makes it a valuable tool for studying the molecular mechanisms of cell migration and a potential therapeutic agent for diseases characterized by aberrant cell motility, such as cancer metastasis. This technical guide provides an in-depth overview of EHop-016, including its mechanism of action, quantitative effects on cellular processes, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways and workflows.
Introduction to EHop-016
EHop-016 was developed as a derivative of NSC23766, a known Rac inhibitor, to improve potency and efficacy, particularly in metastatic cancer cells with elevated Rac activity.[1] Unlike its parent compound, EHop-016 effectively inhibits Rac activity at low micromolar concentrations, making it a more suitable tool for in vitro and in vivo studies.[2] The primary mechanism of EHop-016 involves the inhibition of the interaction between Rac and its guanine nucleotide exchange factor (GEF), Vav2.[3][4] This specific mode of action prevents the exchange of GDP for GTP on Rac, thereby locking it in an inactive state.
Mechanism of Action: Inhibition of the Rac Signaling Pathway
Lamellipodia are thin, sheet-like protrusions at the leading edge of migrating cells, driven by the polymerization of a branched actin network. The formation and dynamics of lamellipodia are tightly regulated by a complex signaling network in which the Rho GTPase Rac1 plays a central role.
EHop-016 specifically targets the activation of Rac1. Upstream signals, such as those from receptor tyrosine kinases, activate Vav2, a guanine nucleotide exchange factor (GEF). Activated Vav2 then facilitates the exchange of GDP for GTP on Rac1, leading to its activation. GTP-bound Rac1 subsequently interacts with downstream effectors, most notably the p21-activated kinase (PAK). PAK, in turn, phosphorylates and activates a cascade of proteins that ultimately regulate the Arp2/3 complex, a key nucleator of branched actin filaments, leading to the formation of lamellipodia.
EHop-016 acts by directly interfering with the binding of Vav2 to Rac1.[3][4] This prevents the GEF activity of Vav2 on Rac1, thus maintaining Rac1 in its inactive, GDP-bound state. Consequently, the downstream signaling cascade leading to PAK activation and subsequent actin polymerization is blocked, resulting in the inhibition of lamellipodia formation. At higher concentrations, EHop-016 has also been shown to inhibit the activity of Cdc42, another Rho GTPase involved in filopodia formation, but it does not affect RhoA activity.[3][4]
Quantitative Data on EHop-016's Effects
The inhibitory effects of EHop-016 on various cellular processes have been quantified in several studies. The following tables summarize these findings, providing a clear comparison of its potency and efficacy across different assays and cell lines.
Table 1: IC50 Values of EHop-016
| Target | Cell Line | IC50 Value | Reference(s) |
| Rac1 Activity | MDA-MB-435 | ~1.1 µM | [3][5] |
| Rac Activity | MDA-MB-231 | ~3 µM | [3] |
| Cdc42 Activity | MDA-MB-435 | >5 µM | [3][4] |
| Cell Viability | MDA-MB-435 | ~10 µM | [2] |
Table 2: Inhibition of Cellular Functions by EHop-016
| Cellular Function | Cell Line | EHop-016 Concentration | % Inhibition | Reference(s) |
| Lamellipodia Formation | MDA-MB-435 | 2 µM | ~70% | [3] |
| Lamellipodia Formation | MDA-MB-231 | 4 µM | ~70% | [3] |
| Cell Migration | MDA-MB-435 | 2-5 µM | ~60% | [3][4] |
| PAK Activity | MDA-MB-435 | 4 µM | ~80% | [3][4] |
| Vav2-Rac1 Interaction | MDA-MB-435 | 4 µM | ~50% | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of EHop-016 on lamellipodia formation and related cellular processes.
Rac Activity Assay (G-LISA)
This protocol describes the measurement of active, GTP-bound Rac1 using a G-LISA™ activation assay kit.
Materials:
-
Cells (e.g., MDA-MB-435)
-
EHop-016
-
Cell lysis buffer
-
G-LISA™ Rac1 Activation Assay Kit (contains Rac-GTP affinity plate, primary and secondary antibodies, HRP substrate)
-
Protease inhibitors
-
Bradford assay reagent
-
Microplate reader
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of EHop-016 (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 24 hours.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with the provided lysis buffer supplemented with protease inhibitors. Scrape the cells and centrifuge to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford assay.
-
G-LISA Assay: a. Add equal amounts of protein from each lysate to the wells of the Rac-GTP affinity plate. b. Incubate the plate according to the manufacturer's instructions to allow active Rac to bind. c. Wash the wells to remove unbound proteins. d. Add the primary anti-Rac1 antibody and incubate. e. Wash the wells and add the secondary antibody conjugated to horseradish peroxidase (HRP). f. Wash the wells and add the HRP substrate. g. Stop the reaction and measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the vehicle control to determine the percentage of Rac activity.
Lamellipodia Formation Assay
This protocol describes the visualization and quantification of lamellipodia using rhodamine-phalloidin staining for F-actin.
Materials:
-
Cells (e.g., MDA-MB-435, MDA-MB-231) grown on glass coverslips
-
EHop-016
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Rhodamine-phalloidin
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Plate cells on glass coverslips and treat with EHop-016 (e.g., 2 µM and 4 µM) or vehicle control for 24 hours.[3]
-
Fixation: Wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.[4]
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.[4]
-
Staining: a. Wash the cells with PBS. b. Incubate the cells with a solution of rhodamine-phalloidin (to stain F-actin) and DAPI (to stain the nucleus) in PBS for 30-60 minutes at room temperature in the dark.
-
Mounting: Wash the cells with PBS and mount the coverslips onto glass slides using a mounting medium.
-
Imaging and Quantification: a. Visualize the cells using a fluorescence microscope. b. Capture images of multiple fields for each condition. c. Quantify the percentage of cells exhibiting lamellipodia. Lamellipodia are identified as broad, flat, actin-rich protrusions at the cell periphery.[4]
Transwell Cell Migration Assay
This protocol describes a method to assess the effect of EHop-016 on directed cell migration.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cells (e.g., MDA-MB-435)
-
EHop-016
-
Serum-free cell culture medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol or 4% PFA for fixation
-
Crystal violet or propidium iodide for staining[4]
-
Microscope
Procedure:
-
Cell Preparation: Starve cells in serum-free medium for several hours before the assay.
-
Cell Treatment: Resuspend the starved cells in serum-free medium containing different concentrations of EHop-016 or vehicle control.
-
Assay Setup: a. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate. b. Place the Transwell inserts into the wells. c. Add the cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
Staining and Quantification: a. After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. b. Fix the migrated cells on the bottom of the membrane with methanol or 4% PFA. c. Stain the migrated cells with crystal violet or propidium iodide.[4] d. Wash the inserts and allow them to dry. e. Image multiple fields of the membrane and count the number of migrated cells.
-
Data Analysis: Calculate the average number of migrated cells per field and normalize to the vehicle control.
Conclusion
EHop-016 is a valuable and potent research tool for investigating the role of Rac GTPases in cell migration and lamellipodia formation. Its specific mechanism of action, by inhibiting the Vav2-Rac interaction, allows for targeted studies of this signaling pathway. The quantitative data and detailed protocols provided in this guide will aid researchers in effectively utilizing EHop-016 in their experimental designs. Further investigation into the broader effects of EHop-016 and the development of even more specific derivatives hold promise for both basic research and the development of novel anti-metastatic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
EHop-016: A Technical Guide to its Impact on PAK1 Signaling
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of EHop-016, a small molecule inhibitor of the Rac GTPase, and its subsequent impact on the p21-activated kinase 1 (PAK1) signaling pathway. EHop-016 has emerged as a significant tool in cancer research, particularly for its potential to inhibit metastasis by targeting key cellular processes regulated by Rac and PAK1, such as cell migration and cytoskeletal dynamics.[1][2][3]
Mechanism of Action: Upstream Inhibition of Rac GTPase
EHop-016 functions as a potent and selective inhibitor of Rac1 and Rac3 GTPases.[4][5][6] It was developed as a derivative of NSC23766, exhibiting a significantly lower IC50 value of approximately 1.1 µM for Rac1 inhibition in metastatic cancer cells like MDA-MB-435.[4][5][7] The primary mechanism of EHop-016 involves blocking the interaction between Rac and its upstream activators, the guanine nucleotide exchange factors (GEFs), specifically by inhibiting the association of Rac1 with Vav2.[1][4][5] By preventing this interaction, EHop-016 effectively keeps Rac in its inactive, GDP-bound state, thereby preventing the activation of its downstream effectors.[1][8]
While highly specific for Rac1 and Rac3 at concentrations below 5 µM, EHop-016 also demonstrates inhibitory effects on the closely related Rho GTPase, Cdc42, at higher concentrations (≥5 µM).[1][4][5] Notably, it does not significantly affect the activity of RhoA.[1][4] This dose-dependent activity allows for its use as a specific Rac inhibitor at lower concentrations and a dual Rac/Cdc42 inhibitor at higher concentrations.
Downstream Impact on PAK1 Signaling
The most critical downstream effector of Rac in the context of cell motility and cytoskeletal rearrangement is p21-activated kinase 1 (PAK1).[1][9] Activated, GTP-bound Rac binds to and activates PAK1, initiating a signaling cascade that regulates the actin cytoskeleton, cell adhesion, and migration.[1][9][10]
By inhibiting Rac activation, EHop-016 directly and dramatically reduces the activity of PAK1.[1][4][5] Studies have shown that EHop-016 significantly decreases the levels of phosphorylated, active PAK1 (p-PAK1 Thr423) in a dose-dependent manner.[4] This inhibition of the Rac-PAK1 axis leads to significant functional consequences, including a reduction in the formation of lamellipodia (actin-rich protrusions at the leading edge of a migrating cell) and a potent inhibition of directed cell migration.[1][4][7]
References
- 1. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Rac Inhibitor EHop-016 Inhibits Mammary Tumor Growth and Metastasis in a Nude Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
EHop-016: A Technical Guide on its Preclinical Efficacy in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EHop-016 is a small molecule inhibitor of Rac GTPases, specifically targeting Rac1 and Rac3.[1][2] Developed as a derivative of NSC23766, EHop-016 demonstrates significantly greater potency in inhibiting Rac activity, a key regulator of cell migration, invasion, and proliferation in various cancers.[1][3] This technical guide provides a comprehensive overview of the preclinical data on EHop-016 in different cancer models, with a primary focus on breast cancer, where it has been most extensively studied. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows. While the majority of the available data pertains to breast cancer, the methodologies presented can be adapted for the investigation of EHop-016 in other cancer types such as pancreatic, lung, and ovarian cancers, where the role of Rac signaling is also implicated.
Core Mechanism of Action
EHop-016 exerts its anti-cancer effects by inhibiting the activation of Rac GTPases. It specifically blocks the interaction between Rac and its guanine nucleotide exchange factor (GEF), Vav2.[1][4] This inhibition prevents the exchange of GDP for GTP on Rac, thereby keeping it in an inactive state. The IC50 for Rac1 inhibition by EHop-016 in the metastatic breast cancer cell line MDA-MB-435 is approximately 1.1 µM, which is about 100-fold lower than its parent compound, NSC23766.[1][4] At concentrations of 5 µM or less, EHop-016 is specific for Rac1 and Rac3. At higher concentrations (around 10 µM), it can also inhibit the closely related Rho GTPase, Cdc42.[1][4]
Signaling Pathway
The inhibition of Rac activity by EHop-016 leads to the downstream suppression of several critical signaling pathways involved in cancer progression. A key downstream effector of Rac is the p21-activated kinase 1 (PAK1), which plays a crucial role in regulating the actin cytoskeleton, cell motility, and survival.[4][5] By inhibiting Rac, EHop-016 effectively reduces the phosphorylation and activation of PAK1.[4] This, in turn, leads to a decrease in the formation of lamellipodia, which are essential for cell migration.[4] Furthermore, EHop-016 has been shown to down-regulate the activity of pro-survival pathways involving Akt and Jun kinase (JNK), and to decrease the expression of c-Myc and Cyclin D, ultimately leading to increased caspase 3/7 activities and apoptosis.[5][6]
Caption: Signaling pathway affected by EHop-016.
EHop-016 in Different Cancer Models: A Data Summary
The following tables summarize the quantitative data on the effects of EHop-016 in various cancer models, with the available data being predominantly from breast cancer studies.
In Vitro Efficacy of EHop-016
| Cancer Type | Cell Line | Parameter | Value | Reference(s) |
| Breast Cancer | MDA-MB-435 | IC50 (Rac1 Inhibition) | 1.1 µM | [1][4] |
| Breast Cancer | MDA-MB-231 | IC50 (Rac1 Inhibition) | ~3 µM | [7] |
| Breast Cancer | MDA-MB-435 | Cell Viability Reduction (at 5 µM) | ~20% | [1][4] |
| Breast Cancer | MDA-MB-435 | Cell Viability Reduction (at 10 µM) | ~50% | [4] |
| Breast Cancer | MCF-10A | Cell Viability Reduction (at 5 µM) | ~30% | [4] |
| Breast Cancer | MDA-MB-435 | Migration Inhibition (at 1-5 µM) | Significant | [4] |
| Leukemia | Patient-derived | Growth Inhibition | Yes | [8] |
| Systemic Mastocytosis | Patient-derived | Growth Inhibition | Yes | [8] |
Note: There is currently a lack of published data on the specific effects of EHop-016 on pancreatic, lung, and ovarian cancer cell lines.
In Vivo Efficacy of EHop-016
| Cancer Type | Model | Treatment | Outcome | Reference(s) |
| Breast Cancer | Nude mouse xenograft (MDA-MB-435) | 10-25 mg/kg EHop-016 (i.p.) | Significant reduction in tumor growth and metastasis | [6][9][10] |
Note: There are no published in vivo studies of EHop-016 in pancreatic, lung, or ovarian cancer models.
Detailed Experimental Protocols
The following are detailed protocols for key experiments cited in the literature on EHop-016, primarily from studies on breast cancer cell lines. These protocols can serve as a foundation for designing experiments in other cancer models.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of EHop-016 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MDA-MB-435)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
EHop-016 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of EHop-016 in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and replace it with 100 µL of the EHop-016 dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting
Objective: To analyze the effect of EHop-016 on the expression and phosphorylation of proteins in the Rac signaling pathway (e.g., PAK1, Akt, JNK).
Materials:
-
Cancer cell lines
-
EHop-016
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PAK1, anti-PAK1, anti-p-Akt, anti-Akt, anti-p-JNK, anti-JNK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with EHop-016 at various concentrations and for different time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of EHop-016 in inhibiting tumor growth and metastasis.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., MDA-MB-435)
-
Matrigel (optional)
-
EHop-016 formulation for injection (e.g., in a vehicle of DMSO, PEG300, Tween 80, and saline)[8]
-
Calipers for tumor measurement
-
Imaging system for metastasis detection (if using fluorescently or luminescently labeled cells)
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank or mammary fat pad of the mice.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer EHop-016 (e.g., 10-25 mg/kg) or vehicle control via intraperitoneal (i.p.) injection on a predetermined schedule (e.g., three times a week).[10]
-
Measure tumor volume with calipers regularly (e.g., every 2-3 days).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
If applicable, assess metastasis in various organs (e.g., lungs, liver) using imaging or histological analysis.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating EHop-016.
Clinical Trials
To date, there is no publicly available information on any clinical trials of EHop-016. Further preclinical studies are likely required to establish a more comprehensive safety and efficacy profile before it can proceed to clinical evaluation.
Conclusion and Future Directions
EHop-016 is a potent and specific inhibitor of Rac GTPases with demonstrated preclinical efficacy in breast cancer models. Its ability to inhibit cell migration, invasion, and proliferation, and to induce apoptosis, makes it a promising candidate for further development as an anti-cancer therapeutic.
Future research should focus on:
-
Expanding to other cancer types: Evaluating the efficacy of EHop-016 in pancreatic, lung, and ovarian cancer models is a critical next step. The protocols outlined in this guide can be adapted for these studies.
-
Combination therapies: Investigating the synergistic effects of EHop-016 with existing chemotherapies or targeted agents could lead to more effective treatment strategies.
-
Pharmacokinetics and pharmacodynamics: More detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of EHop-016, as well as its on-target effects in vivo.
-
Biomarker development: Identifying biomarkers that predict sensitivity to EHop-016 would be invaluable for patient selection in future clinical trials.
This technical guide provides a solid foundation for researchers and drug development professionals interested in the preclinical evaluation of EHop-016. While significant work remains, the existing data strongly support its potential as a novel anti-cancer agent.
References
- 1. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of EHop-016: a small molecule inhibitor of Rac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Rac Inhibitor EHop-016 Inhibits Mammary Tumor Growth and Metastasis in a Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Rac Inhibitor EHop-016 Inhibits Mammary Tumor Growth and Metastasis in a Nude Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
EHop-016 Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
EHop-016 is a potent and selective small molecule inhibitor of the Rho family GTPases, specifically targeting Rac1 and Rac3.[1][2] It functions by blocking the interaction between Rac and its guanine nucleotide exchange factor (GEF), Vav.[3][4] Rac GTPases are crucial regulators of various cellular processes, including cell migration, proliferation, and survival, and their overexpression or hyperactivation is often associated with cancer metastasis.[3][4] EHop-016 has demonstrated efficacy in reducing cancer cell viability, lamellipodia formation, and migration, making it a valuable tool for cancer research and a potential anti-metastatic therapeutic agent.[3][5] At higher concentrations, EHop-016 has also been shown to inhibit the closely related GTPase, Cdc42.[3][4][6]
These application notes provide detailed protocols for utilizing EHop-016 in various cell culture experiments to study its effects on cancer cell lines.
Data Presentation
Table 1: In Vitro Efficacy of EHop-016
| Parameter | Cell Line | Concentration/IC50 | Effect | Reference |
| Rac1 Inhibition | MDA-MB-435 | IC50 = 1.1 µM | Inhibition of Rac1 activity | [1][2][7] |
| Rac1 Inhibition | MDA-MB-231 | IC50 = 1.1 µM | Inhibition of Rac1 activity | [7] |
| Cdc42 Inhibition | MDA-MB-435 | >5 µM | Inhibition of Cdc42 activity | |
| Cell Viability | MDA-MB-435 | IC50 = 10 µM | Reduction in cell viability | [7] |
| PAK Activity | MDA-MB-435 | 4 µM | ~80% reduction in PAK activity | |
| Cell Migration | MDA-MB-435 | 1-5 µM | ~60% reduction in directed cell migration | |
| Lamellipodia Formation | MDA-MB-435 & MDA-MB-231 | 2-4 µM | Significant reduction in lamellipodia extension | [7] |
Table 2: Effects of EHop-016 on Downstream Signaling Molecules in MDA-MB-435 Cells
| Target Protein | EHop-016 Concentration | Effect |
| p-Akt | 4 µM and 8 µM | Down-regulation |
| p-JNK | 4 µM and 8 µM | Down-regulation |
| c-Myc | 4 µM and 8 µM | Down-regulation |
| Cyclin D | 4 µM and 8 µM | Down-regulation |
| Caspase 3/7 | 5, 10, and 25 µM | Increased activity |
Experimental Protocols
Preparation of EHop-016 Stock Solution
EHop-016 is typically supplied as a solid. To prepare a stock solution for cell culture experiments, follow these steps:
-
Reconstitution: Dissolve EHop-016 in sterile DMSO to create a stock solution, for example, at a concentration of 10 mM.[8] Ensure the compound is fully dissolved by vortexing.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2]
-
Working Dilution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.[8]
Cell Culture and Treatment
The following protocols are generalized for adherent cancer cell lines such as MDA-MB-231 and MDA-MB-435. Optimal conditions may vary depending on the specific cell line.
-
Cell Seeding: Plate cells in the appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis, or coverslips for immunofluorescence) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The following day, replace the old medium with fresh medium containing the desired concentrations of EHop-016 or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period, which is typically 24 hours for many of the assays described below.[7][8]
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of EHop-016 on cell viability.[9]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Treatment: After overnight incubation, treat the cells with a range of EHop-016 concentrations (e.g., 0-50 µM) for 24 hours.[5]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Rac1 Activation Assay (Pull-down Assay)
This assay is used to measure the levels of active, GTP-bound Rac1.
-
Cell Lysis: After treatment with EHop-016, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.[1]
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.[1]
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Pull-down: Incubate equal amounts of protein from each sample with PAK-PBD (p21-activated kinase-p21 binding domain) agarose beads, which specifically bind to GTP-bound Rac1.[1][12] Incubate for 1 hour at 4°C with gentle agitation.
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.[1]
-
Elution: Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using a Rac1-specific antibody.
Western Blotting
This protocol is for analyzing the expression and phosphorylation status of proteins in the Rac signaling pathway.
-
Sample Preparation: Prepare cell lysates as described in the Rac1 activation assay protocol.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-PAK, total PAK, phospho-Akt, total Akt, phospho-JNK, total JNK, c-Myc, Cyclin D1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transwell Cell Migration Assay
This assay measures the ability of cells to migrate through a porous membrane.[13][14]
-
Cell Preparation: Culture cells to sub-confluency, then serum-starve them for several hours before the assay.
-
Cell Harvesting: Detach the cells using a non-enzymatic cell dissociation solution, wash with serum-free medium, and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.[15]
-
Assay Setup: Place Transwell inserts (with a suitable pore size, e.g., 8 µm) into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[15]
-
Cell Seeding: Add the cell suspension (containing different concentrations of EHop-016 or vehicle) to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 4-24 hours) at 37°C.[7]
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde and stain with a solution such as crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Immunofluorescence for Actin Cytoskeleton Staining
This protocol is for visualizing the effects of EHop-016 on the actin cytoskeleton and lamellipodia formation.[16][17]
-
Cell Seeding: Plate cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with EHop-016 or vehicle control for the desired time.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[18]
-
Permeabilization: Wash the cells with PBS and permeabilize them with 0.1% Triton X-100 in PBS for 5-10 minutes.[18]
-
Blocking: Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
F-actin Staining: Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Rhodamine-Phalloidin) for 20-60 minutes at room temperature in the dark.[7][18]
-
Nuclear Staining (Optional): Counterstain the nuclei with DAPI or Hoechst stain.
-
Mounting: Wash the coverslips with PBS and mount them onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Mandatory Visualization
EHop-016 Signaling Pathway
Caption: EHop-016 inhibits the Vav-mediated activation of Rac, leading to downstream effects.
General Experimental Workflow for EHop-016 Treatment
Caption: A generalized workflow for studying the effects of EHop-016 in cell culture.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Development of EHop-016: a small molecule inhibitor of Rac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. abcam.com [abcam.com]
- 13. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 14. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]
- 15. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Actin-dependent Lamellipodia Formation and Microtubule-dependent Tail Retraction Control-directed Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EHop-016 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of EHop-016, a potent and selective inhibitor of Rac GTPases. The information compiled herein, including dosage, administration protocols, and mechanism of action, is intended to guide researchers in designing and executing robust preclinical studies.
Mechanism of Action
EHop-016 is a small molecule inhibitor that specifically targets Rac1 and Rac3 GTPases, with a reported IC50 of approximately 1.1 μM in metastatic cancer cell lines. It functions by blocking the interaction between Rac and its guanine nucleotide exchange factor (GEF), Vav2. This inhibition prevents the exchange of GDP for GTP, thereby keeping Rac in an inactive state. The downstream consequences of Rac inhibition by EHop-016 include the suppression of p21-activated kinase (PAK) activity, a key regulator of actin cytoskeletal dynamics.[1][2] This leads to a reduction in the formation of lamellipodia and ultimately inhibits cancer cell migration and invasion.[2] Furthermore, EHop-016 has been shown to affect cell viability by down-regulating Akt and Jun kinase (JNK) activities.[1][3]
Signaling Pathway of EHop-016
References
Application Notes and Protocols: EHop-016 Rac Activation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory effect of EHop-016 on Rac GTPase activation. The information is intended for professionals in research and drug development.
Introduction
The Rho GTPase Rac is a critical regulator of various cellular processes, including cell migration, invasion, and proliferation. Its hyperactivity is associated with the progression and metastasis of cancer. EHop-016 is a potent and specific small molecule inhibitor of Rac1 and Rac3 activity.[1][2] It functions by blocking the interaction between Rac and its guanine nucleotide exchange factor (GEF), Vav, thereby preventing Rac activation.[3][4][5] At concentrations of 5 µM or less, EHop-016 is specific for Rac1 and Rac3; however, at higher concentrations, it can also inhibit the closely related homolog Cdc42.[6]
This document outlines the materials and methods for performing a Rac activation assay to evaluate the efficacy of EHop-016 in a cellular context. The primary method described is a pull-down assay that utilizes the p21-binding domain (PBD) of p21-activated protein kinase (PAK), which specifically binds to the active, GTP-bound form of Rac.
Data Presentation
The inhibitory activity of EHop-016 on Rac GTPases has been quantified in various studies. The following table summarizes the key quantitative data.
| Parameter | Value | Cell Line(s) | Reference |
| IC50 for Rac1 Inhibition | 1.1 µM | MDA-MB-435, MDA-MB-231 | [1][4] |
| IC50 for Rac3 Inhibition | Equally potent to Rac1 | Not specified | [1] |
| Concentration for Cdc42 Inhibition | > 5 µM | MDA-MB-435 | [3][6] |
| Effect on Cell Viability (MDA-MB-435) | ~20% reduction at < 5 µM | MDA-MB-435 | [6] |
| Effect on Cell Viability (MCF-10A) | No significant effect at < 5 µM | MCF-10A | [6] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of EHop-016 and the experimental procedure, the following diagrams are provided.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Metastatic cancer cell lines with high endogenous Rac activity (e.g., MDA-MB-435, MDA-MB-231).[1][4]
-
Culture Medium: DMEM supplemented with 10% FBS and antibiotics.[1]
-
EHop-016: Prepare a stock solution in DMSO. The final concentration of DMSO in the culture medium should be ≤ 0.1%.[1]
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and 10% glycerol). Supplement with protease and phosphatase inhibitors immediately before use.
-
Rac Activation Assay Kit: (e.g., kits from Cell Biolabs, Cytoskeleton, Inc., or Millipore Sigma) containing PAK-PBD (p21-activated kinase p21-binding domain) agarose beads and a specific anti-Rac1 antibody.[7][8][9]
-
Positive and Negative Controls: GTPγS (non-hydrolyzable GTP analog) for positive control and GDP for negative control.[7][10]
-
SDS-PAGE and Western Blotting Reagents: Acrylamide solutions, buffers, PVDF membrane, blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST), primary and secondary antibodies, and a chemiluminescent substrate.
Protocol for Rac Activation Pull-Down Assay
This protocol is a general guideline and may need to be optimized based on the specific cell line and reagents used.
1. Cell Culture and Treatment
-
Seed cells in 10 cm plates and grow to 80-90% confluency.[7][10]
-
Treat the cells with varying concentrations of EHop-016 (e.g., 0, 0.5, 1, 2, 5, 10 µM) for a predetermined time, typically 24 hours.[1][2] Include a vehicle control (0.1% DMSO).[1]
2. Cell Lysis
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[7]
-
Add 0.5-1 mL of ice-cold lysis buffer to each plate.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10][11]
-
Incubate on ice for 10-20 minutes.[7]
-
Clarify the lysate by centrifuging at 14,000 x g for 10-15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. This is the total cell lysate. Determine the protein concentration of each lysate.
3. (Optional) Positive and Negative Controls
-
Aliquot a portion of the untreated cell lysate.
-
For the positive control, add GTPγS to a final concentration of 100 µM.[12]
-
For the negative control, add GDP to a final concentration of 1 mM.[12]
-
Incubate at 30°C for 30 minutes with agitation.[7]
-
Stop the reaction by adding MgCl2 to a final concentration of 60-65 mM and placing the tubes on ice.[7][12]
4. Pull-Down of Active Rac
-
Normalize the protein concentration of all lysates. Use an equal amount of total protein (typically 0.5-1 mg) for each pull-down reaction.
-
Add an appropriate amount of PAK-PBD agarose beads to each lysate.[7]
-
Pellet the beads by centrifugation at 5,000-14,000 x g for 10-60 seconds.[10][13]
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three times with 0.5-1 mL of ice-cold wash buffer (lysis buffer can be used).[7] Pellet the beads by centrifugation after each wash.
5. Western Blot Analysis
-
After the final wash, remove all supernatant and resuspend the bead pellet in 2X SDS-PAGE sample buffer.[13]
-
Boil the samples for 5 minutes to elute the bound proteins.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. Also, load a small amount of the total cell lysate (input) to verify equal protein loading and to detect total Rac1 levels.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Rac1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry software. The amount of active Rac is determined by the intensity of the band from the pull-down sample, which can be normalized to the total Rac in the input lysate.
G-LISA™ Activation Assay
As an alternative to the pull-down assay, a G-LISA™ Rac1 activation assay kit can be used.[1][2] This is a 96-well plate-based ELISA that provides a more quantitative and higher-throughput method for measuring active Rac. The protocol generally involves adding equal amounts of protein lysate to wells coated with a Rac-GTP binding protein, followed by incubation with a specific anti-Rac1 antibody and a secondary antibody linked to a detection reagent. The signal is then read on a plate reader. Follow the manufacturer's instructions for the specific kit used.[1]
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Active Rac1 Detection Kit | Cell Signaling Technology [cellsignal.com]
- 9. Rac1/Cdc42 Activation Assay Kit Millipore [sigmaaldrich.com]
- 10. Rac Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. abcam.com [abcam.com]
Application Notes: Utilizing EHop-016 for Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis.[1] The Rho family of small GTPases, particularly Rac1, plays a pivotal role in regulating the actin cytoskeletal rearrangements necessary for cell motility.[2][3] EHop-016 is a potent and specific small molecule inhibitor of Rac1 and Rac3 GTPases, making it a valuable tool for investigating the mechanisms of cell migration and for the development of anti-metastatic therapeutics.[4][5] These application notes provide detailed protocols for utilizing EHop-016 in common cell migration assays and offer guidance on data interpretation.
Mechanism of Action
EHop-016 functions by inhibiting the activation of Rac GTPases. It specifically disrupts the interaction between Rac and one of its guanine nucleotide exchange factors (GEFs), Vav.[6][7] GEFs facilitate the exchange of GDP for GTP, a crucial step in the activation of small GTPases. By preventing this interaction, EHop-016 effectively blocks Rac from transitioning to its active, GTP-bound state.
The inhibition of Rac activation by EHop-016 has an IC50 of approximately 1.1 μM in metastatic breast cancer cells.[4][8] At concentrations below 5 μM, EHop-016 is specific for Rac1 and Rac3.[4][8] However, at higher concentrations (above 5-10 μM), it may also inhibit the closely related Rho GTPase, Cdc42.[6][8][9] The downstream consequences of Rac inhibition by EHop-016 include a reduction in the activity of p21-activated kinase (PAK), a key effector of Rac, leading to decreased formation of lamellipodia and ultimately, an impairment of cell migration.[2][4][6]
Figure 1: EHop-016 Signaling Pathway. This diagram illustrates how EHop-016 inhibits the interaction between the GEF Vav and Rac, preventing Rac activation and subsequent downstream signaling that leads to cell migration.
Experimental Protocols
Two common and robust methods for assessing cell migration in vitro are the Wound Healing (Scratch) Assay and the Transwell Migration (Boyden Chamber) Assay.
Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration.
Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close this gap is monitored over time. This method is particularly useful for observing directional migration and the effects of inhibitors on this process.[10][11]
Workflow:
Figure 2: Wound Healing Assay Workflow. A schematic representation of the key steps involved in performing a wound healing assay to assess cell migration.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will allow them to form a confluent monolayer within 24 hours.[12]
-
Creating the Scratch: Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the well.[11][12] A cross-shaped scratch can also be made.[12]
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells and debris.[10]
-
Treatment: Add fresh culture medium containing the desired concentration of EHop-016 or a vehicle control (e.g., DMSO) to the respective wells.
-
Imaging: Immediately capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. This is your "Time 0" measurement. Mark the specific locations on the plate where images are taken to ensure the same fields are imaged over time.[12]
-
Incubation and Subsequent Imaging: Incubate the plate at 37°C in a 5% CO2 incubator. Acquire images of the same marked fields at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control wells is nearly closed.[12]
-
Data Analysis: The rate of wound closure can be quantified by measuring the area or the width of the scratch at each time point using image analysis software such as ImageJ. The percentage of wound closure can be calculated as follows:
% Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] x 100
Transwell Migration Assay (Boyden Chamber)
This assay is used to assess the migratory response of cells to a chemoattractant.
Principle: Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., serum). The number of cells that migrate through the pores to the lower side of the membrane is quantified.[13][14]
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Wound healing assay | Abcam [abcam.com]
- 11. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.virginia.edu [med.virginia.edu]
- 13. researchhub.com [researchhub.com]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EHop-016 Viability Assays in Cancer Cell Lines
Introduction
EHop-016 is a small molecule inhibitor that targets the Rac family of small GTPases.[1][2] Rac GTPases are crucial regulators of various cellular processes, including cell migration, proliferation, and survival.[2] In many cancers, Rac is overexpressed or hyperactivated, contributing to metastasis and tumor progression.[1][2] EHop-016 functions by preventing the interaction between Rac and its upstream activators, the guanine nucleotide exchange factors (GEFs), specifically Vav.[1][3] This inhibition blocks the "on" state of Rac, thereby impeding downstream signaling pathways.[2] These application notes provide detailed protocols for assessing the viability of cancer cell lines upon treatment with EHop-016.
Mechanism of Action of EHop-016
EHop-016 exhibits a concentration-dependent specificity. At lower concentrations (≤5 µM), it selectively inhibits Rac1 and Rac3.[3][4] However, at higher concentrations (≥5 µM), it also inhibits the related Rho GTPase, Cdc42.[1][3] The reduced cell viability observed at higher concentrations of EHop-016 may be attributable to the combined inhibition of both Rac and Cdc42 activities.[1] This dual inhibition can lead to a more significant impact on cancer cell functions. The downstream effector of Rac, p21-activated kinase (PAK), is a key regulator of Rac-mediated processes, and its activity is diminished by EHop-016.[1][3]
Caption: Signaling pathway inhibited by EHop-016.
Data Presentation: EHop-016 Activity in Cancer Cell Lines
The following table summarizes the inhibitory concentrations (IC50) of EHop-016 for Rac1 activity and overall cell viability in various cancer cell lines.
| Cell Line | Assay Type | IC50 Value (µM) | Notes |
| MDA-MB-435 | Rac1 Activity | ~1.1 | A highly metastatic human cancer cell line with high endogenous Rac activity.[3][5][6][7][8] |
| MDA-MB-231 | Rac Activity | ~3 | A triple-negative metastatic breast cancer cell line.[1] |
| MDA-MB-435 | Cell Viability | ~10 | Significant effects on viability are observed at concentrations that also inhibit Cdc42.[1][6][7] |
| MDA-MB-435 & MCF-10A | Cell Viability | >5 | At 5 µM, cell number decreased by 30%; at 10 µM, it decreased by 50%.[3] |
Note: The IC50 for Cdc42 inhibition is >5 µM, with 74% inhibition observed at 10 µM.[3]
Experimental Protocols
Two common methods for assessing cell viability are the MTT and Sulforhodamine B (SRB) assays. The MTT assay measures the metabolic activity of viable cells, while the SRB assay quantifies total cellular protein.[9]
Workflow for a Typical Cell Viability Assay
Caption: General workflow for cell viability assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is adapted for determining cell viability after treatment with EHop-016.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-435, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[6][7]
-
EHop-016 stock solution (in DMSO)
-
96-well flat-bottom sterile plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Include wells with medium only for blank controls.
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[10]
-
-
EHop-016 Treatment:
-
Prepare serial dilutions of EHop-016 in complete culture medium from your stock solution. A typical concentration range is 0 to 10 µM or higher, depending on the cell line.[1][6][7]
-
Include a vehicle control (DMSO) at the same concentration as in the highest EHop-016 treatment. The final DMSO concentration should typically be ≤0.1%.[1][6][7]
-
Carefully remove the medium from the wells and add 100 µL of the EHop-016 dilutions or control medium.
-
Incubate the plate for 24 to 72 hours at 37°C and 5% CO2. A 24-hour incubation is a common starting point.[1][6][7]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of viability against the log of EHop-016 concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Sulforhodamine B (SRB) Assay
This assay is based on the ability of SRB to bind to protein components of cells fixed with trichloroacetic acid (TCA).[9]
Materials:
-
All materials from the MTT protocol, except for the MTT reagent and its specific solubilizer.
-
Trichloroacetic acid (TCA) solution (cold, 10% w/v)[11]
-
SRB solution (0.4% w/v in 1% acetic acid)[12]
-
Wash solution (1% acetic acid)[12]
-
Solubilization solution (10 mM Tris base, pH 10.5)[9]
Procedure:
-
Cell Seeding and EHop-016 Treatment:
-
Follow steps 1 and 2 from the MTT protocol.
-
-
Cell Fixation:
-
Washing and Staining:
-
Removal of Unbound Dye:
-
Discard the SRB solution and quickly wash the plates four times with 1% acetic acid to remove any unbound dye.[12]
-
Allow the plates to air-dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Analyze the data as described in step 6 of the MTT protocol to determine the percentage of viability and the IC50 value.
-
References
- 1. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of EHop-016: a small molecule inhibitor of Rac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. 2.9. Sulforhodamine B (SRB) Assay [bio-protocol.org]
- 12. app.jove.com [app.jove.com]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
EHop-016: Application Notes and Protocols for Optimal Inhibition of Rac GTPase Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing EHop-016, a potent small molecule inhibitor of Rac GTPase, for in vitro research applications. The following sections detail the mechanism of action, optimal treatment conditions, and experimental protocols to achieve maximal inhibition of Rac-mediated cellular processes.
Introduction to EHop-016
EHop-016 is a selective inhibitor of the Rho family GTPases, primarily targeting Rac1 and Rac3.[1][2][3] It functions by blocking the interaction between Rac and its guanine nucleotide exchange factor (GEF), Vav, thereby preventing Rac activation.[4][5] At lower concentrations (≤5 µM), EHop-016 is specific for Rac1 and Rac3, while at higher concentrations (>5 µM), it can also inhibit the closely related GTPase, Cdc42.[3][4][6] This inhibitor has been demonstrated to effectively reduce cancer cell migration, lamellipodia formation, and the activity of downstream effectors such as p21-activated kinase (PAK).[2][3][4][6]
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of EHop-016 across various cell lines and experimental endpoints.
Table 1: EHop-016 Inhibitory Concentrations (IC50)
| Target | Cell Line | IC50 | Reference |
| Rac1 Activity | MDA-MB-435 | ~1 µM | [4] |
| Rac1 Activity | MDA-MB-231 | ~3 µM | [4] |
| Cell Viability | MDA-MB-435 | ~10 µM | [1][7] |
Table 2: Effective Concentrations and Treatment Durations for Cellular Assays
| Assay | Cell Line(s) | EHop-016 Concentration | Treatment Duration | Observed Effect | Reference(s) |
| Rac Activity Inhibition | MDA-MB-435, MDA-MB-231 | 0.5 - 5 µM | 24 hours | Significant reduction in Rac activity. | [1][4][7] |
| Lamellipodia Formation | MDA-MB-435, MDA-MB-231 | 2 - 4 µM | 24 hours | ~70% reduction in lamellipodia extension. | [4][6] |
| Cell Migration (Transwell) | Metastatic Cancer Cells | Concentrations that inhibit Rac activity | Not specified | ~60% reduction in directed cell migration. | [4] |
| PAK Activity | MDA-MB-435 | 4 µM | Not specified | ~80% reduction in PAK activity. | [4] |
| Cell Viability | MDA-MB-435, MCF-10A | 5 µM | 24 hours | ~20-30% decrease in cell number. | [4][6] |
| Cell Viability | MDA-MB-435 | 10 µM | 24 hours | ~50% decrease in cell number. | [4][6] |
| Vav2-Rac1 Interaction | MDA-MB-435 | 4 µM | Not specified | 50% inhibition of Vav2 association with Rac1. | [4] |
| Proliferation (3H-thymidine) | MOLM-13 | EC50 of 6.1 µM | 48 hours | Antiproliferative effect. | [8] |
Signaling Pathways and Experimental Workflow
Diagram 1: EHop-016 Mechanism of Action
Caption: EHop-016 inhibits the interaction between the GEF Vav and Rac, preventing GTP loading and subsequent downstream signaling.
Diagram 2: General Experimental Workflow for Assessing EHop-016 Efficacy
Caption: A typical workflow for evaluating the inhibitory effects of EHop-016 on cellular functions.
Detailed Experimental Protocols
Rac1 Activity Assay (G-LISA)
This protocol is adapted from methodologies described in studies utilizing the G-LISA™ Rac1 Activation Assay Kit.[1][4][7]
Objective: To quantify the level of active, GTP-bound Rac1 in cell lysates following EHop-016 treatment.
Materials:
-
MDA-MB-435 or other suitable cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
EHop-016 (stock solution in DMSO)
-
Vehicle control (0.1% DMSO in culture medium)
-
G-LISA™ Rac1 Activation Assay Kit (or equivalent)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (provided with the kit or a suitable alternative)
-
Protease inhibitors
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate or larger culture dishes to achieve 80-90% confluency on the day of the experiment.
-
EHop-016 Treatment:
-
Prepare serial dilutions of EHop-016 in complete culture medium to final concentrations ranging from 0.5 µM to 10 µM.
-
Include a vehicle-only control (0.1% DMSO).
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of EHop-016 or vehicle.
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis:
-
After incubation, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease inhibitors to each well/dish.
-
Incubate on ice for 10-20 minutes.
-
-
Lysate Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
G-LISA Assay:
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate.
-
Proceed with the G-LISA assay according to the manufacturer's instructions, ensuring equal amounts of protein are loaded for each condition.
-
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the percentage of Rac1 activity relative to the vehicle-treated control.
Lamellipodia Formation Assay
This protocol is based on descriptions of F-actin staining to visualize lamellipodia.[4][6]
Objective: To qualitatively and quantitatively assess the effect of EHop-016 on the formation of lamellipodia.
Materials:
-
MDA-MB-231, MDA-MB-435, or other motile cell lines
-
Glass coverslips
-
Complete cell culture medium
-
EHop-016 (2 µM and 4 µM in culture medium)
-
Vehicle control (0.1% DMSO in culture medium)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Rhodamine-phalloidin or other F-actin stain
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere and grow to sub-confluency.
-
EHop-016 Treatment: Treat the cells with 2 µM and 4 µM EHop-016 or vehicle control in complete medium.
-
Incubation: Incubate for 24 hours at 37°C.
-
Fixation:
-
Aspirate the medium and wash the cells gently with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Staining:
-
Wash the cells three times with PBS.
-
Incubate the cells with rhodamine-phalloidin (or other F-actin probe) at the manufacturer's recommended concentration for 30-60 minutes at room temperature in the dark.
-
(Optional) Wash and counterstain with DAPI for 5 minutes.
-
-
Mounting and Imaging:
-
Wash the coverslips three times with PBS.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope. Capture images of multiple fields for each condition.
-
-
Analysis: Quantify the percentage of cells exhibiting lamellipodia in each treatment group compared to the control.
Conclusion and Recommendations
The optimal treatment duration for achieving significant inhibition of Rac1 activity and its downstream cellular effects with EHop-016 is generally 24 hours for in vitro cell-based assays. Effective concentrations for inhibiting Rac-mediated processes such as cell migration and lamellipodia formation are typically in the range of 1-5 µM . At concentrations above 5 µM, off-target effects on Cdc42 and impacts on cell viability become more pronounced.[3][4][6] For studies on cell proliferation, a longer incubation period of 48 hours may be necessary to observe significant effects.[8] Researchers should empirically determine the optimal concentration and duration for their specific cell line and experimental endpoint.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The Rac1-inhibitor EHop-016 attenuates AML cell migration and enhances the efficacy of daunorubicin in MOLM-13 transplanted zebrafish larvae - PMC [pmc.ncbi.nlm.nih.gov]
EHop-016 in Prostate Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
EHop-016 is a potent small molecule inhibitor of the Rho family of small GTPases, specifically targeting Rac1 and Rac3. Its efficacy has been demonstrated in various cancer models, including prostate cancer, where it presents a promising therapeutic avenue for inhibiting tumor growth and metastasis. This document provides detailed application notes and protocols for the use of EHop-016 in prostate cancer research, based on currently available data.
Mechanism of Action
EHop-016 functions as a selective inhibitor of Rac GTPases. Unlike upstream inhibitors that target receptor tyrosine kinases, EHop-016 directly interferes with the activation of Rac by preventing its interaction with guanine nucleotide exchange factors (GEFs), such as Vav.[1][2] At lower micromolar concentrations, EHop-016 is specific for Rac1 and Rac3, while at higher concentrations (≥10 µM), it also inhibits the closely related GTPase, Cdc42.[1][2][3] This inhibition of Rac/Cdc42 activity disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, migration, and invasion.
Data Presentation: In Vitro and In Vivo Efficacy of EHop-016 and Related Compounds
The following table summarizes the quantitative data on the effects of EHop-016 and the related Rac/Cdc42 inhibitor AZA1. While much of the detailed research on EHop-016 has been conducted in breast cancer cell lines, its efficacy has been validated in prostate cancer cells.[3] Data from the more extensively studied AZA1 in prostate cancer models is also included for comparative purposes.
| Compound | Target(s) | Parameter | Cell Line/Model | Value/Effect | Reference |
| EHop-016 | Rac1 | IC50 (Rac Activity) | MDA-MB-435 (Metastatic Breast Cancer) | ~1 µM | [1][2][3] |
| Rac1, Rac3 | Inhibition | MDA-MB-435 | 58% inhibition of Rac3 at 1 µM | [4] | |
| Cdc42 | Inhibition | MDA-MB-435 | Inhibition at ≥10 µM | [1][2][3] | |
| PAK | Inhibition | MDA-MB-435 | ~80% reduction in activity at 4 µM | [1] | |
| Cell Migration | Inhibition | MDA-MB-435 | ~60% reduction at concentrations that inhibit Rac activity | [1] | |
| JNK | Activity Reduction | PC3 (Prostate Cancer) | Decreased p-JNK levels | [5] | |
| Tumor Growth | Inhibition | Nude Mice (Mammary Fat Pad) | ~80% reduction | [3] | |
| AZA1 | Rac1, Cdc42 | Inhibition | 22Rv1 (Prostate Cancer) | Dose-dependent inhibition (45% at 5 µM, 70.4% at 10 µM for Rac1) | [6] |
| Inhibition | DU 145, PC-3 (Prostate Cancer) | 86.8% and 89.9% Rac1 inhibition at 20 µM, respectively | [6] | ||
| Cell Migration | Inhibition | 22Rv1, DU 145, PC-3 | 59.6%, 56.8%, and 57.3% reduction at 2 µM, respectively | [6] | |
| Tumor Growth | Inhibition | 22Rv1 Xenografts in Mice | Significant reduction in tumor growth | [7] | |
| PAK1/2 | Phosphorylation Reduction | DU 145, PC-3 | Up to 52.4% and 48.1% reduction, respectively | [6] | |
| AKT | Phosphorylation Reduction | 22Rv1 | Dose-dependent inhibition (20.8% at 2 µM, 62.5% at 10 µM) | [6] |
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway affected by EHop-016 in cancer cells. EHop-016 inhibits the activation of Rac1 and Cdc42, leading to downstream effects on key regulators of cell proliferation, survival, and migration.
Caption: EHop-016 inhibits Rac1/Cdc42, affecting downstream pathways that control cell migration, proliferation, and survival.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of EHop-016 in prostate cancer research. These protocols are based on established methods used in related cancer studies.
Rac1 Activity Assay (G-LISA)
This protocol determines the level of active, GTP-bound Rac1 in cell lysates.
Experimental Workflow:
Caption: Workflow for determining Rac1 activity using a G-LISA assay.
Methodology:
-
Cell Culture and Treatment: Plate prostate cancer cells (e.g., PC-3, DU145, 22Rv1) in appropriate culture medium. Once adhered, treat cells with varying concentrations of EHop-016 (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).[8]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a lysis buffer provided with a commercial G-LISA Rac1 activation assay kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
G-LISA Assay:
-
Add equal amounts of protein from each lysate to the wells of the Rac-GTP affinity plate and incubate.
-
Wash the wells to remove unbound proteins.
-
Add a specific anti-Rac1 antibody and incubate.
-
Wash away the unbound primary antibody.
-
Add a secondary horseradish peroxidase (HRP)-conjugated antibody and incubate.
-
After a final wash, add HRP substrate and measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the amount of active Rac1 in the sample. Normalize the results to the vehicle-treated control.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of EHop-016 concentrations for 24, 48, or 72 hours.[4]
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Transwell Migration Assay
This assay assesses the migratory capacity of cancer cells in response to a chemoattractant.
Experimental Workflow:
Caption: Workflow for the Transwell cell migration assay.
Methodology:
-
Cell Preparation: Pre-treat prostate cancer cells with EHop-016 or vehicle for a specified duration (e.g., 24 hours).[1]
-
Assay Setup:
-
Place Transwell inserts (with 8 µm pores) into a 24-well plate.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Resuspend the pre-treated cells in serum-free media and seed them into the upper chamber of the inserts.
-
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).
-
Staining and Quantification:
-
Remove the inserts and carefully wipe the upper surface with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., crystal violet or DAPI).
-
Image the stained cells under a microscope and count the number of migrated cells per field of view.
-
-
Data Analysis: Compare the number of migrated cells in the EHop-016-treated groups to the vehicle control.
In Vivo Tumor Xenograft Study
This protocol outlines a general approach for evaluating the anti-tumor efficacy of EHop-016 in a mouse model of prostate cancer.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human prostate cancer cells (e.g., 22Rv1) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Treatment Initiation: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer EHop-016 via a suitable route (e.g., intraperitoneal injection or oral gavage) at various doses (e.g., 10-40 mg/kg body weight) on a defined schedule (e.g., three times a week).[9] The control group should receive the vehicle.
-
Monitoring:
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Study Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Tissue Analysis: Excise the tumors and, if applicable, metastatic organs for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the EHop-016-treated and control groups.
Conclusion
EHop-016 is a valuable tool for investigating the role of Rac GTPases in prostate cancer. The protocols and data presented here provide a framework for researchers to explore its therapeutic potential. While much of the detailed characterization of EHop-016 has been performed in other cancer types, the methodologies are readily adaptable to prostate cancer research, offering opportunities to further elucidate its mechanism and efficacy in this disease context.
References
- 1. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of EHop-016: a small molecule inhibitor of Rac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rac Inhibitor EHop-016 Inhibits Mammary Tumor Growth and Metastasis in a Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice | PLOS One [journals.plos.org]
- 7. Item - A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice - Public Library of Science - Figshare [plos.figshare.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: EHop-016 in Leukemia Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of EHop-016, a potent and selective Rac GTPase inhibitor, in the context of leukemia research. The information compiled here, based on preclinical studies, highlights its mechanism of action, effects on leukemia cells, and potential as a therapeutic agent, particularly in combination with existing chemotherapies. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of EHop-016's efficacy.
Introduction to EHop-016
EHop-016 is a small molecule inhibitor that specifically targets the activity of Rac GTPases, particularly Rac1 and Rac3.[1][2] Unlike many kinase inhibitors, EHop-016 functions by disrupting the interaction between Rac and its guanine nucleotide exchange factors (GEFs), such as Vav.[3][4][5] This targeted inhibition prevents the switch of Rac from its inactive GDP-bound state to the active GTP-bound state, thereby blocking downstream signaling pathways crucial for cancer cell proliferation, survival, migration, and chemoresistance. In leukemia, particularly Acute Myeloid Leukemia (AML) and Systemic Mastocytosis (SM), where Rac GTPases are often overexpressed or hyperactivated, EHop-016 has shown promise in preclinical models.[3][6][7]
Mechanism of Action in Leukemia
EHop-016 exerts its anti-leukemic effects by inhibiting the Rac GTPase signaling cascade. Rac proteins are pivotal regulators of the actin cytoskeleton, cell adhesion, and cell motility. In leukemia cells, aberrant Rac signaling contributes to their uncontrolled proliferation and their ability to migrate and home to protective niches within the bone marrow, which can lead to therapy resistance.[6]
EHop-016 has been shown to specifically target the interaction between Rac and the GEF Vav1, which is relevant in hematopoietic malignancies.[8] By inhibiting Rac activation, EHop-016 disrupts downstream effector pathways, including the p21-activated kinase (PAK) and the PI3K/Akt and JNK pathways, leading to reduced cell viability, increased apoptosis, and decreased migration of leukemia cells.[2][8] Studies have shown that EHop-016 can be particularly effective in leukemia cells harboring specific mutations, such as KITD814V found in SM and some AML cases.[3][7]
Figure 1: EHop-016 Mechanism of Action.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of EHop-016 in various cancer cell lines, including those relevant to leukemia.
Table 1: In Vitro Efficacy of EHop-016
| Parameter | Cell Line | Value | Reference |
| IC50 for Rac1 Inhibition | MDA-MB-435 | 1.1 µM | [1][2][5] |
| MDA-MB-231 | 1.1 µM | [1] | |
| IC50 for Cell Viability | MDA-MB-435 | 10 µM | [1][7] |
| Concentration for Inhibition of Vav2 association with Rac1 | MDA-MB-435 | 2-5 µM | [1][7] |
| Synergistic Effect with Daunorubicin (Bliss synergy score > 10%) | MOLM-13 (AML) | Not specified concentration | [6] |
Table 2: In Vivo Efficacy of EHop-016
| Animal Model | Treatment | Outcome | Reference |
| KITD814V-bearing leukemic mice | EHop-016 (2.5 µM i.v. with 32D cells) | Significantly enhanced survival | [1][7] |
| MOLM-13 transplanted zebrafish larvae | EHop-016 + Daunorubicin | Significantly reduced tumor burden | [6] |
Experimental Protocols
Detailed protocols for key in vitro experiments to assess the efficacy of EHop-016 are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of EHop-016 on the viability and proliferation of leukemia cells.
Materials:
-
Leukemia cell line (e.g., MOLM-13)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
EHop-016 (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of EHop-016 in culture medium. The final concentrations should range from 0.1 µM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest EHop-016 concentration.
-
Add 100 µL of the EHop-016 dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2: Cell Viability Assay Workflow.
Protocol 2: Rac1 Activity Assay (G-LISA)
This protocol measures the level of active, GTP-bound Rac1 in leukemia cells following treatment with EHop-016.
Materials:
-
Leukemia cell line
-
Complete culture medium
-
EHop-016 (stock solution in DMSO)
-
G-LISA Rac1 Activation Assay Kit (commercially available)
-
Cell lysis buffer (provided in the kit)
-
Protein quantification assay (e.g., BCA assay)
-
6-well plates
Procedure:
-
Seed leukemia cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of EHop-016 (e.g., 0-10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).[1]
-
Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer provided in the G-LISA kit.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform the G-LISA Rac1 activation assay according to the manufacturer's instructions. This typically involves adding equal amounts of protein from each lysate to a 96-well plate coated with a Rac-GTP-binding protein.
-
Follow the kit's protocol for washing, antibody incubation, and signal detection.
-
Measure the absorbance or luminescence to quantify the amount of active Rac1.
-
Normalize the results to the total protein concentration and express the data as a percentage of Rac1 activity relative to the vehicle control.
Figure 3: Rac1 Activity Assay Workflow.
Protocol 3: Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of EHop-016 on the migratory capacity of leukemia cells.
Materials:
-
Leukemia cell line
-
Serum-free culture medium
-
Complete culture medium (with FBS as a chemoattractant)
-
EHop-016 (stock solution in DMSO)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Starve the leukemia cells in serum-free medium for 4-6 hours before the assay.
-
Add 600 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium containing different concentrations of EHop-016 or vehicle control.
-
Add 100 µL of the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber of the Transwell insert.
-
Incubate the plate for 4-24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Elute the crystal violet stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 595 nm, or count the number of migrated cells in several random fields under a microscope.
-
Express the results as a percentage of migration relative to the vehicle control.
Conclusion
EHop-016 represents a promising therapeutic strategy for leukemia by targeting the Rac GTPase signaling pathway. Its ability to inhibit leukemia cell proliferation, survival, and migration, especially in combination with standard chemotherapeutic agents, warrants further investigation. The protocols and data presented here provide a solid foundation for researchers to explore the full potential of EHop-016 in the fight against leukemia.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rac GTPases in Hematological Malignancies [mdpi.com]
- 4. Development of EHop-016: a small molecule inhibitor of Rac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Rac1-inhibitor EHop-016 attenuates AML cell migration and enhances the efficacy of daunorubicin in MOLM-13 transplanted zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: EHop-016 in Combination with Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
EHop-016 is a small molecule inhibitor of the Rho GTPase family members Rac1 and Rac3. These proteins are crucial regulators of cell motility, survival, and proliferation, and their hyperactivation is a hallmark of many aggressive cancers. By inhibiting Rac1 and Rac3, EHop-016 disrupts downstream signaling pathways, including the p21-activated kinase (PAK) pathway, leading to reduced cancer cell migration, invasion, and survival. These characteristics make EHop-016 a promising candidate for anticancer therapy, particularly in combination with other established anticancer drugs to enhance efficacy and overcome resistance.
These application notes provide a summary of the available data on the use of EHop-016 in combination with other anticancer agents, along with detailed protocols for key experiments to assess the efficacy of such combinations.
Mechanism of Action: EHop-016
EHop-016 specifically targets the active, GTP-bound form of Rac1 and Rac3, preventing their interaction with downstream effectors. This leads to the inhibition of several key cellular processes that contribute to cancer progression.
Quantitative Data on EHop-016 Combination Therapies
The following tables summarize the quantitative data from studies evaluating EHop-016 in combination with other anticancer drugs.
Table 1: EHop-016 in Combination with Paclitaxel in Lung Cancer Cells [1]
| Cell Line | Drug | IC50 (µM) | Combination Treatment Effect (48h) |
| Calu1 | EHop-016 | 4.3 | ~60-70% reduction in cell growth with 5.0 µM EHop-016 + 6 nM Paclitaxel |
| Paclitaxel | 0.00931 | ||
| A549 | EHop-016 | 9.12 | ~60-70% reduction in cell growth with 9.0 µM EHop-016 + 6 nM Paclitaxel |
| Paclitaxel | 0.01513 | ||
| HOP62 | EHop-016 | 4.8 | ~60-70% reduction in cell growth with 5.0 µM EHop-016 + 6 nM Paclitaxel |
| Paclitaxel | 0.02832 |
Table 2: EHop-016 in Combination with Daunorubicin in Acute Myeloid Leukemia (AML) Cells [1][2]
| Cell Line | Drug | IC50 / EC50 (µM) | Synergy Assessment | In Vivo Effect (Zebrafish Larvae) |
| MOLM-13 | EHop-016 | EC50 (proliferation): 6.1, EC50 (viability): 11.3 | Bliss synergy score > 10% | Significantly reduced tumor burden with combination treatment compared to single agents. |
| Daunorubicin | Not specified in the provided abstract |
Table 3: EHop-016 in Combination with Trastuzumab in Breast Cancer Cells [3]
| Cell Line | Drug | Single Agent Effect (24h) | Combination Treatment Effect (24h) |
| MDA-MB-435 (Trastuzumab-resistant) | EHop-016 | 5 µM: ~20% decrease in viability, 10 µM: ~50% decrease in viability | 5 µM EHop-016 + 5 or 10 µg/ml Trastuzumab: ~40% decrease in viability |
| Trastuzumab | No effect on viability up to 20 µg/ml | 10 µM EHop-016 + 5 or 10 µg/ml Trastuzumab: ~80% decrease in viability |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the combination of EHop-016 with other anticancer drugs are provided below.
Protocol 1: Cell Viability and Synergy Analysis using CCK-8 Assay
This protocol is designed to assess the effect of EHop-016 in combination with another anticancer drug on cancer cell viability and to determine if the interaction is synergistic, additive, or antagonistic.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
EHop-016
-
Second anticancer drug
-
Vehicle control (e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment (Dose-Response Matrix):
-
Prepare serial dilutions of EHop-016 and the second anticancer drug in complete medium.
-
Treat the cells with a matrix of drug concentrations, including single-agent dose-response curves and combination treatments. A typical 6x6 matrix is recommended for initial screening.
-
Include vehicle-only wells as a negative control.
-
Incubate the plate for 48 to 72 hours.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values for each drug alone.
-
Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Cell Migration Assay using Transwell Inserts
This protocol assesses the effect of EHop-016 in combination with another drug on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free and serum-containing cell culture medium
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
EHop-016 and second anticancer drug
-
Cotton swabs
-
Methanol or other fixative
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Harvest and resuspend the cells in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
-
Assay Setup:
-
Add serum-containing medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the cell suspension containing the single drugs or their combination to the upper chamber of the inserts. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
-
-
Staining and Counting:
-
Carefully remove the inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10-15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Compare the migration in the combination treatment group to the single-agent and control groups.
-
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis by EHop-016 in combination with another anticancer drug using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
EHop-016 and second anticancer drug
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with EHop-016, the second drug, their combination, or vehicle control for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate compensation controls for FITC and PI.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant and compare the results across different treatment groups.
-
Conclusion
The available data suggests that EHop-016, through its inhibition of Rac1 and Rac3, holds significant promise as a component of combination therapies for various cancers. Its ability to synergize with standard-of-care agents like paclitaxel, daunorubicin, and trastuzumab highlights its potential to enhance therapeutic efficacy and overcome drug resistance. The protocols provided herein offer a framework for researchers to further investigate and validate the utility of EHop-016 in combination with other anticancer drugs, ultimately paving the way for the development of more effective cancer treatments.
References
- 1. The Rac1-inhibitor EHop-016 attenuates AML cell migration and enhances the efficacy of daunorubicin in MOLM-13 transplanted zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Rac1-inhibitor EHop-016 attenuates AML cell migration and enhances the efficacy of daunorubicin in MOLM-13 transplanted zebrafish larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Monitoring p-PAK Inhibition by EHop-016
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for performing a Western blot to detect the phosphorylation of p21-activated kinase (PAK) at Threonine 423 (p-PAK) following treatment with EHop-016, a small molecule inhibitor of Rac GTPase. EHop-016 inhibits the interaction between Rac and its guanine nucleotide exchange factor (GEF), Vav, leading to the downregulation of downstream signaling pathways, including the phosphorylation and activation of PAK.[1][2][3][4] This protocol is designed for researchers in cancer biology and drug development to reliably assess the efficacy of EHop-016 and similar compounds in cellular models.
Introduction
The Ras-related C3 botulinum toxin substrate (Rac) GTPases are key regulators of numerous cellular processes, including cytoskeletal organization, cell migration, and proliferation.[5][6] Their hyperactivation is frequently associated with cancer progression and metastasis.[6] EHop-016 is a potent and selective inhibitor of Rac1 and Rac3, with a reported IC50 of approximately 1.1 µM in metastatic breast cancer cell lines.[2][6][7] It functions by disrupting the interaction between Rac and the GEF Vav.[1][2] One of the critical downstream effectors of Rac is p21-activated kinase (PAK). The phosphorylation of PAK at specific residues, such as Threonine 423, is a key indicator of its activation.[4] Therefore, monitoring the levels of phosphorylated PAK (p-PAK) is a reliable method for assessing the biological activity of Rac inhibitors like EHop-016.[1][4][8] This Western blot protocol provides a standardized procedure to quantify the inhibition of PAK phosphorylation in response to EHop-016 treatment.
Signaling Pathway and Experimental Workflow
EHop-016 acts by inhibiting the activation of Rac GTPase, which in turn prevents the downstream phosphorylation and activation of PAK. This signaling cascade is crucial for cell motility and other pro-oncogenic processes. The experimental workflow for assessing this inhibition via Western blotting involves cell culture and treatment, protein extraction, quantification, SDS-PAGE, protein transfer, immunodetection, and data analysis.
Experimental Protocol
This protocol is optimized for cultured mammalian cells, such as MDA-MB-435, MDA-MB-231, or THP-1 macrophages.[1][9][10]
Materials and Reagents:
-
Cell Lines: e.g., MDA-MB-435, MDA-MB-231, or THP-1
-
Cell Culture Medium: e.g., DMEM or RPMI-1640 with 10% FBS
-
EHop-016: (Selleck Chemicals or MedChemExpress)
-
DMSO: (Vehicle control)
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE Gels: (e.g., 4-15% precast polyacrylamide gels)
-
PVDF Membrane
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST
-
Primary Antibodies:
-
Rabbit anti-p-PAK1 (Thr423)
-
Rabbit anti-PAK1/2/3
-
Mouse or Rabbit anti-Actin or anti-GAPDH (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Chemiluminescent Substrate
-
Imaging System
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight.
-
Prepare stock solutions of EHop-016 in DMSO.
-
Treat cells with varying concentrations of EHop-016 (e.g., 0, 1, 2, 4, 8 µM) for a specified duration (e.g., 24 hours).[1][5][9][10] Include a vehicle-only control (DMSO).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-PAK (e.g., anti-p-PAK1 Thr423) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Imaging:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize p-PAK levels, the membrane can be stripped and re-probed for total PAK and a loading control (e.g., Actin or GAPDH).
-
Incubate the membrane in a stripping buffer.
-
Wash thoroughly and repeat the blocking and antibody incubation steps with antibodies for total PAK and the loading control.
-
Data Presentation
The following table summarizes typical quantitative parameters for a Western blot experiment to detect p-PAK following EHop-016 treatment.
| Parameter | Recommended Value/Range | Notes |
| Cell Line | MDA-MB-435, MDA-MB-231, THP-1 | Cell type can influence the basal level of p-PAK. |
| EHop-016 Concentration | 0 - 10 µM (Effective range: 1-4 µM)[1][5][9][10] | A dose-response curve is recommended. |
| Treatment Time | 24 hours[1][9][10] | Time course experiments may be performed to determine optimal duration. |
| Protein Loaded per Lane | 20 - 30 µg | Ensure equal loading across all lanes. |
| Primary Antibody Dilution (p-PAK) | 1:1000 | Optimize based on antibody manufacturer's datasheet. |
| Primary Antibody Dilution (Total PAK) | 1:1000 | Optimize based on antibody manufacturer's datasheet. |
| Primary Antibody Dilution (Loading Control) | 1:1000 - 1:5000 | Optimize based on antibody manufacturer's datasheet. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Optimize to minimize background and maximize signal. |
| Blocking Buffer | 5% BSA in TBST for phospho-antibodies | BSA is often preferred over milk for phospho-antibodies to reduce background. |
Conclusion
This application note provides a comprehensive protocol for the detection of p-PAK by Western blot in response to EHop-016 treatment. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data on the efficacy of Rac inhibitors in their specific cellular models. The provided diagrams and data tables serve as a quick reference for understanding the underlying signaling pathway and for setting up the experiment.
References
- 1. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of EHop-016: a small molecule inhibitor of Rac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The Rac Inhibitor EHop-016 Inhibits Mammary Tumor Growth and Metastasis in a Nude Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
EHop-016 Technical Support Center: Off-Target Effects at High Concentrations
This technical support resource provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of EHop-016, particularly when used at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you interpret your experimental results and ensure the accurate application of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for EHop-016?
EHop-016 is a small molecule inhibitor that primarily targets the Rac GTPase family, including Rac1 and Rac3.[1][2] It functions by blocking the interaction between Rac and its guanine nucleotide exchange factor (GEF), Vav2, thereby preventing Rac activation.[1][3] The IC50 for Rac1 inhibition in MDA-MB-435 metastatic cancer cells is approximately 1.1 μM.[1][3][4] At effective concentrations of less than 5 μM, EHop-016 is specific for Rac1 and Rac3.[1][3]
Q2: I'm observing effects that are not consistent with Rac inhibition alone. What are the known off-target effects of EHop-016 at higher concentrations?
At concentrations above 5 μM, EHop-016 begins to exhibit off-target activity. The most prominent off-target effect is the inhibition of Cdc42, a close homolog of Rac.[1][3][5] Additionally, an increase in RhoA activity has been observed, which may be a compensatory cellular response to Rac inhibition.[1][6]
Q3: At what concentrations do the off-target effects on Cdc42 become significant?
Inhibition of Cdc42 activity by EHop-016 is concentration-dependent. While concentrations of 2 μM and 4 μM show no significant effect on Cdc42, at 5 μM, Cdc42 activity is inhibited by approximately 28%, and at 10 μM, this inhibition increases to 74%.[1]
Q4: Can EHop-016 affect cell viability?
Yes, at higher concentrations, EHop-016 can impact cell viability. This effect generally correlates with the concentrations at which it inhibits Cdc42.[5] For instance, in MDA-MB-435 and MCF-10A cells, a 30% decrease in cell number was observed at 5 μM, which further decreased to 50% at 10 μM.[1] However, at its effective Rac-inhibiting concentrations (≤ 5 μM), EHop-016 has minimal impact on the viability of normal cells like transformed mammary epithelial cells (MCF-10A).[1][3]
Q5: Does EHop-016 have any effect on RhoA activity?
Yes, treatment with EHop-016 at concentrations of 2, 4, 5, or 10 μM has been shown to cause an approximately 1.3-fold increase in the activity of the closely related Rho GTPase, RhoA.[1] This is thought to be a compensatory mechanism within the cell in response to Rac inhibition.[1][6]
Troubleshooting Guide
Issue 1: Unexpected morphological changes or phenotypes in my cells.
If you observe cellular phenotypes that are not typically associated with Rac inhibition (e.g., issues with filopodia formation, which is regulated by Cdc42), you may be using too high a concentration of EHop-016.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for specific Rac inhibition in your cell line. It is recommended to stay at or below 5 μM to maintain selectivity for Rac.[1][3]
Issue 2: My experimental results show a decrease in cell proliferation or an increase in apoptosis.
A significant decrease in cell viability is a known off-target effect of EHop-016 at concentrations above 5 μM.[1][5] This is likely due to the combined inhibition of Rac and Cdc42, both of which play roles in cell cycle progression and survival.[1]
-
Recommendation: If your experiment is not intended to study cytotoxicity, lower the concentration of EHop-016. Always include a vehicle control and a positive control for cytotoxicity in your experiments.
Issue 3: I am seeing an increase in stress fiber formation.
The formation of actin stress fibers is primarily regulated by RhoA. An increase in stress fibers could be a result of the compensatory increase in RhoA activity that occurs upon Rac inhibition by EHop-016.[1]
-
Recommendation: This is an expected cellular response. To confirm this, you can co-treat your cells with a RhoA inhibitor to see if the phenotype is reversed.
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of EHop-016 on Rho Family GTPases
| Concentration | Rac1 Activity Inhibition | Cdc42 Activity Inhibition | RhoA Activity | Cell Viability (MDA-MB-435) |
| 1.1 µM | ~50% (IC50)[1][4] | Not significant[1] | Not reported | Not significantly affected[1] |
| 2 µM | Significant inhibition[1] | Not affected[1] | ~1.3-fold increase[1] | Not significantly affected[1] |
| 4 µM | Significant inhibition[1] | Not affected[1] | ~1.3-fold increase[1] | Not significantly affected[1] |
| 5 µM | >80% inhibition[1] | ~28%[1] | ~1.3-fold increase[1] | ~30% decrease[1] |
| 10 µM | >80% inhibition[1] | ~74%[1] | ~1.3-fold increase[1] | ~50% decrease[1] |
Key Experimental Protocols
1. Rho GTPase Activity Pull-Down Assay
This protocol is used to measure the active, GTP-bound form of Rho family GTPases.
-
Materials: GST-tagged p21-binding domain (PBD) of PAK (for Rac/Cdc42) or GST-tagged Rhotekin-RBD (for RhoA) coupled to glutathione-agarose beads, cell lysis buffer, antibodies against Rac1, Cdc42, or RhoA.
-
Procedure:
-
Treat cells with the desired concentrations of EHop-016 or vehicle control for 24 hours.[1]
-
Lyse the cells and clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with the GST-fusion protein beads to pull down the active GTPase.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by Western blotting using specific antibodies for the GTPase of interest.
-
Run a parallel Western blot on the total cell lysates to determine the total amount of each GTPase.
-
Quantify the band intensities to determine the percentage of active GTPase relative to the total GTPase.[1]
-
2. Cell Viability (MTT) Assay
This protocol assesses the effect of EHop-016 on cell viability and proliferation.
-
Materials: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO, 96-well plates.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of EHop-016 or vehicle control for the desired duration (e.g., 24 hours).[6]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Caption: EHop-016 signaling at low and high concentrations.
Caption: Workflow for investigating EHop-016 off-target effects.
Caption: Concentration-dependent activity of EHop-016.
References
- 1. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Optimizing EHop-016 Concentration for Specific Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of EHop-016 for various cell lines. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate effective experimental design and execution.
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal EHop-016 concentration.
Question: Why am I not observing the expected inhibitory effect of EHop-016 on my cell line?
Answer:
There are several potential reasons for a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Concentration Range: The effective concentration of EHop-016 is highly cell-line dependent. You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A typical starting range for many cancer cell lines is 0.5 µM to 10 µM.[1][2]
-
Rac GTPase Activity: EHop-016 is an inhibitor of Rac GTPase. Cell lines with low endogenous Rac activity may show a less pronounced response. It is advisable to measure the baseline Rac activity in your cell line.
-
Compound Integrity and Solubility: Ensure that your EHop-016 stock solution is prepared correctly and has not degraded. EHop-016 is soluble in DMSO.[3] Prepare fresh dilutions in culture medium for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[4]
-
Treatment Duration: The duration of treatment can influence the observed effect. Most in vitro studies with EHop-016 report incubation times of 24 hours.[5][6] You may need to optimize the treatment time for your experimental endpoint.
-
Off-Target Effects: At higher concentrations (typically >5 µM), EHop-016 can inhibit Cdc42, a closely related Rho GTPase.[2][7][8] This could lead to confounding effects. If you are using high concentrations, consider assays to assess Cdc42 activity.
Question: I am observing significant cell death or toxicity at concentrations where I expect to see specific inhibition. What should I do?
Answer:
Distinguishing specific inhibitory effects from general cytotoxicity is crucial.
-
Perform a Viability Assay: Conduct a dose-response experiment and simultaneously measure cell viability using an MTT or similar assay. This will help you identify a concentration range that effectively inhibits Rac activity without causing excessive cell death. For example, in MDA-MB-435 cells, concentrations below 5 µM did not significantly affect viability, while higher concentrations led to a decrease in cell number.[7][9]
-
Lower the Concentration: If significant toxicity is observed, reduce the concentration of EHop-016. Even at lower concentrations, you may still achieve sufficient inhibition of Rac signaling for your experimental needs.
-
Reduce Treatment Duration: Shortening the incubation time with EHop-016 may reduce cytotoxicity while still allowing for the observation of signaling inhibition.
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action of EHop-016?
Answer: EHop-016 is a small molecule inhibitor of Rac GTPases. It specifically targets the active, GTP-bound form of Rac1 and Rac3, preventing their interaction with downstream effectors. It has been shown to block the interaction between Rac and its guanine nucleotide exchange factor (GEF), Vav2.[1] This inhibition leads to a reduction in the activity of downstream signaling proteins like p21-activated kinase (PAK1), ultimately affecting cellular processes such as lamellipodia formation and cell migration.[1][5][9]
Question: What is a typical starting concentration range for EHop-016 in cell culture experiments?
Answer: A common starting point for dose-response experiments is a range from 0.1 µM to 10 µM. The IC50 for Rac1 inhibition in cell lines like MDA-MB-435 is approximately 1.1 µM.[5] However, the optimal concentration will vary depending on the cell line and the specific biological question being addressed.
Question: How should I prepare and store EHop-016?
Answer: EHop-016 is typically supplied as a powder and should be dissolved in DMSO to create a stock solution.[3] For storage, it is recommended to keep the DMSO stock solution at -20°C or -80°C.[4][5] Avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in fresh cell culture medium to the desired final concentration.
Question: Is EHop-016 specific to certain Rac isoforms?
Answer: EHop-016 is reported to be specific for Rac1 and Rac3 at concentrations of ≤5 µM.[7] At higher concentrations (above 5 µM), it can also inhibit the activity of Cdc42.[2][7][8] It does not typically inhibit RhoA; in fact, some studies have shown a compensatory increase in RhoA activity upon Rac inhibition by EHop-016.[6]
Data Presentation
Table 1: Reported IC50 Values and Effective Concentrations of EHop-016 in Various Cell Lines
| Cell Line | Assay | Parameter | Reported Value/Concentration | Reference |
| MDA-MB-435 | Rac1 Activity Assay | IC50 | 1.1 µM | [5][7] |
| MDA-MB-231 | Rac1 Activity Assay | IC50 | 1.1 µM | |
| MDA-MB-435 | Cell Viability | ~20% reduction | 5 µM | [7][9] |
| MDA-MB-435 | Cell Viability | ~50% reduction | 10 µM | [1] |
| MCF-10A | Cell Viability | No significant effect | <5 µM | [7][9] |
| THP-1 (macrophages) | Rac-GTP levels | ~60% reduction | 2 µM | |
| THP-1 (macrophages) | Rac-GTP levels | ~80% reduction | 4 µM |
Experimental Protocols
Protocol 1: Determination of Optimal EHop-016 Concentration using a Dose-Response Viability Assay
This protocol outlines a general method to determine the optimal concentration of EHop-016 that inhibits the desired cellular function with minimal cytotoxicity.
-
Cell Seeding: Plate your cell line of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment and analysis.
-
Compound Preparation: Prepare a series of dilutions of EHop-016 in your complete cell culture medium. A suggested range is 0, 0.1, 0.5, 1, 2.5, 5, 7.5, and 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest EHop-016 treatment.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of EHop-016.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as an MTT, MTS, or resazurin-based assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the cell viability against the log of the EHop-016 concentration to generate a dose-response curve and determine the IC50 for cytotoxicity.
Protocol 2: Analysis of Rac1 Activity
This protocol provides a general workflow to measure the effect of EHop-016 on Rac1 activity.
-
Cell Treatment: Plate cells and treat them with the desired concentrations of EHop-016 (determined from Protocol 1) for the optimized duration. Include a positive control (e.g., a known activator of Rac1 if available) and a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer compatible with Rac1 activation assays (e.g., containing protease and phosphatase inhibitors).
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the Bradford or BCA assay.
-
Rac1 Activity Assay: Perform a Rac1 activation assay, such as a G-LISA or a pull-down assay using a PAK-PBD (p21-binding domain of p21-activated kinase) affinity reagent, according to the manufacturer's protocol. These assays specifically measure the amount of active, GTP-bound Rac1.
-
Data Analysis: Quantify the levels of active Rac1 in each sample and normalize to the total protein concentration. Compare the Rac1 activity in EHop-016-treated cells to the vehicle control to determine the extent of inhibition.
Visualizations
Caption: EHop-016 inhibits the activation of Rac GTPase, affecting downstream signaling to the actin cytoskeleton and cell migration.
Caption: A logical workflow for determining the optimal EHop-016 concentration for a specific cell line.
References
- 1. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. EHop-016 Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of EHop-016: a small molecule inhibitor of Rac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
EHop-016 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of EHop-016, a potent Rac GTPase inhibitor. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, and experimental protocols to ensure the successful application of EHop-016 in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is EHop-016 and what is its primary mechanism of action?
A1: EHop-016 is a small molecule inhibitor of Rac GTPases, specifically targeting Rac1 and Rac3.[1][2][3] It functions by preventing the interaction between Rac and its guanine nucleotide exchange factor (GEF), Vav2, thereby inhibiting Rac activation.[1][4] At higher concentrations (≥5 µM), EHop-016 can also inhibit the closely related Rho GTPase, Cdc42.[2][4][5]
Q2: What is the recommended solvent for preparing EHop-016 stock solutions?
A2: The recommended solvent for preparing EHop-016 stock solutions is dimethyl sulfoxide (DMSO).[6][7] It is soluble in DMSO at concentrations up to 86 mg/mL (199.74 mM).[7] For optimal results, it is advised to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[7]
Q3: How should I store EHop-016 stock solutions?
A3: EHop-016 stock solutions should be aliquoted and stored at -20°C for up to one year or at -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[1]
Q4: What is the typical working concentration of EHop-016 in cell culture?
A4: The effective working concentration of EHop-016 can vary depending on the cell line and the specific biological question. However, most studies report using concentrations in the range of 1-10 µM.[1][7][8] The IC50 for Rac1 inhibition is approximately 1.1 µM in MDA-MB-435 cells.[1][3][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: How long can I treat my cells with EHop-016?
A5: Many published protocols involve treating cells with EHop-016 for 24 hours.[7][8] However, the optimal treatment duration will depend on the experimental goals. For longer-term experiments, the stability of EHop-016 in your specific cell culture medium should be considered.
EHop-016 Stability and Handling in Cell Culture Media
While there is limited direct data on the half-life of EHop-016 in various cell culture media, its successful use in 24-hour experiments suggests a reasonable level of stability. However, factors such as media composition, pH, and the presence of serum can influence the stability of small molecules.
Best Practices for Handling EHop-016 in Cell Culture:
-
Fresh Media Preparation: Always prepare fresh working solutions of EHop-016 in your cell culture medium immediately before each experiment.
-
Vehicle Control: Use a vehicle control (e.g., 0.1% DMSO) in all experiments to account for any effects of the solvent on the cells.[7]
-
pH Monitoring: Ensure the pH of your cell culture medium remains stable after the addition of EHop-016, as pH changes can affect both cell health and compound stability.
-
Serum Considerations: Be aware that components in fetal bovine serum (FBS) can potentially bind to or degrade small molecules. If you observe inconsistencies, consider reducing the serum concentration or using serum-free media if your experimental design allows.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory effect at expected concentrations. | 1. Degraded EHop-016 stock solution: Improper storage or multiple freeze-thaw cycles. 2. Instability in cell culture medium: Degradation of the compound during the experiment. 3. Low cell permeability: The compound is not efficiently entering the cells. | 1. Prepare fresh stock solutions from powder. Aliquot and store properly. 2. Prepare fresh working solutions for each experiment. Consider reducing the incubation time or performing a time-course experiment to assess stability. 3. While EHop-016 is generally cell-permeable, you can try a dose-response experiment with higher concentrations. |
| High levels of cell death or toxicity, even at low concentrations. | 1. Off-target effects: At higher concentrations (>5 µM), EHop-016 can inhibit Cdc42, which may lead to increased cytotoxicity.[4][5] 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. 3. Cell line sensitivity: Some cell lines may be more sensitive to Rac/Cdc42 inhibition. | 1. Perform a dose-response experiment to determine the optimal concentration that inhibits Rac without significant cell death. Use concentrations below 5 µM if specificity for Rac is desired. 2. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%). 3. Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration for your specific cell line. |
| Precipitation of the compound in the cell culture medium. | 1. Poor solubility: The concentration of EHop-016 exceeds its solubility limit in the aqueous culture medium. 2. Interaction with media components: Components in the media may cause the compound to precipitate. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to be toxic. Do not exceed the recommended working concentrations. Visually inspect the media for any signs of precipitation after adding the compound. 2. Try pre-warming the media before adding the EHop-016 working solution. |
Experimental Protocols
Protocol 1: Preparation of EHop-016 Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM):
-
EHop-016 has a molecular weight of 430.55 g/mol .
-
To prepare a 10 mM stock solution, dissolve 4.31 mg of EHop-016 powder in 1 mL of fresh, anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 10 µM):
-
Thaw an aliquot of the 10 mM EHop-016 stock solution.
-
Dilute the stock solution 1:1000 in your pre-warmed cell culture medium to achieve a final concentration of 10 µM. For example, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Mix thoroughly by gentle inversion or pipetting.
-
Add the working solution to your cells immediately.
-
Protocol 2: Assessing the Effect of EHop-016 on Cell Viability (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of EHop-016 in cell culture medium (e.g., 0, 1, 2.5, 5, 10, 20 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of EHop-016.
-
Incubate the plate for the desired treatment duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Experimental workflow for using EHop-016 in cell culture.
Caption: Simplified Rac/Cdc42 signaling pathway and the point of inhibition by EHop-016.
Caption: Troubleshooting decision tree for inconsistent EHop-016 activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EHop 016 | Rho GTPases | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: EHop-016 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing EHop-016 in in vivo experiments. The information is tailored for scientists and drug development professionals to address common challenges encountered during their research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Compound Preparation and Administration
-
Q: How should I prepare EHop-016 for in vivo administration?
A: EHop-016 has limited aqueous solubility. For intraperitoneal (i.p.) injection, a common formulation involves dissolving EHop-016 in a vehicle such as DMSO, and then further diluting it with a mixture of PEG300, Tween80, and water. One specific protocol involves creating a stock solution in DMSO and then mixing it into a final formulation of 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O.[1][2] Another option for i.p. injection is a suspension in corn oil.[1][2] For oral gavage, a suspension in a solution of carboxymethylcellulose sodium (CMC-Na) has been used.[2] It is crucial to ensure the final solution is homogenous before administration. The mixed solution should be used immediately for optimal results.[1][2]
-
Q: What is the recommended dosage and administration frequency for EHop-016 in mice?
A: The effective dosage of EHop-016 can vary depending on the mouse model and the desired therapeutic outcome. Studies have shown significant inhibition of mammary tumor growth and metastasis at doses of 10 mg/kg and 25 mg/kg body weight, administered via intraperitoneal injection three times a week.[3][4][5] Another study mentions doses ranging from 5 mg/kg to 40 mg/kg.[4] It is recommended to start with a dose-response study to determine the optimal dosage for your specific experimental model.
-
Q: I am observing precipitation of EHop-016 during preparation or after administration. What can I do?
A: Precipitation can be a significant issue due to the compound's low solubility. To mitigate this:
-
Ensure your DMSO is fresh and not moisture-absorbing, as this can reduce solubility.[1]
-
When preparing the vehicle, add the components in the specified order and ensure each component is fully dissolved before adding the next.
-
Prepare the formulation immediately before use to minimize the chance of precipitation.[1][2]
-
If you continue to experience issues, consider exploring alternative vehicle formulations or administration routes, such as oral gavage with a CMC-Na suspension.[2]
-
2. Efficacy and Off-Target Effects
-
Q: I am not observing the expected therapeutic effect in my in vivo model. What are the potential reasons?
A: Several factors could contribute to a lack of efficacy:
-
Suboptimal Dosage: The dosage might be too low for your specific model. Consider performing a dose-escalation study.
-
Pharmacokinetics: The bioavailability and half-life of EHop-016 might be insufficient in your model. Plasma levels of EHop-016 have been detected at 17 to 23 ng/ml 12 hours after i.p. administration of 10 to 25 mg/kg.[5][6] The elimination half-life has been reported to be between 3.8 and 5.7 hours.[7] You may need to adjust the dosing frequency based on these pharmacokinetic parameters.
-
Compound Instability: Ensure the compound has been stored correctly at -20°C and that the formulation is prepared fresh for each administration.[8]
-
Model-Specific Resistance: The specific cancer cell line or tumor microenvironment in your model might have intrinsic resistance mechanisms. EHop-016's potency can differ between cell lines; for instance, the IC50 for Rac inhibition is ~1 µM in MDA-MB-435 cells and ~3 µM in MDA-MB-231 cells.[9]
-
-
Q: What are the known off-target effects of EHop-016?
A: EHop-016 is a selective inhibitor of Rac1 and Rac3.[3][10] However, at higher concentrations (typically above 5 µM in vitro), it can also inhibit the closely related Rho GTPase, Cdc42.[9][10][11] It does not appear to inhibit RhoA; in fact, Rac inhibition by EHop-016 may lead to a compensatory increase in RhoA activity.[1][2] At concentrations of 10 µM and above, EHop-016 has been shown to reduce cell viability.[9][11]
-
Q: I am observing unexpected toxicity or adverse effects in my animals. What should I do?
A: While studies have reported no significant changes in mouse weight or other signs of toxicity at effective doses, it is crucial to monitor your animals closely.[4][7] If you observe adverse effects:
-
Reduce the Dosage: The dose might be too high for your specific mouse strain or model.
-
Check the Vehicle: The administration vehicle itself can sometimes cause adverse reactions. Consider running a vehicle-only control group to assess this.
-
Monitor Animal Health: Regularly monitor animal weight, behavior, and overall health. If significant toxicity is observed, you may need to adjust the dose, the administration frequency, or the formulation.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 for Rac1 Inhibition | MDA-MB-435 | 1.1 µM | [1][3][10] |
| MDA-MB-231 | ~3 µM | [9] | |
| IC50 for Cell Viability | MDA-MB-435 | 10 µM | [1][2] |
| In Vivo Dosage | Nude Mice (mammary fat pad) | 10-25 mg/kg (i.p.) | [3][4][5] |
| Plasma Concentration | Nude Mice (10 mg/kg, 12h post i.p.) | ~17 ng/ml | [5][6] |
| Nude Mice (25 mg/kg, 12h post i.p.) | ~23 ng/ml | [5][6] | |
| Elimination Half-Life | Mice | 3.8 - 5.7 hours | [7] |
Experimental Protocols
Protocol 1: In Vivo Mammary Fat Pad Tumor Growth and Metastasis Model
This protocol is based on studies using the MDA-MB-435 human metastatic cancer cell line in nude mice.[4][5]
-
Cell Culture: Culture GFP-tagged MDA-MB-435 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Animal Model: Use female athymic nude mice (4-5 weeks old).
-
Tumor Cell Inoculation: Inoculate 1 x 10^6 GFP-MDA-MB-435 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size. Monitor tumor growth by measuring with calipers and calculating tumor volume.
-
EHop-016 Administration:
-
Prepare EHop-016 at the desired concentration (e.g., 10 mg/kg or 25 mg/kg) in a suitable vehicle (see FAQ 1).
-
Administer the prepared EHop-016 solution via intraperitoneal injection three times a week.
-
Include a vehicle-only control group.
-
-
Metastasis Quantification: After a set period (e.g., 55 days), euthanize the mice and harvest organs such as the lungs, liver, spleen, and kidneys. Quantify metastatic foci using fluorescence imaging.[4][5]
-
Data Analysis: Compare tumor growth rates and the extent of metastasis between the EHop-016 treated groups and the control group.
Visualizations
Caption: EHop-016 inhibits Rac activation by blocking its interaction with GEFs like Vav2.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Rac Inhibitor EHop-016 Inhibits Mammary Tumor Growth and Metastasis in a Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Rac Inhibitor EHop-016 Inhibits Mammary Tumor Growth and Metastasis in a Nude Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EHop 016 | Rho GTPases | Tocris Bioscience [tocris.com]
- 9. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of EHop-016: a small molecule inhibitor of Rac - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing EHop-016 toxicity in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when using EHop-016 in long-term studies, with a focus on minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for EHop-016?
EHop-016 is a small molecule inhibitor that selectively targets the Rac GTPases, specifically Rac1 and Rac3.[1][2][3] It functions by inhibiting the interaction between Rac and its guanine nucleotide exchange factor (GEF), Vav2.[1][2][4] This prevents the activation of Rac, which is a key regulator of various cellular processes, including cell migration, invasion, and proliferation.[1][4][5] At higher concentrations, EHop-016 can also inhibit the closely related Rho GTPase, Cdc42.[1][3][4]
Q2: What are the known off-target effects of EHop-016?
The primary off-target effect of EHop-016 is the inhibition of Cdc42 at concentrations higher than those required for Rac1/Rac3 inhibition.[1][3][4] Inhibition of Cdc42 has been observed at concentrations of 5 μM and above.[1][6] Additionally, at higher concentrations (≥5 μM), EHop-016 has been shown to decrease the viability of some cell lines, which may be due to the combined inhibition of Rac and Cdc42.[1][6] Some studies have also noted an increase in RhoA activity as a potential compensatory mechanism in response to Rac inhibition.[7][8]
Q3: What are the typical signs of EHop-016 toxicity to monitor in long-term in vivo studies?
While several studies report minimal toxicity at effective doses, it is crucial to monitor for potential adverse effects in long-term experiments.[1][9][10] Key parameters to monitor include:
-
Body Weight: Significant weight loss can be an indicator of systemic toxicity.
-
Behavioral Changes: Observe for signs of lethargy, altered grooming, or changes in food and water intake.[9]
-
Gross Pathology: Upon study completion, a thorough examination of organs for any abnormalities is recommended.
-
Immune Function: As Vav/Rac signaling is important for normal immune function, long-term administration of EHop-016 may have adverse effects on the immune system.[6] Monitoring complete blood counts (CBCs) and differential counts could be considered.
Q4: Are there any known strategies to mitigate potential EHop-016 toxicity?
Minimizing toxicity primarily involves careful dose selection and scheduling.
-
Dose Optimization: Use the lowest effective concentration of EHop-016 to achieve the desired biological effect while minimizing off-target effects. In vitro studies suggest that concentrations effective for Rac inhibition with minimal impact on cell viability are typically below 5 μM.[1][11]
-
Intermittent Dosing: Instead of continuous daily administration, consider intermittent dosing schedules (e.g., three times a week) which have been used effectively in preclinical models.[2][9]
-
Combination Therapy: Exploring combination therapies with other anti-cancer agents may allow for a reduction in the required dose of EHop-016, thereby reducing the potential for toxicity.[6]
Troubleshooting Guides
Problem: Decreased cell viability in in vitro experiments.
| Possible Cause | Troubleshooting Step |
| EHop-016 concentration is too high. | Determine the IC50 for Rac inhibition in your specific cell line. Use concentrations at or slightly above the IC50 for your experiments. Concentrations ≥ 5 μM have been shown to reduce viability in some cell lines.[1][6] |
| Off-target inhibition of Cdc42. | At concentrations ≥ 5 μM, EHop-016 can inhibit Cdc42, which may contribute to cytotoxicity.[1][6] If possible, use a lower concentration that is still effective at inhibiting Rac. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level (typically <0.1%).[8] |
| Cell line sensitivity. | Different cell lines may exhibit varying sensitivities to EHop-016. Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line of interest. |
Problem: Inconsistent or lack of efficacy in in vivo studies.
| Possible Cause | Troubleshooting Step |
| Suboptimal dosing or administration route. | EHop-016 has been administered via intraperitoneal (i.p.) injection and oral gavage in mice.[2][9][10][12] Ensure the chosen route and dosing schedule are appropriate for your experimental model. Plasma levels of EHop-016 have been measured to confirm systemic exposure.[10][12] |
| Poor bioavailability. | EHop-016 has a reported moderate bioavailability of around 30% with a half-life of approximately 4.5 hours.[9] Consider this when designing the dosing regimen. |
| Development of resistance. | While not extensively documented for EHop-016, cancer cells can develop resistance to targeted therapies. This could involve the activation of alternative signaling pathways. |
| Compound stability. | Ensure proper storage and handling of the EHop-016 stock solution to maintain its activity. Stock solutions are typically stored at -80°C.[2] |
Quantitative Data Summary
Table 1: EHop-016 In Vitro Efficacy and Cytotoxicity
| Parameter | Cell Line | Value | Reference |
| IC50 for Rac1 Inhibition | MDA-MB-435 | 1.1 μM | [1][2][3][7] |
| IC50 for Cell Viability | MDA-MB-435 | ~10 μM | [7][8] |
| Cdc42 Inhibition | MDA-MB-435 | 28% at 5 μM, 74% at 10 μM | [1] |
| Effect on Cell Viability | MDA-MB-435 | ~30% decrease at 5 μM | [1] |
| Effect on Cell Viability | MCF-10A | ~30% decrease at 5 μM | [1] |
Table 2: EHop-016 In Vivo Dosing and Observations
| Animal Model | Dose and Schedule | Route | Key Observation | Reference |
| Athymic nude mice | 1 mg/kg, once a week for 9 weeks | Oral | No change in body weight or gross signs of toxicity. | [1] |
| nu/nu mice | 10-25 mg/kg, 3 times a week for 55 days | i.p. | No significant changes in weight or behavior. Reduced tumor growth and metastasis. | [2][9] |
| KITD814V-bearing mice | Not specified | i.v. | Enhanced survival. | [7] |
Experimental Protocols
1. Rac1 Activity Assay (G-LISA)
This protocol is a general guideline based on commercially available G-LISA kits, which are frequently cited in the literature for measuring Rac1 activity.[8]
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-435) and allow them to adhere. Treat cells with varying concentrations of EHop-016 or vehicle control (e.g., 0.1% DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells with the lysis buffer provided in the G-LISA kit, supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
G-LISA Assay:
-
Add equal amounts of protein from each lysate to the wells of the Rac-GTP-binding plate.
-
Incubate the plate to allow active Rac1 to bind to the Rac-GTP-binding protein coated on the plate.
-
Wash the wells to remove unbound protein.
-
Add the primary antibody specific for Rac1.
-
Incubate and then wash to remove unbound primary antibody.
-
Add the secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Incubate and then wash to remove unbound secondary antibody.
-
Add the detection reagent and measure the signal (e.g., absorbance) using a plate reader.
-
-
Data Analysis: Normalize the signal to the protein concentration for each sample. Express the results as a percentage of the vehicle-treated control.
2. Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.[8]
-
Cell Seeding: Seed cells (e.g., MDA-MB-231, MDA-MB-435, or MCF-10A) in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of EHop-016 concentrations (e.g., 0-10 μM) or vehicle control for a specified duration (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance.
Visualizations
References
- 1. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EHop-016, Rac GTPase inhibitor (CAS 1380432-32-5) | Abcam [abcam.com]
- 4. Development of EHop-016: a small molecule inhibitor of Rac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are RAC1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Rac Inhibitor EHop-016 Inhibits Mammary Tumor Growth and Metastasis in a Nude Mouse Model [pubmed.ncbi.nlm.nih.gov]
EHop-016 degradation and storage conditions
Welcome to the technical support center for EHop-016, a potent and selective inhibitor of Rac GTPases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, use, and troubleshooting of EHop-016 in experimental settings.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of EHop-016?
EHop-016 is a small molecule inhibitor that specifically targets the activity of Rac1 and Rac3 GTPases.[1][2] It functions by blocking the interaction between Rac and its upstream activators, the guanine nucleotide exchange factors (GEFs), particularly Vav.[3][4][5] This inhibition prevents the exchange of GDP for GTP on Rac, thereby keeping it in an inactive state. At concentrations below 5 µM, EHop-016 is selective for Rac1 and Rac3.[3][4][5]
2. What are the recommended storage conditions for EHop-016?
Proper storage of EHop-016 is crucial to maintain its stability and activity.
| Form | Storage Temperature | Duration |
| Powder | -20°C | ≥ 4 years[6] |
| In Solvent (e.g., DMSO) | -80°C | 1-2 years[1] |
| -20°C | 1 month |
Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
3. How should I prepare stock solutions of EHop-016?
EHop-016 is soluble in DMSO and DMF, but insoluble in water.[6][7] For a stock solution, dissolve the powdered EHop-016 in fresh, high-quality DMSO. It is important to use fresh DMSO as it can absorb moisture, which may reduce the solubility of EHop-016.[7]
4. What are the typical working concentrations for EHop-016 in cell-based assays?
The effective concentration of EHop-016 can vary depending on the cell line and experimental conditions. However, a general guideline is as follows:
-
Rac Inhibition: The IC50 for Rac1 inhibition is approximately 1.1 µM.[1][2][4][5] Effective inhibition of Rac activity is typically observed at concentrations below 5 µM.[3][4][5]
-
Off-Target Effects: At concentrations greater than 5 µM, EHop-016 may begin to inhibit the closely related Rho GTPase, Cdc42.[3][4][5]
-
Cell Viability: Significant effects on cell viability are generally observed at concentrations of 5 µM and higher, which may be due to the inhibition of both Rac and Cdc42.[3][4]
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with EHop-016.
Issue 1: Reduced or No Inhibitory Effect
If you observe a diminished or complete lack of EHop-016's expected inhibitory effect, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Degraded EHop-016 | - Ensure the compound has been stored correctly according to the recommended conditions. - Prepare fresh stock solutions from powder. Avoid using old stock solutions, especially those stored at -20°C for over a month. - Protect the compound and its solutions from prolonged exposure to light. |
| Improperly Prepared Stock Solution | - Use fresh, anhydrous DMSO to prepare stock solutions as moisture can affect solubility.[7] - Ensure the powder is completely dissolved before making further dilutions. |
| Suboptimal Working Concentration | - Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay. - Concentrations may need to be adjusted based on the level of Rac activity in your cells. |
| Cell Line Resistance | - Some cell lines may be less sensitive to Rac inhibition. Confirm that your cellular process of interest is indeed Rac-dependent. |
Issue 2: Precipitation of EHop-016 in Cell Culture Media
EHop-016 is insoluble in aqueous solutions and can precipitate when diluted in cell culture media.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility in Aqueous Media | - When diluting the DMSO stock solution into your final working concentration in media, ensure rapid and thorough mixing. - Avoid preparing large volumes of diluted EHop-016 in media long before use. Prepare fresh dilutions for each experiment. - The final concentration of DMSO in the cell culture media should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity. |
| High Final Concentration | - If using higher concentrations of EHop-016, you may need to use a vehicle that includes solubilizing agents, though this should be carefully validated for its effects on your cells. |
Issue 3: Inconsistent Experimental Results
Variability in your results can be frustrating. Here are some factors to consider.
| Potential Cause | Troubleshooting Steps |
| Inconsistent EHop-016 Activity | - Always use freshly prepared working solutions from a properly stored stock. - Ensure consistent treatment times across all experiments. |
| Variability in Cell Culture | - Maintain consistent cell passage numbers and confluency, as these can affect signaling pathways. - Regularly test for mycoplasma contamination. |
| Compensatory Signaling | - Inhibition of Rac can sometimes lead to a compensatory increase in the activity of other Rho GTPases, such as RhoA.[2][7] Be aware of this possibility and consider its impact on your experimental outcomes. |
Experimental Protocols
Protocol 1: Rac Activity Assay (G-LISA)
This protocol provides a general workflow for measuring Rac1 activity using a G-LISA™ assay.
-
Cell Seeding: Seed cells (e.g., MDA-MB-231 or MDA-MB-435) in appropriate culture plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of EHop-016 (e.g., 0-10 µM) or a vehicle control (e.g., 0.1% DMSO) for the desired time (e.g., 24 hours).[2][7]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them according to the G-LISA™ manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
G-LISA™ Assay: Proceed with the G-LISA™ assay as per the manufacturer's instructions, loading equal amounts of protein for each sample.
-
Data Analysis: Measure the absorbance and calculate the relative Rac1 activity compared to the vehicle control.
Protocol 2: Cell Viability Assay (MTT)
This protocol outlines the steps for assessing cell viability after EHop-016 treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: The following day, treat the cells with a range of EHop-016 concentrations and a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Signaling Pathway
Caption: EHop-016 inhibits the interaction between Rac and its GEF (e.g., Vav).
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting experiments with EHop-016.
Hypothetical Degradation Pathway
Based on the chemical structure of EHop-016, which contains a pyrimidine core and a carbazole moiety, the following degradation pathways are chemically plausible, particularly in non-ideal storage or experimental conditions. This is a hypothetical pathway as specific degradation studies for EHop-016 are not currently available.
Caption: Hypothetical degradation pathways for EHop-016.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
Interpreting unexpected results with EHop-016
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using EHop-016, a potent inhibitor of Rac GTPase activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for EHop-016?
EHop-016 is a small molecule inhibitor that primarily targets the activity of the Rac subfamily of Rho GTPases, specifically Rac1 and Rac3.[1][2][3] It functions by blocking the interaction between Rac and its guanine nucleotide exchange factor (GEF), Vav.[4][5] This inhibition prevents the exchange of GDP for GTP on Rac, thereby keeping it in an inactive state. The IC50 for Rac1 inhibition in metastatic breast cancer cell lines like MDA-MB-435 is approximately 1.1 μM.[1][2][3][6]
Q2: What are the known off-target effects of EHop-016?
While EHop-016 is selective for Rac at lower concentrations (≤5 μM), it can inhibit the closely related Rho GTPase, Cdc42, at higher concentrations (>5 μM).[1][2][4] It is important to note that EHop-016 does not appear to inhibit RhoA.[4][5] Some studies suggest that the inhibition of Rac by EHop-016 may lead to a compensatory increase in RhoA activity.[6][7]
Q3: What is the recommended working concentration for EHop-016?
The optimal concentration of EHop-016 is cell-line dependent and should be determined empirically. However, based on published data, a concentration range of 1-5 μM is typically effective for inhibiting Rac activity without significantly affecting cell viability.[1][2][4] Concentrations above 5 μM may lead to off-target inhibition of Cdc42 and can impact cell viability.[1][2][4]
Troubleshooting Guide
Issue 1: No significant inhibition of cell migration is observed after EHop-016 treatment.
-
Possible Cause 1: Suboptimal concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A starting range of 1-10 μM is recommended.
-
-
Possible Cause 2: Cell line insensitivity.
-
Solution: The effect of EHop-016 can be more pronounced in cells with high endogenous Rac activity, such as some metastatic cancer cell lines (e.g., MDA-MB-435).[1][4] Consider using a positive control cell line known to be sensitive to EHop-016. A derivative of EHop-016, known as EHop-167, has been shown to be more potent and may be a viable alternative.[8]
-
-
Possible Cause 3: Dominant alternative migration pathways.
Issue 2: Unexpected increase in cell rounding and detachment.
-
Possible Cause 1: High concentration leading to off-target effects and cytotoxicity.
-
Solution: Reduce the concentration of EHop-016 to the 1-5 μM range. At higher concentrations, EHop-016 inhibits Cdc42, which can affect cell polarity and adhesion.[1][2][4] A derivative of EHop-016, EHop-167, has been observed to induce cell rounding and detachment, particularly in mesenchymal-like breast cancer cells.[8]
-
-
Possible Cause 2: Induction of apoptosis.
Issue 3: Inconsistent results in Rac activation assays (e.g., G-LISA, pull-down assays).
-
Possible Cause 1: Incorrect timing of cell lysis after treatment.
-
Possible Cause 2: Low endogenous Rac activity in the chosen cell line.
-
Solution: Ensure your cell line has sufficiently high basal Rac activity for a detectable decrease upon inhibition. MDA-MB-435 and MDA-MB-231 are examples of cell lines with high endogenous Rac activity.[1]
-
-
Possible Cause 3: Technical variability in the assay.
-
Solution: For pull-down assays using GST-PBD, ensure the bait protein is properly folded and active. For any activation assay, include appropriate positive and negative controls.
-
Data Summary
Table 1: In Vitro Efficacy of EHop-016
| Parameter | Cell Line | Value | Reference |
| IC50 (Rac1 Inhibition) | MDA-MB-435 | 1.1 μM | [1][2][3][6] |
| Inhibition of Vav2-Rac1 Interaction | MDA-MB-435 | 50% at 4 μM | [4] |
| Inhibition of PAK Activity | MDA-MB-435 | ~80% at 4 μM | [4] |
| Reduction in Lamellipodia Formation | MDA-MB-435 | ~70% at 4 μM | [4] |
| Reduction in Cell Migration | MDA-MB-435 | ~60% at concentrations that inhibit Rac activity | [4] |
| Effect on Cell Viability | MDA-MB-435 | Significant reduction at >5 μM | [1][4] |
| Inhibition of Cdc42 Activity | MDA-MB-435 | 75% at 10 μM | [4] |
Experimental Protocols
1. Rac1 Activation Assay (G-LISA)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of EHop-016 (e.g., 0-10 μM) or vehicle control (e.g., 0.1% DMSO) for the desired time (e.g., 24 hours).[6]
-
Lysis: Lyse the cells according to the G-LISA kit manufacturer's protocol.
-
Assay: Perform the G-LISA assay following the manufacturer's instructions to quantify the amount of active, GTP-bound Rac1.
2. Cell Migration Assay (Transwell)
-
Cell Preparation: Culture cells to sub-confluency and serum-starve overnight.
-
Treatment: Pre-treat the cells with EHop-016 or vehicle control for a specified duration.
-
Assay Setup: Seed the treated cells in the upper chamber of a Transwell insert (with a chemoattractant like 10% FBS in the lower chamber).
-
Incubation: Incubate for a period that allows for cell migration (e.g., 24 hours).
-
Quantification: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane and count them under a microscope.
Visualizations
Caption: EHop-016 inhibits the Vav-Rac interaction, preventing Rac activation and downstream signaling.
Caption: A decision tree for troubleshooting unexpected results with EHop-016.
Caption: A general experimental workflow for studying the effects of EHop-016.
References
- 1. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: EHop-016 Control Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using EHop-016, a potent inhibitor of the Rac GTPase. Proper control experiments are critical for interpreting data generated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of EHop-016?
A1: EHop-016 is a small molecule inhibitor that specifically targets the Rac GTPase family members, particularly Rac1 and Rac3.[1] It functions by blocking the interaction between Rac and its guanine nucleotide exchange factor (GEF), Vav2.[2] This inhibition prevents the exchange of GDP for GTP on Rac, thereby keeping it in an inactive state. Consequently, downstream signaling pathways regulated by Rac, such as those involving p21-activated kinase (PAK), are suppressed.[2][3][4][5][6]
Q2: What are the recommended working concentrations for EHop-016?
A2: The effective concentration of EHop-016 is cell-line dependent. However, a general starting point for inhibiting Rac1 activity is in the range of 1-5 µM.[2][3] The reported IC50 for Rac1 inhibition in MDA-MB-435 metastatic breast cancer cells is approximately 1.1 µM.[1][2][3][5][7] It is crucial to perform a dose-response curve for your specific cell line and endpoint.
Q3: Is EHop-016 specific to Rac GTPases?
A3: At concentrations ≤5 µM, EHop-016 is considered specific for Rac1 and Rac3.[2][5] However, at higher concentrations (typically >5 µM), it can also inhibit the closely related Rho GTPase, Cdc42.[2][3][4][5] EHop-016 does not inhibit RhoA.[3][4] Therefore, it is essential to use the lowest effective concentration to maintain specificity for Rac.
Q4: What are the essential negative controls for an EHop-016 experiment?
A4: The following negative controls are essential:
-
Vehicle Control: The most crucial control is a vehicle-only treatment (e.g., DMSO), used to dissolve EHop-016.[7] This accounts for any effects of the solvent on the cells.
-
Inactive Compound Control (Optional but Recommended): If available, an inactive analog of EHop-016 that does not inhibit Rac activity would be an ideal negative control.
-
Parent Compound Control: The parent compound of EHop-016, NSC23766, can be used as a comparative control. EHop-016 is significantly more potent than NSC23766.[2][3][5]
Q5: What are the essential positive controls for an EHop-016 experiment?
A5: To validate your experimental system, consider these positive controls:
-
Rac Activator: Use a known activator of Rac signaling (e.g., growth factors like EGF or PDGF, or phorbol esters) to ensure that the Rac pathway is active and responsive in your cells.[8]
-
Dominant-Active Rac Mutant: Transfection with a constitutively active Rac1 mutant (e.g., Rac1-Q61L) can serve as a positive control for Rac-mediated phenotypes. The effect of EHop-016 should be diminished in cells expressing this mutant.
-
siRNA/shRNA knockdown of Rac1: This genetic approach provides an independent method to confirm that the observed phenotype is indeed due to the loss of Rac1 function.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No effect of EHop-016 on my phenotype of interest. | Sub-optimal concentration: The concentration of EHop-016 may be too low for your specific cell line. | Perform a dose-response experiment (e.g., 0.5 µM to 10 µM) to determine the optimal concentration. |
| Low Rac activity in your cells: The Rac signaling pathway may not be highly active in your chosen cell line under basal conditions. | Stimulate the cells with a known Rac activator (e.g., EGF, serum) to induce Rac activity before EHop-016 treatment.[8] | |
| Compound inactivity: The EHop-016 stock solution may have degraded. | Prepare a fresh stock solution of EHop-016 in anhydrous DMSO. Store stock solutions at -20°C or -80°C.[1] | |
| High levels of cell death observed. | Concentration is too high: EHop-016 can affect cell viability at higher concentrations, potentially due to off-target effects on Cdc42.[2][3] | Lower the concentration of EHop-016 to a range that specifically inhibits Rac without significantly impacting viability (typically <5 µM).[2][5] Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your main experiment. |
| Inconsistent results between experiments. | Variability in cell culture conditions: Cell confluence, passage number, and serum concentration can all influence Rac activity and cellular responses. | Standardize your cell culture protocols. Ensure cells are at a consistent confluence and passage number for all experiments. |
| Variability in EHop-016 treatment: Inconsistent incubation times or incomplete mixing of the compound can lead to variable results. | Ensure a consistent incubation time with EHop-016 for all experiments. Thoroughly mix the compound into the media before adding it to the cells. |
Data Presentation
Table 1: In Vitro Activity of EHop-016
| Target | Assay | Cell Line | IC50 | Reference |
| Rac1 | G-LISA Rac1 Activation Assay | MDA-MB-435 | 1.1 µM | [2][5][7] |
| Rac1 | G-LISA Rac1 Activation Assay | MDA-MB-231 | ~3 µM | [3] |
| Rac3 | Rac Activity Assay | MDA-MB-435 | Equally potent to Rac1 | [7] |
| Cdc42 | Rac Activity Assay | MDA-MB-435 | Inhibition at >5 µM | [2][3][5] |
| Cell Viability | MTT Assay | MDA-MB-435 | ~10 µM | [7] |
Experimental Protocols
1. Rac Activity Assay (G-LISA)
This protocol is based on the G-LISA™ Rac Activation Assay (a common commercially available kit).
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
EHop-016 Treatment: Treat cells with varying concentrations of EHop-016 (and vehicle control) for the desired time (e.g., 24 hours).[7]
-
Cell Lysis: Lyse the cells according to the kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
G-LISA Assay: Add equal amounts of protein from each sample to the Rac-GTP affinity plate and proceed with the assay as per the manufacturer's protocol.
-
Data Analysis: Measure the absorbance at 490 nm. Normalize the readings to the vehicle control to determine the percentage of Rac inhibition.
2. Cell Migration Assay (Transwell Assay)
-
Cell Preparation: Culture cells to sub-confluency. The day before the assay, starve the cells in serum-free media.
-
Assay Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate. Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free media containing EHop-016 or vehicle control. Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).
-
Cell Staining and Quantification: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet).
-
Data Analysis: Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
3. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
EHop-016 Treatment: Treat cells with a range of EHop-016 concentrations (and vehicle control) for the desired duration (e.g., 24 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm). Express the results as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: EHop-016 inhibits Rac signaling by blocking its activation by the GEF Vav2.
Caption: A typical experimental workflow for studying the effects of EHop-016.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of EHop-016: a small molecule inhibitor of Rac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Rac Inhibitor EHop-016 Inhibits Mammary Tumor Growth and Metastasis in a Nude Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pnas.org [pnas.org]
Validation & Comparative
EHop-016 vs. NSC23766: A Comparative Guide to Rac GTPase Inhibition
In the landscape of cancer research and drug development, the small GTPase Rac1 is a critical target due to its central role in cell migration, invasion, and metastasis. This guide provides a detailed comparison of two prominent Rac GTPase inhibitors, EHop-016 and its parent compound, NSC23766. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in potency and mechanism between these two molecules.
Mechanism of Action
Both EHop-016 and NSC23766 function by inhibiting the activation of Rac GTPase. They achieve this by interfering with the interaction between Rac1 and its upstream activators, the guanine nucleotide exchange factors (GEFs).[1] This inhibition prevents the exchange of GDP for GTP on Rac1, thereby keeping it in an inactive state.
NSC23766 was designed to bind to a surface groove on Rac1 that is critical for its interaction with the GEFs Tiam1 and Trio.[1][2] EHop-016, a derivative of NSC23766, also targets this GEF-binding site but exhibits a more potent inhibitory effect, particularly by disrupting the interaction between Rac1 and the GEF Vav2.[3][4] This enhanced potency and specific targeting of the Vav2-Rac1 axis are key differentiators for EHop-016.[3]
Potency Comparison
Experimental data demonstrates a significant difference in the potency of EHop-016 and NSC23766 in inhibiting Rac1 activity. EHop-016 is reported to be approximately 100-fold more potent than NSC23766 in the metastatic MDA-MB-435 cancer cell line.[3]
| Inhibitor | Cell Line | IC50 for Rac1 Inhibition | Reference |
| EHop-016 | MDA-MB-435 | 1.1 µM | [3] |
| NSC23766 | MDA-MB-435 | 95 µM | [3] |
| EHop-016 | MDA-MB-231 | ~3 µM | [4] |
| NSC23766 | Cell-free assay | ~50 µM | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of these inhibitors and the experimental procedures used to evaluate them, the following diagrams are provided.
Caption: Rac1 Signaling Pathway and Inhibition by NSC23766 and EHop-016.
References
EHop-016 vs. ZINC69391: A Comparative Analysis of Two Rac1 Inhibitors in Breast Cancer Cells
For Immediate Release
This guide provides a detailed comparison of two small molecule inhibitors, EHop-016 and ZINC69391, which both target the Rac1 signaling pathway, a critical mediator of breast cancer progression, invasion, and metastasis.[1] This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel anticancer therapies.
Executive Summary
EHop-016 and ZINC69391 are both inhibitors of the Rho GTPase Rac1, which is frequently overexpressed and hyperactivated in aggressive breast cancers.[1] While both compounds demonstrate anti-proliferative, anti-migratory, and pro-apoptotic effects in breast cancer cells, they exhibit distinct mechanisms of action and varying potencies. EHop-016 acts by blocking the interaction between Rac and its guanine nucleotide exchange factor (GEF) Vav.[2][3] In contrast, ZINC69391 interferes with the Rac1-GEF interaction by masking the Trp56 residue on the surface of Rac1.[4][5] This guide synthesizes available preclinical data to facilitate an objective comparison of their performance.
Quantitative Data Summary
The following tables summarize the key quantitative data for EHop-016 and ZINC69391 based on published studies. It is important to note that these values were determined in different studies and direct head-to-head comparisons may not be perfectly aligned.
| Compound | Target | Mechanism of Action | IC50 (Rac1 Inhibition) | IC50 (Cell Viability) | Affected Breast Cancer Cell Lines |
| EHop-016 | Rac1, Rac3[6][7] | Inhibits Rac-Vav interaction[2][3] | ~1 µM (MDA-MB-435)[2][3], 1.1 µM (MDA-MB-435)[6][7][8], ~3 µM (MDA-MB-231)[2] | 10 µM (MDA-MB-435)[8] | MDA-MB-435, MDA-MB-231[2][6][7] |
| ZINC69391 | Rac1[4] | Interferes with Rac1-GEF interaction by masking Trp56[4][5] | Not explicitly stated in terms of direct Rac1 activity inhibition | 48 µM (MDA-MB-231), 61 µM (F3II), 31 µM (MCF7)[1] | MDA-MB-231, F3II, MCF7[1] |
| Compound | Effect on Cell Migration | Effect on Apoptosis | Effect on Downstream Effectors | In Vivo Efficacy |
| EHop-016 | ~60% reduction in directed migration (MDA-MB-435)[2] | Increases caspase 3/7 activity[6][9] | Reduces PAK activity by ~80% (at 4 µM)[2], Down-regulates Akt and JNK activities, c-Myc and Cyclin D expression[6] | Significantly reduces mammary fat pad tumor growth, metastasis, and angiogenesis in a nude mouse model (at 25 mg/kg)[6][10] |
| ZINC69391 | 100% inhibition at 50 µM and ~40% at 10 µM in wound closure assay (MDA-MB-231)[1] | Augments caspase 3 activity[4] | Blocks Rac1 interaction with Tiam1[1][11] | Inhibited lung metastasis in a syngeneic animal model[1] |
Signaling Pathways and Mechanisms of Action
EHop-016 and ZINC69391 both target the Rac1 signaling cascade, which is a central regulator of cell motility, proliferation, and survival. The following diagrams illustrate their distinct mechanisms of action and the downstream consequences.
Caption: Mechanism of action of EHop-016.
Caption: Mechanism of action of ZINC69391.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
Caption: General workflow for an MTT cell viability assay.
Protocol Details:
-
Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, MDA-MB-435, MCF7) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a range of concentrations of EHop-016 or ZINC69391. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for a predetermined period (e.g., 72 hours).[1]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent such as DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at the appropriate wavelength. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Cell Migration Assay (Wound Healing/Scratch Assay)
Caption: General workflow for a wound healing assay.
Protocol Details:
-
Cell Culture: Breast cancer cells are grown to a confluent monolayer in a multi-well plate.
-
Wound Creation: A sterile pipette tip is used to create a uniform scratch across the center of the well.
-
Treatment: The cells are washed to remove debris and then incubated with media containing either the inhibitor (EHop-016 or ZINC69391) at various concentrations or a vehicle control.
-
Imaging: The scratch is imaged at the beginning of the experiment (time 0) and after a set incubation period.
-
Analysis: The area of the wound is measured at both time points, and the percentage of wound closure is calculated to quantify cell migration.
Rac1 Activity Assay (G-LISA)
Caption: Workflow for a G-LISA Rac1 activity assay.
Protocol Details:
-
Cell Treatment and Lysis: Breast cancer cells are treated with the inhibitors and then lysed to release cellular proteins.
-
Binding to Plate: The lysates are added to a 96-well plate that is pre-coated with a protein that specifically binds to the active, GTP-bound form of Rac1.
-
Incubation and Washing: The plate is incubated to allow for the binding of active Rac1. Unbound proteins are then washed away.
-
Antibody Detection: A primary antibody that detects Rac1 is added, followed by a secondary antibody conjugated to an enzyme (like HRP).
-
Signal Generation and Measurement: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., color change), which is proportional to the amount of active Rac1 in the sample. The signal is quantified using a plate reader.
Conclusion
Both EHop-016 and ZINC69391 show promise as inhibitors of the Rac1 signaling pathway in breast cancer cells. EHop-016 appears to be more potent in direct Rac1 inhibition, with an IC50 in the low micromolar range. ZINC69391, while requiring higher concentrations to affect cell viability, has a well-defined mechanism of interfering with the Rac1-GEF interaction at a specific residue. The choice between these two inhibitors for further preclinical and clinical development may depend on factors such as target specificity, off-target effects, and pharmacokinetic properties. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers in the field of breast cancer drug discovery.
References
- 1. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of EHop-016: a small molecule inhibitor of Rac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Rac Inhibitor EHop-016 Inhibits Mammary Tumor Growth and Metastasis in a Nude Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to EHop-016: Biochemical Assays for Target Engagement and Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of EHop-016's performance against other Rac GTPase inhibitors, supported by experimental data. Detailed methodologies for key biochemical assays are presented to facilitate the confirmation of EHop-016 target engagement.
EHop-016 is a small molecule inhibitor of the Rac GTPase family, which are key regulators of cell motility, proliferation, and survival.[1][2] Developed as a derivative of NSC23766, EHop-016 exhibits significantly greater potency in inhibiting Rac1 activity.[1][2] This guide delves into the biochemical assays used to validate the interaction of EHop-016 with its primary targets, Rac1 and Cdc42, and compares its efficacy with other known inhibitors.
Comparative Analysis of Rac/Cdc42 Inhibitors
EHop-016 has been benchmarked against its parent compound, NSC23766, and its own more potent derivative, MBQ-167. It has also been studied in the context of other Rac inhibitors like EHT1864. The following table summarizes the half-maximal inhibitory concentrations (IC50) and key mechanistic details for these compounds.
| Compound | Target(s) | IC50 | Mechanism of Action | Reference(s) |
| EHop-016 | Rac1, Rac3 | 1.1 µM (in MDA-MB-435 cells) | Inhibits the interaction between Rac and the guanine nucleotide exchange factor (GEF) Vav2.[1][3] | [1][2][4] |
| Cdc42 | Inhibits at concentrations ≥ 5 µM | Likely inhibits interaction with GEFs like Vav2.[1] | [1] | |
| NSC23766 | Rac1 | ~95 µM (in MDA-MB-435 cells) | Prevents the activation of Rac1 by binding to the GEF interaction region.[1][5] | [1] |
| MBQ-167 | Rac1/2/3 | 103 nM (in MDA-MB-231 cells) | Dual inhibitor of Rac and Cdc42.[6] | [6] |
| Cdc42 | 78 nM (in MDA-MB-231 cells) | Dual inhibitor of Rac and Cdc42.[6] | [6] | |
| EHT1864 | Rac family | - | Induces the loss of bound nucleotide from Rac, leading to an inactive state.[7][8] | [7][8] |
| ZINC69391 | Rac1 | - | Interferes with the Rac1-GEF interaction by masking Trp56 on the Rac1 surface.[8] | [8] |
| ML141 | Cdc42 | ~3-5 µM | Selective inhibitor of Cdc42.[9] | [9] |
Biochemical Assays for Target Engagement
To confirm that EHop-016 directly engages its intended targets and elicits a downstream biological response, a series of biochemical assays are employed. These assays are crucial for validating the mechanism of action and determining the potency and specificity of the inhibitor.
Rac1 Activity Assay (G-LISA)
The G-LISA (GTPase-Linked Immunosorbent Assay) is a quantitative method to measure the activation state of small GTPases like Rac1 from cell lysates. This assay captures the active, GTP-bound form of the protein.
Experimental Protocol:
-
Cell Lysis: Treat cells with EHop-016 or a vehicle control for the desired time. Lyse the cells using the provided lysis buffer, and collect the supernatant after centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
G-LISA Assay: Add equal amounts of protein from each lysate to the wells of the G-LISA plate, which are coated with a Rac-GTP-binding protein.
-
Incubation and Washing: Incubate the plate to allow the active Rac1 to bind. Wash the wells to remove unbound proteins and inactive, GDP-bound Rac1.
-
Detection: Add a specific anti-Rac1 antibody, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Signal Development: Add HRP substrate and measure the colorimetric signal, which is proportional to the amount of active Rac1.[10]
GEF Interaction Assay (GST Pull-down)
This assay is designed to determine if EHop-016 inhibits the interaction between Rac1 and its guanine nucleotide exchange factor (GEF), Vav2. A nucleotide-free mutant of Rac1, GST-Rac1(G15A), which has a high affinity for activated GEFs, is used as bait.
Experimental Protocol:
-
Lysate Preparation: Prepare cell lysates from cells treated with EHop-016 or a vehicle control.
-
Bait Preparation: Incubate glutathione-agarose beads with purified GST-Rac1(G15A) fusion protein.
-
Pull-down: Add the cell lysates to the beads and incubate to allow the binding of active Vav2 to the Rac1 mutant.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads and analyze by SDS-PAGE and Western blotting using an anti-Vav2 antibody to detect the amount of Vav2 that was pulled down with Rac1(G15A).[1][11]
Downstream Effector Kinase Assay (PAK1 Activity)
p21-activated kinase 1 (PAK1) is a key downstream effector of Rac1. Measuring PAK1 activity provides an indication of the functional consequences of Rac1 inhibition by EHop-016.
Experimental Protocol:
-
Immunoprecipitation: Lyse cells treated with EHop-016 or vehicle and immunoprecipitate endogenous PAK1 using a specific antibody.
-
Kinase Reaction: Resuspend the immunoprecipitated PAK1 in a kinase buffer containing a PAK1 substrate (e.g., myelin basic protein) and ATP (radiolabeled or non-radiolabeled).
-
Incubation: Allow the kinase reaction to proceed for a set time at 30°C.
-
Detection:
Visualizing the Molecular Pathways and Experimental Processes
To better understand the mechanisms and workflows described, the following diagrams have been generated using the DOT language for Graphviz.
Caption: EHop-016 inhibits the Rac1 signaling pathway.
Caption: Workflow for the GST Pull-down assay.
Caption: Expected outcomes of a Rac1 activity assay.
References
- 1. promega.com [promega.com]
- 2. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activating Mutations in PAK1, Encoding p21-Activated Kinase 1, Cause a Neurodevelopmental Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 6. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Progress in the therapeutic inhibition of Cdc42 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maxanim.com [maxanim.com]
- 11. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
EHop-016: A Comparative Guide to its Specificity Against Rho GTPases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule inhibitor EHop-016's specificity against various members of the Rho GTPase family. The information presented is based on experimental data to assist researchers in evaluating its suitability for their studies.
EHop-016 was developed as a potent and selective inhibitor of Rac GTPases, which are key regulators of the actin cytoskeleton and are implicated in cancer cell migration and metastasis.[1][2] Understanding its specificity is crucial for interpreting experimental outcomes and for its potential development as a therapeutic agent.
Specificity Profile of EHop-016
EHop-016 demonstrates a high degree of specificity for Rac1 and its close homolog Rac3 at lower micromolar concentrations.[1][2] Its effect on other prominent Rho GTPases, namely Cdc42 and RhoA, is concentration-dependent.
-
Rac1 and Rac3: EHop-016 is a potent inhibitor of Rac1 activity with a reported IC50 of approximately 1.1 μM in metastatic cancer cell lines like MDA-MB-435.[1][3] It shows equally potent inhibition of Rac3, which is expected due to the significant structural similarity and shared activation by the same guanine nucleotide exchange factors (GEFs).[1]
-
Cdc42: At concentrations of 4 μM or lower, EHop-016 does not significantly affect the activity of Cdc42, a close homolog of Rac.[1] However, at higher concentrations, inhibition is observed. For instance, at 5 μM, Cdc42 activity is inhibited by 28%, and at 10 μM, the inhibition increases to 74%.[1][4][5] This suggests that while EHop-016 is selective for Rac at lower concentrations, it can exhibit off-target effects on Cdc42 at elevated doses.
-
RhoA: In contrast to its inhibitory effects on Rac and Cdc42, EHop-016 has been shown to increase the activity of RhoA.[1] Treatment with EHop-016 at concentrations ranging from 2 to 10 μM resulted in an approximately 1.3-fold increase in RhoA activity.[1] This is thought to be a compensatory mechanism within the cell, where the inhibition of Rac-mediated pathways leads to the upregulation of RhoA-mediated processes, such as stress fiber formation.[1][6]
Quantitative Data Summary
The following table summarizes the inhibitory activity of EHop-016 against different Rho GTPases based on published data.
| Target GTPase | EHop-016 Concentration | Effect | Reference |
| Rac1 | 1.1 µM | IC50 in MDA-MB-435 cells | [1][3] |
| Rac3 | ≤ 5 µM | Potent inhibition (similar to Rac1) | [1][3] |
| Cdc42 | 2 µM | No significant effect | [1] |
| 4 µM | No significant effect | [1] | |
| 5 µM | 28% inhibition | [1] | |
| 10 µM | 74% inhibition | [1][4][5] | |
| RhoA | 2 - 10 µM | ~1.3-fold increase in activity | [1] |
Mechanism of Action
EHop-016 functions by inhibiting the activation of Rac. Specifically, it disrupts the interaction between Rac1 and one of its key guanine nucleotide exchange factors (GEFs), Vav2.[1][7] GEFs facilitate the exchange of GDP for GTP, which converts the GTPase to its active state. By binding to a surface groove on Rac1, EHop-016 prevents Vav2 from accessing its binding site, thereby keeping Rac in its inactive, GDP-bound state.[1] This mechanism has been demonstrated to be particularly effective in cancer cells where the Vav2/Rac signaling axis is highly active.[1][5]
Caption: EHop-016 inhibits the Vav2-mediated activation of Rac1.
Experimental Protocols
The specificity of EHop-016 has been determined using various biochemical assays designed to measure the activity of specific Rho GTPases.
1. Rho GTPase Activation Assay (G-LISA)
This ELISA-based assay is a common method for quantifying the active, GTP-bound form of a specific Rho GTPase from cell lysates.
-
Principle: A plate is coated with a protein domain that specifically binds to the active form of the target GTPase (e.g., PAK1 PBD for Rac1 and Cdc42, or Rhotekin RBD for RhoA).[8][9] Cell lysates are added to the wells, and the active GTPase is captured. A specific primary antibody against the target GTPase is then added, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP). The signal is proportional to the amount of active GTPase in the sample.
-
Methodology:
-
Cell Culture and Treatment: Cells (e.g., MDA-MB-231 or MDA-MB-435) are cultured and treated with various concentrations of EHop-016 or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).[6]
-
Lysis: Cells are washed and then lysed with the provided assay/lysis buffer.
-
Quantification: The total protein concentration of each lysate is determined to ensure equal loading.
-
G-LISA Procedure: Lysates are added to the wells of the G-LISA plate and incubated.
-
Detection: The wells are washed, and a specific primary antibody (e.g., anti-Rac1, anti-Cdc42, or anti-RhoA) is added, followed by a secondary detection antibody.
-
Data Analysis: The absorbance is read, and the amount of active GTPase is calculated relative to the total protein concentration and compared between treated and control samples.
-
2. GEF-GTPase Interaction Assay
This assay is used to determine if an inhibitor blocks the interaction between a GTPase and its activating GEF.
-
Principle: A GST-tagged, nucleotide-free mutant of a GTPase (e.g., Rac1(G15A)), which has a high affinity for activated GEFs, is used as bait to pull down active GEFs from cell lysates.[1] The presence of a specific GEF (e.g., Vav2) in the pull-down is detected by Western blotting.
-
Methodology:
-
Cell Treatment and Lysis: Cells are treated with EHop-016 and lysed as described above.
-
Pull-Down: Cell lysates are incubated with glutathione-agarose beads conjugated with a GST-Rac1(G15A) fusion protein.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with an antibody specific for the GEF of interest (e.g., anti-Vav2). A decrease in the amount of pulled-down Vav2 in EHop-016-treated samples indicates that the inhibitor is blocking the Rac1-Vav2 interaction.
-
Caption: Workflow for assessing EHop-016 specificity.
References
- 1. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeting Rac and Cdc42 GEFs in Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. abcam.co.jp [abcam.co.jp]
Phenotypic comparison of EHop-016 and Rac1 knockout
A Comprehensive Guide for Researchers in Cell Biology and Drug Discovery
This guide provides a detailed comparison of the phenotypic effects of the small molecule inhibitor EHop-016 and genetic knockout of the Rac1 protein. Both interventions target the function of Rac1, a critical member of the Rho family of small GTPases that governs a wide array of cellular processes. Understanding the similarities and differences between chemical inhibition and genetic deletion is crucial for interpreting experimental results and for the development of targeted cancer therapies.
EHop-016 is a second-generation small molecule inhibitor designed to block the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Vav.[1][2][3] This prevents the loading of GTP onto Rac1, thereby keeping it in an inactive state. In contrast, a Rac1 knockout involves the genetic deletion of the Rac1 gene, leading to a complete and permanent absence of the Rac1 protein. This guide will objectively compare the reported phenotypic outcomes of these two approaches, supported by experimental data and detailed protocols.
Quantitative Data Summary
The following tables summarize the quantitative effects of EHop-016 treatment and Rac1 knockout or knockdown on key cellular processes.
Table 1: Effects on Rac1 Activity
| Parameter | EHop-016 | Rac1 Knockout/Knockdown | Cell Line/Model | Reference |
| IC50 for Rac1 Activity | ~1.1 µM | N/A | MDA-MB-435 | [2][4][5] |
| Rac-GTP Levels | ~60% reduction at 2 µM; ~80% reduction at 4 µM | Significant reduction | THP-1 macrophages | [6] |
| Specificity | Inhibits Rac1 and Rac3 at ≤5 µM; inhibits Cdc42 at >5 µM | Specific to Rac1 | Various | [2][4][7] |
Table 2: Effects on Cell Migration and Invasion
| Parameter | EHop-016 | Rac1 Knockout/Knockdown | Cell Line/Model | Reference |
| Cell Migration | ~60% reduction | Dramatically reduced | MDA-MB-435, Daoy | [1][8] |
| Lamellipodia Formation | ~70% reduction | Inhibited | MDA-MB-435, MDA-MB-231 | [1] |
| Invasion | Reduced | Inhibited | Medulloblastoma cells | [8] |
Table 3: Effects on Cell Proliferation and Viability
| Parameter | EHop-016 | Rac1 Knockout/Knockdown | Cell Line/Model | Reference |
| Cell Proliferation | EC50 of 6.1 µM (MOLM-13); reduced in NSCLC | Reduced | AML, NSCLC | [9][10][11] |
| Cell Viability | IC50 of 10 µM (MDA-MB-435); reduced at >5 µM | Generally unaffected in some contexts | MDA-MB-435 | [2][12] |
| Apoptosis | Increased Caspase 3/7 activity | Ectopic cell death in some knockout models | Metastatic cancer cells | [13] |
| Cell Cycle | Arrest in G1 phase | Slowed progression through G1 | NSCLC | [10][11] |
Signaling Pathway Diagrams
The following diagrams illustrate the Rac1 signaling pathway and the mechanism of action of EHop-016.
Caption: A simplified diagram of the Rac1 signaling cascade.
References
- 1. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of EHop-016: a small molecule inhibitor of Rac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | Rac and Cdc42 inhibitors reduce macrophage function in breast cancer preclinical models [frontiersin.org]
- 7. EHop-016, Rac GTPase inhibitor (CAS 1380432-32-5) | Abcam [abcam.com]
- 8. Inhibition of Tumor Cell Migration and Invasion Through Knockdown of Rac1 Expression in Medulloblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Rac1-inhibitor EHop-016 attenuates AML cell migration and enhances the efficacy of daunorubicin in MOLM-13 transplanted zebrafish larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of Rac1 in the regulation of NF-kB activity, cell proliferation, and cell migration in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of Rac1 in the regulation of NF-κB activity, cell proliferation, and cell migration in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. The Rac Inhibitor EHop-016 Inhibits Mammary Tumor Growth and Metastasis in a Nude Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
EHop-016: A Comparative Guide to a Novel Rac GTPase Inhibitor in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of EHop-016, a small molecule inhibitor of Rac GTPase, with other alternatives, supported by experimental data from multiple cancer cell lines. EHop-016 has emerged as a promising anti-metastatic agent by targeting the Rac signaling pathway, which is crucial for cancer cell migration, invasion, and proliferation.
Mechanism of Action
EHop-016 is a derivative of the Rac inhibitor NSC23766, designed to offer increased potency.[1][2] It functions by inhibiting the interaction between Rac GTPase and its guanine nucleotide exchange factor (GEF), Vav.[1] This blockade prevents the exchange of GDP for GTP, thereby keeping Rac in its inactive state. At lower micromolar concentrations (≤5 µM), EHop-016 is selective for Rac1 and Rac3, while at higher concentrations (≥10 µM), it also inhibits the closely related Rho GTPase, Cdc42.[1][3][4]
Signaling Pathway
The inhibitory action of EHop-016 on the Rac signaling cascade is depicted below. By preventing Rac activation, EHop-016 effectively blocks downstream signaling through effectors like p21-activated kinase (PAK), leading to a reduction in actin cytoskeleton reorganization, lamellipodia formation, and ultimately, cell migration and invasion.[1][3]
Performance Data in Cancer Cell Lines
The efficacy of EHop-016 has been validated in several cancer cell lines, primarily in metastatic breast cancer. The following tables summarize the key quantitative data.
Table 1: IC50 Values for Rac Inhibition
| Cell Line | Cancer Type | EHop-016 IC50 | NSC23766 IC50 | Reference |
| MDA-MB-435 | Metastatic Breast Cancer | ~1.1 µM | ~95 µM | [3][5] |
| MDA-MB-231 | Metastatic Breast Cancer | ~3 µM | Not Reported | [1][3] |
EHop-016 demonstrates a significantly lower IC50 for Rac inhibition compared to its parent compound, NSC23766, indicating much higher potency.[2][3][5]
Table 2: Effects of EHop-016 on Cancer Cell Functions
| Cell Line | Concentration | Effect on Cell Viability | Effect on Cell Migration | Reference |
| MDA-MB-435 | <5 µM | Minimal effect (~20% reduction at 5µM) | ~60% reduction | [1][3][4] |
| MDA-MB-435 | >5 µM | Significant reduction | - | [1][3] |
| MDA-MB-231 | <5 µM | Not significantly affected | Significant reduction | [3] |
| MCF-10A (non-malignant) | <5 µM | Not significantly affected | Not Reported | [3][4] |
At concentrations effective for inhibiting Rac activity and cell migration, EHop-016 shows minimal impact on the viability of both cancer and non-malignant cells, suggesting a favorable therapeutic window.[3][4]
Comparison with Alternative Inhibitors
EHop-016 is part of a growing family of Rho GTPase inhibitors. Its performance can be compared to its parent compound and its more recent, potent derivative, as well as other inhibitors targeting Rac and Cdc42.
Table 3: Comparison of Rac/Cdc42 Inhibitors
| Inhibitor | Target(s) | IC50 (in cancer cells) | Key Features | Reference |
| EHop-016 | Rac1, Rac3 (>Cdc42) | ~1.1 µM (Rac1) | 100-fold more potent than NSC23766; inhibits Vav-Rac interaction. | [1][2][3] |
| NSC23766 | Rac1 | >75 µM | Parent compound of EHop-016; inhibits Trio and Tiam1 GEFs. | [6][7][8] |
| MBQ-167 | Rac1, Cdc42 | 103 nM (Rac1), 78 nM (Cdc42) | A derivative of EHop-016 with ~10-fold higher potency for Rac and ~100-fold for Cdc42. | [6][7][9] |
| AZA1 | Rac1, Cdc42 | 5-20 µM | Reduces migration and downstream signaling through PAK in prostate cancer cells. | [10] |
| AZA197 | Cdc42 | 1-10 µM | Inhibits Cdc42-Dbs interaction; decreases colon cancer cell invasion and proliferation. | [10][11] |
| ML141 | Cdc42 | ~3-5 µM | A selective Cdc42 inhibitor that inhibits melanoma cell migration. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of EHop-016 are provided below.
Experimental Workflow
Rac Activity Assay (G-LISA)
This protocol is based on the principles of the G-LISA™ Rac1 Activation Assay.
-
Cell Lysis:
-
Culture cancer cells (e.g., MDA-MB-435) to the desired confluency.
-
Treat cells with varying concentrations of EHop-016 or vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).
-
Lyse the cells using the provided lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Assay Procedure:
-
Add equal amounts of protein from each cell lysate to the wells of the G-LISA plate, which are coated with a Rac-GTP-binding protein.
-
Incubate to allow the active, GTP-bound Rac in the lysate to bind to the plate.
-
Wash the wells to remove non-bound proteins, including inactive GDP-bound Rac.
-
Add a specific anti-Rac1 antibody to the wells and incubate.
-
Wash away the unbound primary antibody.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP) and incubate.
-
Wash away the unbound secondary antibody.
-
Add a colorimetric HRP detection reagent and measure the absorbance using a microplate reader. The signal intensity is proportional to the amount of active Rac1 in the cell lysate.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Plating and Treatment:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of EHop-016 concentrations for the desired duration (e.g., 24 hours). Include vehicle-treated and untreated controls.
-
-
MTT Incubation and Solubilization:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Cell Migration Assay (Transwell Assay)
This assay, also known as a Boyden chamber assay, assesses the migratory capacity of cells.
-
Cell Preparation:
-
Culture breast cancer cells (e.g., MDA-MB-231) and serum-starve them for several hours before the assay.
-
Trypsinize and resuspend the cells in a serum-free medium.
-
-
Assay Setup:
-
Place Transwell inserts with a porous membrane (e.g., 8 µm pore size) into the wells of a 24-well plate.
-
Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.
-
Add the cell suspension, containing the desired concentration of EHop-016 or vehicle control, to the upper chamber of the Transwell insert.
-
-
Incubation and Staining:
-
Incubate the plate at 37°C for a period that allows for cell migration (e.g., 2.5 to 24 hours).[1]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., paraformaldehyde).
-
Stain the cells with a dye such as crystal violet.[1]
-
-
Quantification:
-
Wash the inserts to remove excess stain and allow them to dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Alternatively, the dye can be eluted and the absorbance measured to quantify migration.
-
PAK Activity Assay (Western Blot for Phospho-PAK)
This method detects the activated form of PAK by using an antibody specific to its phosphorylated state.
-
Sample Preparation:
-
Treat cells with EHop-016 as described previously.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of PAK (e.g., anti-phospho-PAK1 (Thr423)/PAK2 (Thr402)).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using X-ray film or a digital imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total PAK or a housekeeping protein like GAPDH or β-actin.
-
Conclusion
EHop-016 is a potent and selective inhibitor of Rac GTPase that effectively reduces cancer cell migration and invasion in vitro. Its improved potency over the parent compound NSC23766 and its favorable therapeutic window make it a valuable tool for studying Rac signaling and a promising candidate for further development as an anti-metastatic therapeutic. The availability of more potent derivatives like MBQ-167 further highlights the potential of targeting the Rac/Cdc42 axis in cancer therapy.
References
- 1. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 2. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]
- 4. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Characterization of a Dual Rac/Cdc42 Inhibitor MBQ-167 in Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting Rac and Cdc42 GEFs in Metastatic Cancer [frontiersin.org]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
EHop-016: A Closer Look at its Specificity as a GEF Inhibitor for Rac GTPases
For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount. This guide provides a detailed comparison of EHop-016's inhibitory activity against its primary target, Rac GTPase, and other related proteins, supported by experimental data and protocols.
EHop-016 has emerged as a potent inhibitor of Rac GTPase activity, demonstrating significantly greater efficacy than its predecessor, NSC23766.[1][2] Its mechanism of action involves the disruption of the interaction between Rac and its guanine nucleotide exchange factor (GEF), Vav2.[1][2] This guide delves into the specifics of EHop-016's inhibitory profile, offering a comparative analysis with other known GEF inhibitors.
Comparative Inhibitory Activity
The following table summarizes the quantitative data on the inhibitory potency of EHop-016 and other relevant compounds against Rac and Cdc42, a closely related Rho GTPase.
| Inhibitor | Target | IC50 | Key Findings |
| EHop-016 | Rac1 | 1.1 µM [1][2] | Approximately 100-fold more potent than NSC23766. Specific for Rac1 and Rac3 at concentrations ≤5 µM. [1][2] |
| Cdc42 | >10 µM | Inhibits Cdc42 at higher concentrations (74% inhibition at 10 µM). [3] | |
| NSC23766 | Rac1-GEF Interaction (TrioN, Tiam1) | ~50 µM[4][5][6] | Does not affect Cdc42 or RhoA activation.[4][6][7] |
| MBQ-167 | Rac1 | 103 nM[8] | A potent dual inhibitor of Rac and Cdc42. |
| Cdc42 | 78 nM[8] |
Signaling Pathway of Rac Activation and Inhibition by EHop-016
The diagram below illustrates the signaling pathway leading to Rac activation and the point of intervention for EHop-016.
Caption: Rac activation pathway and the inhibitory action of EHop-016.
Experimental Protocols
Rac Activation Assay (G-LISA™)
This assay quantifies the amount of active, GTP-bound Rac in cell lysates.
Principle: A 96-well plate is coated with a Rac-GTP-binding protein. Active Rac from the cell lysate binds to the plate, while inactive Rac is washed away. The bound active Rac is then detected using a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP), which generates a colorimetric or chemiluminescent signal.
General Protocol:
-
Cell Lysis: Cells are lysed using a provided lysis buffer containing protease inhibitors.
-
Lysate Clarification: The lysate is centrifuged to pellet cell debris.
-
Protein Quantification: The protein concentration of the supernatant is determined.
-
Binding to Affinity Plate: An equal amount of protein from each sample is added to the wells of the Rac-GTP affinity plate and incubated.
-
Washing: The wells are washed to remove unbound proteins and inactive Rac.
-
Primary Antibody Incubation: A primary antibody specific to Rac1 is added to each well and incubated.
-
Washing: The wells are washed to remove the unbound primary antibody.
-
Secondary Antibody Incubation: A secondary antibody conjugated to HRP is added and incubated.
-
Washing: The wells are washed to remove the unbound secondary antibody.
-
Detection: A substrate for HRP is added, and the resulting signal (colorimetric or chemiluminescent) is measured using a plate reader.
-
Data Analysis: The signal intensity is proportional to the amount of active Rac in the sample.
In Vitro GEF Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the GEF-catalyzed exchange of GDP for GTP on a GTPase.
Principle: The assay monitors the change in fluorescence of a nucleotide analog (e.g., mant-GDP or BODIPY-FL-GDP) bound to the GTPase. When the GEF catalyzes the exchange of the fluorescent GDP for non-fluorescent GTP, a decrease in fluorescence intensity is observed.
General Protocol:
-
Reagents: Purified Rac GTPase, the GEF of interest (e.g., Vav2), the inhibitor (EHop-016), a fluorescent GDP analog (e.g., mant-GDP), and GTP are required.
-
Loading Rac with Fluorescent GDP: Rac is incubated with the fluorescent GDP analog to allow for binding.
-
Reaction Setup: The reaction is initiated by adding the GEF and GTP to the Rac-fluorescent GDP complex in a multi-well plate. For inhibitor testing, the inhibitor is pre-incubated with the GEF or Rac before initiating the reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence decay is proportional to the GEF activity. The percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor.
Experimental Workflow for a GEF Inhibition Assay
The following diagram outlines the typical workflow for an in vitro GEF inhibition assay.
Caption: Workflow for an in vitro GEF inhibition assay.
Conclusion
EHop-016 is a potent and selective inhibitor of Rac GTPase, demonstrating a clear advantage over older inhibitors like NSC23766 in terms of potency. While it primarily targets the Rac-Vav2 interaction, its specificity decreases at higher concentrations, leading to the inhibition of Cdc42. This profile makes EHop-016 a valuable tool for studying Rac-specific signaling pathways at appropriate concentrations. For researchers requiring dual inhibition of Rac and Cdc42, newer compounds like MBQ-167 may offer a more potent alternative. The provided experimental protocols and workflows offer a foundational understanding for researchers aiming to assess the efficacy and specificity of GEF inhibitors in their own experimental setups.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSC 23766 | Rho GTPase Inhibitors: R&D Systems [rndsystems.com]
- 5. NSC 23766 | Rho GTPases | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pnas.org [pnas.org]
- 8. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods for Validating EHop-016 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
EHop-016 is a potent and selective small molecule inhibitor of Rac GTPases, primarily targeting Rac1 and Rac3. It has been shown to disrupt the interaction between Rac1 and its guanine nucleotide exchange factor (GEF), Vav2, leading to the inhibition of downstream signaling pathways that control cell migration and invasion.[1][2][3] This guide provides an objective comparison of the primary experimental findings for EHop-016 with data from orthogonal methods, offering a comprehensive approach to validating its mechanism of action. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers in their study of this and similar compounds.
Data Presentation: Quantitative Comparison of EHop-016 and Orthogonal Validation Methods
The following tables summarize the quantitative data from primary studies on EHop-016 and compares it with expected outcomes from orthogonal validation techniques. While direct comparative data for EHop-016 using these specific orthogonal methods is not always available in published literature, the provided data for other well-characterized Rac inhibitors serves to illustrate the expected concordance between the different experimental approaches.
Table 1: Inhibition of Rac1 Activity
| Method | Compound | Cell Line | IC50 / % Inhibition | Reference |
| Primary: G-LISA | EHop-016 | MDA-MB-435 | 1.1 µM | [2] |
| EHop-016 | MDA-MB-231 | ~3 µM | [1] | |
| NSC23766 | MDA-MB-435 | 95 µM | [2] | |
| Orthogonal: FRET Biosensor | NSC23766 | HEK293T | Significant reduction at 50-100 µM | [4] |
| EHT 1864 | HEK293T | Dose-dependent inhibition | [4] |
Table 2: Disruption of Rac1-GEF Interaction
| Method | Compound | Interaction | % Inhibition @ Concentration | Reference |
| Primary: GST Pull-down | EHop-016 | Rac1(G15A)-Vav2 | 50% @ 4 µM | [1] |
| NSC23766 | Rac1-TrioN | ~50% @ 50 µM | [5][6] | |
| Orthogonal: Co-Immunoprecipitation | Illustrative Example | Rac1-Tiam1 | Dose-dependent decrease expected | N/A |
Table 3: Inhibition of Downstream Effector PAK1 Activity
| Method | Compound | % Inhibition @ Concentration | Reference |
| Primary: Western Blot (p-PAK) | EHop-016 | ~80% @ 4 µM | [1] |
| Orthogonal: In Vitro Kinase Assay | Shikonin | IC50 = 7.25 µM | [7] |
| Illustrative Example with EHop-016 | Dose-dependent decrease in substrate phosphorylation expected | N/A |
Table 4: Inhibition of Cell Migration
| Method | Compound | Cell Line | % Inhibition @ Concentration | Reference |
| Primary: Transwell Assay | EHop-016 | MDA-MB-435 | ~60% @ 2-5 µM | [2] |
| Orthogonal: Wound Healing Assay | (-)-oleocanthal | MDA-MB-231 | Significant gap reduction inhibition @ 10-15 µM | [8] |
| Illustrative Example with EHop-016 | Dose-dependent decrease in wound closure rate expected | N/A | ||
| Orthogonal: 3D Spheroid Invasion | Rac Inhibitor | Neuroblastoma cells | Blocked individual and collective invasion | [9] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of EHop-016 and the orthogonal methods for its validation, the following diagrams are provided.
References
- 1. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rational design and characterization of a Rac GTPase-specific small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural Compound Shikonin Is a Novel PAK1 Inhibitor and Enhances Efficacy of Chemotherapy against Pancreatic Cancer Cells [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Rac GTPase regulation of 3D invasion in neuroblastomas lacking MYCN amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
EHop-016: Comprehensive Guide to Proper Disposal and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal and handling of EHop-016, a potent and selective Rac GTPase inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
I. Immediate Safety and Handling Precautions
Before handling EHop-016, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) for complete and detailed safety information. The following is a summary of key safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.
-
Ventilation: Handle EHop-016 in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the compound. If ingested or inhaled, seek immediate medical attention.
II. Proper Disposal Procedures
The disposal of EHop-016 and its contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations. As a research chemical, EHop-016 waste is generally considered chemical waste.
Step-by-Step Disposal Plan:
-
Waste Segregation:
-
Solid Waste: Collect unused EHop-016 powder, contaminated personal protective equipment (gloves, etc.), and any labware that has come into direct contact with the solid compound in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing EHop-016 (e.g., dissolved in DMSO) should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling: All waste containers must be accurately labeled with the full chemical name ("EHop-016"), the primary solvent (e.g., "Dimethyl Sulfoxide"), and the appropriate hazard warnings (e.g., "Caution: Research Chemical - Handle with Care").
-
Storage of Waste: Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until they are collected for disposal.
-
Arranging for Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of EHop-016 down the drain or in regular trash.
III. Quantitative Data Summary
The following table summarizes key quantitative data for EHop-016, compiled from various suppliers.
| Property | Value | Source |
| Molecular Weight | 430.55 g/mol | Selleck Chemicals, Tocris Bioscience |
| CAS Number | 1380432-32-5 | Selleck Chemicals, Tocris Bioscience |
| Purity | ≥98% (HPLC) | Tocris Bioscience |
| Solubility in DMSO | 86 mg/mL (199.74 mM) | Selleck Chemicals |
| Storage Temperature | -20°C | Tocris Bioscience |
IV. Experimental Protocols Cited
While specific experimental protocols for the disposal of EHop-016 are not detailed in the provided search results, the general procedure for handling and preparing solutions is outlined by suppliers.
Preparation of a Stock Solution (Example):
To prepare a stock solution, the solid compound is typically dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO). For instance, to achieve a 10 mM stock solution, 4.31 mg of EHop-016 would be dissolved in 1 mL of DMSO. This process should be performed in a chemical fume hood using appropriate PPE.
V. Visualized Workflows
The following diagrams illustrate the logical workflow for the proper handling and disposal of EHop-016.
Personal protective equipment for handling EHop-016
Essential Safety and Handling Guide for EHop-016
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling EHop-016. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe operational handling and disposal of this potent Rac GTPase inhibitor.
Hazard Identification and Risk Assessment
Key Hazards:
-
Toxicological Properties: As a potent inhibitor of a key cellular signaling pathway, EHop-016 may have unknown toxicological effects. It has been shown to affect cell viability and induce apoptosis at concentrations above 5 µM.[5][6]
-
Route of Exposure: The primary routes of exposure in a laboratory setting are inhalation of the powder form, dermal contact, and accidental ingestion.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure to EHop-016. The following table summarizes the recommended PPE for various handling procedures. This guidance is based on general principles for handling hazardous drugs and potent compounds.[7][8][9][10]
| Activity | Required PPE | Specifications & Best Practices |
| Handling Solid Compound (Weighing, Aliquoting) | - Double Chemotherapy Gloves- Disposable Gown- N95 Respirator- Goggles | - Wear two pairs of chemotherapy-rated gloves (ASTM D6978).[7] The inner glove should be under the gown cuff and the outer glove over the cuff.[7]- Gown should be disposable, low-lint, and resistant to chemical permeation.[7]- An N95 or higher-rated respirator is necessary to prevent inhalation of fine powder.[7]- Chemical splash goggles are required to protect the eyes.[7] |
| Preparing Stock Solutions (in DMSO) | - Double Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields | - Use disposable nitrile gloves; change immediately if contact with DMSO solution occurs.[8]- A standard laboratory coat should be worn.- Safety glasses provide adequate protection against minor splashes. |
| Cell Culture and In Vitro Assays | - Single Pair of Nitrile Gloves- Lab Coat | - Standard cell culture PPE is generally sufficient once the compound is in dilute solution.- Change gloves regularly and after handling treated cells or media. |
| Animal Studies (Injections) | - Double Nitrile Gloves- Lab Coat or Disposable Gown- Safety Glasses | - Wear two pairs of gloves when handling the compound and administering injections.- A lab coat or disposable gown should be worn to protect from splashes. |
| Waste Disposal | - Double Nitrile Gloves- Lab Coat- Goggles | - Wear appropriate PPE when handling all waste contaminated with EHop-016. |
Experimental Protocols: Preparation and Storage
Stock Solution Preparation (Example for 10 mM in DMSO):
-
Preparation: Perform all work in a chemical fume hood.
-
Tare: Place a sterile, conical tube on a calibrated analytical balance and tare.
-
Weighing: Carefully weigh the desired amount of EHop-016 powder into the tube.
-
Solubilization: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. EHop-016 is soluble in DMSO at concentrations up to 86 mg/mL (199.74 mM).[1]
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can aid in solubilization.[11]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to one year for long-term stability.[1][2] The powder form is stable for at least 3 years at -20°C.[1]
| Storage Condition | Powder | In Solvent |
| -80°C | Not specified | 1 year[1] |
| -20°C | 3 years[1] | 1 month[1] |
Disposal Plan
All materials contaminated with EHop-016 must be disposed of as hazardous chemical waste.
-
Solid Waste: This includes empty vials, contaminated gloves, gowns, pipette tips, and any other disposable labware. Place all solid waste into a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and media from cell culture experiments containing EHop-016 should be collected in a sealed, labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Needles and syringes used for animal injections must be disposed of in a designated sharps container for hazardous waste.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For a small spill of the powder, carefully wipe with a damp paper towel to avoid creating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand). Clean the spill area with soap and water. All cleanup materials should be disposed of as hazardous waste.
Visual Workflow for Safe Handling of EHop-016
The following diagram illustrates the key steps and decision points for safely handling EHop-016 in a laboratory setting.
Caption: Workflow for the safe handling of EHop-016 from receipt to disposal.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. EHop 016 | Rho GTPases | Tocris Bioscience [tocris.com]
- 5. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. pharmastate.academy [pharmastate.academy]
- 10. pppmag.com [pppmag.com]
- 11. glpbio.com [glpbio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
